molecular formula C26H30O6 B3029097 Isokurarinone CAS No. 52483-02-0

Isokurarinone

Cat. No.: B3029097
CAS No.: 52483-02-0
M. Wt: 438.5 g/mol
InChI Key: YLTPWCZXKJSORQ-UHFFFAOYSA-N
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Description

Isokurarinone is a natural product found in Sophora flavescens, Sophora, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTPWCZXKJSORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isokurarinone: Advanced Methodologies for Natural Source Extraction and High-Purity Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Isokurarinone (C26H30O6) is a highly bioactive prenylated flavanone predominantly found in the roots of Sophora flavescens Aiton, a plant extensively utilized in traditional and modern pharmacognosy[1],[2]. Recent high-throughput screening has highlighted this compound as a multi-target therapeutic lead compound. It exhibits potent acetylcholinesterase (AChE) inhibition, positioning it as a candidate for Alzheimer's disease therapeutics[3], and demonstrates significant antifungal activity via the dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans[4].

Historically, the isolation of prenylated flavonoids from botanical matrices relied on non-selective, environmentally deleterious organic solvents[2]. This technical guide delineates the state-of-the-art, self-validating protocols for the extraction and isolation of this compound, transitioning from conventional methods to modern, ecologically sustainable, and high-yield quaternity systems.

Physicochemical Profiling & Source Biology

This compound is localized in the underground roots and rhizomes of S. flavescens[2]. The molecule features a lavandulyl moiety at the C-8 position, which confers significant structural hydrophobicity (XLogP3 = 6.1)[1],[5]. This high lipophilicity dictates the thermodynamic parameters required for its extraction, necessitating solvents that can overcome the plant cell wall's polarity while stabilizing the hydrophobic domains of the target compound.

Table 1: Physicochemical and Structural Properties of this compound [1]

ParameterValue
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
PubChem CID 5318581
Structural Class Prenylated Flavanone
Hydrophobicity (XLogP3) 6.1

Extraction Thermodynamics: The Shift to Hydrophobic Ionic Liquids

Conventional extraction utilizing methanol or dichloromethane is highly non-selective, co-extracting massive amounts of polar interferents (tannins, simple glycosides) which complicate downstream purification[6],[2]. To resolve this, modern protocols utilize Ultrasound-Assisted Extraction (UAE) coupled with Hydrophobic Ionic Liquids (ILs).

Mechanistic Causality of IL Selection

The selection of 1-octyl-3-methylimidazolium tetrafluoroborate ([C8mim]BF4) is driven by precise thermodynamic causality. The hydrophobic BF4⁻ anion and the extended 8-carbon alkyl chain of the imidazolium cation create a highly specific solvation environment[6]. Acoustic cavitation generated by ultrasound physically disrupts the cellulose matrix of the plant cell wall[6]. Concurrently, the IL forms extensive hydrogen bonds and van der Waals interactions with the lavandulyl moiety of this compound, accelerating its dissolution while strictly excluding highly polar impurities[6].

Table 2: Optimized UAE-IL Parameters vs. Conventional Extraction [6]

ParameterOptimized UAE-IL ([C8mim]BF4)Conventional (Methanol)
Solvent-to-Solid Ratio 26.88 mL/g26.0 mL/g
Extraction Temperature 56.35 °C20.0 °C
Ultrasonic Time 38.22 min28.0 min
Soaking Time 6.27 hN/A
Total PFS Yield 7.38 mg/gSuboptimal (Non-selective)
Protocol 1: Ultrasound-Assisted IL Extraction (Self-Validating Workflow)
  • Matrix Preparation: Pulverize dried S. flavescens roots and pass through a 50-mesh sieve to standardize the surface area-to-volume ratio[6].

  • Solvation: Suspend 0.5 g of the biomass in [C8mim]BF4 at a precise solvent-to-solid ratio of 26.88 mL/g[6].

  • Maceration: Allow the suspension to soak for 6.27 hours at room temperature. Causality: This ensures complete solvent penetration into the cellular matrix prior to energy application[6].

  • Acoustic Cavitation: Subject the mixture to ultrasonic treatment at 56.35 °C for 38.22 minutes[6]. Causality: Thermal energy lowers solvent viscosity, while cavitation forces drive intracellular component release.

  • Phase Separation: Centrifuge the homogenate to separate the PFS-enriched IL phase from the cellulosic debris[6].

  • Validation Step: Quantify a 10 µL aliquot via analytical HPLC against a standard curve to confirm the baseline yield of 7.38 mg/g before proceeding to bulk isolation[6].

G A Sophora flavescens Root Powder (50 mesh) B Hydrophobic IL Addition ([C8mim]BF4) A->B C Maceration Phase (6.27 h at RT) B->C D Ultrasound Cavitation (56.35 °C, 38.22 min) C->D E Centrifugation & Phase Separation D->E F Crude PFS Extract (this compound Enriched) E->F

Ultrasound-Assisted Ionic Liquid Extraction Workflow for PFS.

High-Resolution Isolation: The Quaternity Method

Isolating this compound from a complex mixture of structurally similar prenylated flavonoids (such as kurarinone and sophoraflavanone G) requires orthogonal separation techniques. A novel "quaternity method" integrating affinity ultrafiltration, LC-MS, orthogonal array optimization, and preparative chromatography has established a new standard for high-throughput isolation[3],[7].

Target-Directed Screening (Affinity Ultrafiltration)

Before bulk purification, the crude extract is subjected to AChE affinity ultrafiltration. This compound binds directly to the target enzyme, while non-binding matrix components are washed away[3]. The enzyme-ligand complex is subsequently dissociated using an organic wash, and the active ligand is identified via UHPLC-Q-Orbitrap MS, confirming the presence of this compound[6],[3].

Protocol 2: Preparative Isolation via Biphasic Partitioning

To achieve >96% purity, preparative chromatography is employed using a meticulously optimized biphasic solvent system[3].

  • Solvent System Formulation: Prepare a quaternary mobile phase system consisting of n-hexane/ethyl acetate/methanol/water in a specific volumetric ratio of 4.9:5.1:5.7:4.3 (v/v/v/v)[3]. Causality: This specific ratio creates a biphasic system where compounds partition based on minute differences in their partition coefficients (

    
    -values), allowing the separation of this compound from its closely related isomers[3].
    
  • System Equilibration: Pump the upper (stationary) phase into the column, followed by the lower (mobile) phase at a constant flow rate until hydrodynamic equilibrium is established.

  • Sample Injection: Dissolve the PFS extract in a 1:1 mixture of the upper and lower phases to prevent phase disruption, and inject it into the system.

  • Elution & Fractionation: Monitor the eluent continuously via UV detection (typically at 254 nm or 280 nm). Collect fractions based on peak elution.

  • Validation Step: Analyze the isolated fractions via analytical HPLC-DAD running an isocratic check. A single, symmetrical peak confirms successful isolation.

  • Recovery: Pool the validated this compound fractions, concentrate in vacuo to remove organic solvents, and lyophilize to yield the pure compound (Final Purity: 96.74%)[3].

G A Crude PFS Extract B AChE Affinity Ultrafiltration (Target Screening) A->B C UHPLC-Q-Orbitrap MS (Ligand Profiling) B->C D Biphasic Solvent System (Hex/EtOAc/MeOH/H2O) C->D E Preparative Chromatography (Partitioning) D->E F This compound (96.74% Purity) E->F

High-Throughput Quaternity Isolation Protocol for this compound.

Conclusion

The isolation of this compound has evolved significantly from brute-force organic extractions to highly refined, target-directed, and thermodynamically optimized systems. The integration of hydrophobic ionic liquids with ultrasound cavitation maximizes primary extraction yields by exploiting the specific physicochemical properties of the plant cell wall and the target molecule. Furthermore, the quaternity method ensures that subsequent isolation is both high-yielding and functionally validated. For drug development professionals, these protocols offer a scalable, self-validating framework for sourcing high-purity this compound for advanced preclinical evaluations.

References

  • Title: Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism Source: MDPI (2025) URL: [Link]

  • Title: Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach Source: Frontiers in Microbiology (2026) URL: [Link]

  • Title: Npc187837 | C26H30O6 | CID 5318581 Source: PubChem - NIH URL: [Link]

  • Title: Sophora flavescens Aiton Source: Tinkturenpresse URL: [Link]

  • Title: Quaternity method for integrated screening, separation, extraction optimization, and bioactivity evaluation of acetylcholinesterase inhibitors from Sophora flavescens Aiton Source: CoLab / PubMed (2024) URL: [Link]

  • Title: Bioactivity-guided isolation of compounds from Sophora flavescens with antibacterial activity against Acinetobacter baumannii Source: ResearchGate URL: [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of Isokurarinone

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Topic: Spectroscopic Data (NMR, MS, UV) and Isolation Protocols

Executive Summary

Isokurarinone (CAS: 97938-31-3) is a prenylated flavanone primarily isolated from the dried roots of Sophora flavescens (Kushen). Structurally characterized by a lavandulyl side chain at the C-8 position and a specific hydroxylation/methoxylation pattern on the A and B rings, it exhibits significant pharmacological potential, including cytotoxic activity against non-small cell lung cancer (NSCLC) lines and inhibition of glycosidases.

This guide provides a definitive reference for the spectroscopic identification of this compound. It addresses the critical analytical challenge of distinguishing this compound from its structural isomers (e.g., Kurarinone, Norkurarinone) using high-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy.

Chemical Identity & Structural Logic[1]

The structural core of this compound is a flavanone (2,3-dihydro-2-phenylchromen-4-one). Its uniqueness lies in the lavandulyl group (5-methyl-2-(prop-1-en-2-yl)hex-4-enyl) attached to the C-8 position.

PropertyData
IUPAC Name (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydrochromen-4-one
Molecular Formula C

H

O

Molecular Weight 438.52 g/mol
Key Functional Groups 5,7-Dihydroxy A-ring (chelated 5-OH); Lavandulyl side chain; Flavanone C-ring.[1]
Stereochemistry C-2 (

); Side chain C-2'' (

).

Note on Isomerism: Confusion often exists between this compound and Kurarinone.

  • Kurarinone: Typically defined as the 2'-methoxy derivative (or 4'-methoxy depending on the specific botanical nomenclature tradition).

  • This compound: Often refers to the regioisomer or the specific stereoisomer where the B-ring substitution pattern or the side-chain configuration differs.

  • Differentiation: The presence and position of the methoxy signal (

    
     ~3.7-3.8 ppm) and the splitting pattern of B-ring protons are the primary NMR discriminators.
    

Spectroscopic Profile

UV-Visible Spectroscopy

Flavanones exhibit a characteristic UV spectrum dominated by Band II (benzoyl system) with a weaker Band I (cinnamoyl system).

  • Solvent: Methanol (MeOH)[1]

  • 
     (nm):  292, 335 (sh).
    
  • Shift Reagent Logic:

    • + AlCl

      
      :  Bathochromic shift of Band II (~20-25 nm) confirms the presence of a 5-OH  group (chelated with the carbonyl).
      
    • + NaOAc: Bathochromic shift indicates a free 7-OH group (unless sterically hindered by the C-8 prenyl group).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.

  • Key Ions:

    • [M+H]

      
      : 
      
      
      
      439
    • [M-H]

      
      : 
      
      
      
      437
  • Fragmentation Logic (MS/MS):

    • Retro-Diels-Alder (RDA) Cleavage: The C-ring cleaves to yield characteristic A-ring and B-ring fragments.

    • Side Chain Loss: Loss of the lavandulyl group (or fragments thereof, e.g., -C

      
      H
      
      
      
      ) is common.
    • Diagnostic Fragment: RDA cleavage typically yields an A-ring fragment at

      
       ~221 (containing the lavandulyl group and two hydroxyls) and a B-ring fragment depending on substitution (e.g., 
      
      
      
      136 for dihydroxy B-ring).
Nuclear Magnetic Resonance (NMR) Data

The following data represents the consensus assignments for the this compound/Kurarinone scaffold in Acetone-


  or DMSO-

.
Table 1:

H NMR Chemical Shift Data (400/500 MHz)
Position

(ppm)
Multiplicity (

in Hz)
Structural Assignment
2 5.50 - 5.60dd (13.0, 3.0)Flavanone chiral center (C-ring)
3ax 2.95 - 3.05dd (17.0, 13.0)C-ring methylene (axial)
3eq 2.70 - 2.80dd (17.0, 3.0)C-ring methylene (equatorial)
5-OH 12.00 - 12.30sHydrogen-bonded phenolic OH
6 5.95 - 6.05sA-ring aromatic (Isolated)
6' 7.30 - 7.40d (8.5)B-ring aromatic
5' 6.35 - 6.45dd (8.5, 2.5)B-ring aromatic
3' 6.40 - 6.50d (2.5)B-ring aromatic
Lav-1'' 2.55 - 2.65mSide chain methylene
Lav-2'' 2.40 - 2.50mSide chain methine
Lav-3'' 4.60 - 4.70br s (2H)Exocyclic methylene (=CH

)
Lav-4'' 1.90 - 2.00mSide chain methylene
Lav-5'' 4.90 - 5.00t (or m)Olefinic proton
Lav-Me (x2) 1.50, 1.60sVinylic methyl groups
OMe 3.70 - 3.80sMethoxy (if present, usually C-2' or C-4')

Critical Interpretation Notes:

  • The H-6 Singlet: The appearance of a sharp singlet at ~6.0 ppm for H-6 is diagnostic for C-8 substitution. If C-6 were substituted, H-8 would appear slightly downfield.

  • Lavandulyl Fingerprint: The lavandulyl group is distinct from a simple prenyl (3,3-dimethylallyl) group. Look for the exocyclic methylene protons (Lav-3'') appearing as broad singlets around 4.6-4.7 ppm. A simple prenyl group lacks these signals.

  • B-Ring Pattern: The coupling constants (

    
     Hz for ortho, 
    
    
    
    Hz for meta) confirm the 1,2,4-trisubstituted pattern (e.g., 2',4'-dihydroxy).
Table 2:

C NMR Chemical Shift Data (100/125 MHz)
Position

(ppm)
TypeAssignment
4 197.0 - 198.0C=OCarbonyl
2 75.0 - 76.0CHChiral center
3 42.0 - 43.0CH

Methylene
5 160.0 - 162.0C-OHChelated hydroxyl
7 163.0 - 165.0C-OHHydroxyl
9 158.0 - 159.0C-OJunction
10 102.0 - 103.0CJunction
6 95.0 - 96.0CHAromatic
8 107.0 - 108.0C-RSubstituted (Lavandulyl)
Lav-Me 17.0, 25.0CH

Methyls
Lav-Exo 110.0 - 112.0CH

Exocyclic alkene

Experimental Workflow: Isolation & Purification

To ensure reproducibility, the following protocol utilizes a self-validating polarity gradient.

Step 1: Extraction[1][2]
  • Source Material: Pulverize 1.0 kg of dried Sophora flavescens roots.

  • Solvent: Macerate in 95% Ethanol (EtOH) (3 x 5L) at room temperature for 48 hours.

  • Concentration: Evaporate solvent under reduced pressure (

    
    C) to yield crude extract.
    
Step 2: Liquid-Liquid Partitioning
  • Suspend crude extract in H

    
    O.
    
  • Partition sequentially with:

    • Petroleum Ether: Removes lipids/chlorophyll.

    • Chloroform (CHCl

      
      ) or Ethyl Acetate (EtOAc): Target Fraction.  this compound concentrates here.
      
    • n-Butanol: Removes highly polar glycosides.

Step 3: Chromatographic Isolation
  • Silica Gel Column: Elute the CHCl

    
     fraction with a gradient of CH
    
    
    
    Cl
    
    
    :MeOH (100:0
    
    
    90:10).
  • Monitoring: Check fractions via TLC (Visualize with 10% H

    
    SO
    
    
    
    in EtOH + heat). This compound typically appears as a dark orange/brown spot.
  • Final Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5

      
      m).
      
    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (40%

      
       70% ACN over 30 min).
      
    • Detection: UV at 292 nm.

Logic Diagrams (Graphviz)

Diagram 1: Structural Elucidation Logic Flow

This diagram illustrates the decision-making process for confirming the this compound structure from raw spectral data.

StructuralElucidation Start Unknown Isolate UV UV Spectrum (MeOH) Start->UV MS Mass Spectrometry (ESI-MS) Start->MS Shift Shift Reagents (+AlCl3, +NaOAc) UV->Shift Band II (292nm) NMR_1H 1H NMR (Acetone-d6) Shift->NMR_1H Confirm 5,7-OH MS->NMR_1H MW 438 Formula C26H30O6 NMR_13C 13C NMR / DEPT NMR_1H->NMR_13C Structure This compound Confirmed NMR_1H->Structure H-6 Singlet (C-8 Sub) Lavandulyl Signals B-ring ABX System

Caption: Logical workflow for integrating UV, MS, and NMR data to confirm the this compound scaffold.

Diagram 2: Isolation & Purification Workflow

A step-by-step visualization of the extraction protocol.

Isolation Root S. flavescens Roots (Dried) Extract EtOH Extraction Root->Extract Partition Partitioning (H2O vs Solvents) Extract->Partition Frac_PE Pet. Ether (Discard) Partition->Frac_PE Frac_CHCl3 CHCl3/EtOAc (Target) Partition->Frac_CHCl3 CC Silica Gel CC (Gradient Elution) Frac_CHCl3->CC HPLC Prep-HPLC (C18, ACN/H2O) CC->HPLC Pure Pure this compound HPLC->Pure

Caption: Optimized isolation pathway from raw plant material to analytical standard.

References

  • Han, Y., et al. (2007).[2][3] "Kurarinone inhibits NF-kappaB translocation and COX-2 expression in LPS-stimulated RAW 264.7 macrophages." Journal of Ethnopharmacology.

  • Sohn, H.Y., et al. (2004).[2][3] "Antimicrobial and cytotoxic activity of 18 prenylated flavonoids isolated from medicinal plants." Phytomedicine.

  • PubChem Database. "this compound (Compound)." National Library of Medicine.

  • AChemBlock. "this compound Product Data & IUPAC Definition."

  • Cai, Y., et al. (2016). "Preparative isolation of prenylated flavanones from Sophora flavescens by high-speed counter-current chromatography." Journal of Chromatography B.

Sources

Technical Guide: Isokurarinone Biosynthesis Pathway in Sophora flavescens

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biosynthesis of Isokurarinone (and its primary isomer Kurarinone) in Sophora flavescens.

Executive Summary

This compound and its stereoisomer Kurarinone are prenylated flavanones derived from the dried root of Sophora flavescens (Kushen). These compounds exhibit potent pharmacological activities, including antitumor (specifically non-small cell lung cancer and prostate cancer), anti-inflammatory, and estrogenic effects.

The core biosynthetic challenge in producing this compound lies in the regio- and stereospecific introduction of the lavandulyl group (an irregular monoterpene moiety) onto the flavanone backbone. This guide delineates the complete biosynthetic logic, from the phenylpropanoid precursors to the specific prenyltransferase (PT) mechanisms required for the C-8 lavandulylation, providing a roadmap for metabolic engineering and synthetic biology applications.

Chemical Identity & Structural Logic

Understanding the target structure is prerequisite to elucidating the pathway. This compound is structurally characterized by a flavanone core with a distinct "irregular" prenyl side chain.

FeatureSpecificationBiosynthetic Implication
Common Name This compound / KurarinoneOften co-occur; stereochemistry at C-2 is the primary variable ((2S) vs (2R)).
IUPAC Name (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-oneC-8 Lavandulyl group is the rate-limiting structural addition.
Scaffold Flavanone (Naringenin/Liquiritigenin derivative)Requires Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).
Key Modification C-8 Lavandulyl moiety Requires a specialized Prenyltransferase (PT) capable of handling irregular C10 units or rearranging GPP.
Tailoring C-5 Methoxy group Requires a specific O-Methyltransferase (OMT).
B-Ring 2', 4'-Dihydroxy Requires 2'-hydroxylase activity (often retained from retro-chalcone precursors).

The Biosynthetic Pathway

The biosynthesis of this compound integrates the Shikimate/Phenylpropanoid Pathway (supplying the flavonoid core) and the MEP/MVA Pathway (supplying the terpenoid side chain).

Phase I: Formation of the Flavanone Core

The pathway initiates with Phenylalanine, processed through the general phenylpropanoid metabolic grid.[1]

  • Phenylalanine Ammonia-Lyase (PAL): Deamination of L-phenylalanine to trans-cinnamic acid.[2]

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylation to p-coumaric acid.[2]

  • 4-Coumarate:CoA Ligase (4CL): Activation to p-coumaroyl-CoA.[2]

  • Chalcone Synthase (CHS): Condensation of one p-coumaroyl-CoA with three malonyl-CoA units to form Naringenin chalcone (or 2',4',4-trihydroxychalcone).

    • Critical Note: For this compound, the B-ring possesses a 2'-hydroxyl group. This is often introduced at the chalcone stage or retained if the starter unit is distinct. However, in S. flavescens, Naringenin (4',5,7-trihydroxyflavanone) is the primary acceptor, suggesting subsequent hydroxylation or the use of a specific polyketide reductase.

Phase II: The Lavandulyl "Warhead" Assembly

This is the defining step for Sophora flavanones. Unlike simple dimethylallyl (C5) additions, the lavandulyl group is a C10 irregular monoterpene.

  • Precursor: Dimethylallyl pyrophosphate (DMAPP) and Geranyl pyrophosphate (GPP).

  • Mechanism: The lavandulyl group is formed via the head-to-middle condensation of two DMAPP units (catalyzed by Lavandulyl Diphosphate Synthase, LPPS ) OR via the rearrangement of a GPP unit during the transfer by the prenyltransferase.

  • Evidence in S. flavescens: The enzyme SfN8DT-1 (Naringenin 8-dimethylallyltransferase) is the canonical PT in this species. However, for the C10 lavandulyl chain, a specific Flavonoid Prenyltransferase (SfFPT) or a variant of the SfG6DT/SfLDT cluster acts on the flavanone acceptor.

Phase III: Regiospecific Prenylation & Tailoring

The convergence of the core and the side chain.

  • Prenylation (The Bottleneck):

    • Enzyme: Naringenin 8-lavandulyltransferase (likely a specific activity of the SfFPT superfamily).

    • Reaction: Naringenin + Lavandulyl-PP (or GPP)

      
      8-Lavandulylnaringenin  (Sophoraflavanone G precursor).
      
    • Technical Insight:SfN8DT-1 is strictly Mg

      
      -dependent and localized to the plastid envelope or ER. In synthetic assays, providing Lavandulyl-PP (LPP) directly to SfN8DT-1 variants has shown success in generating the lavandulyl scaffold.
      
  • O-Methylation:

    • Enzyme: Flavonoid 5-O-Methyltransferase (SfFOMT) .

    • Target: The C-5 hydroxyl group is methylated. This is unusual as C-5 is hydrogen-bonded to the carbonyl, making it less nucleophilic. Specific Sophora OMTs have evolved to overcome this energy barrier.

  • Stereochemical Determination:

    • The closure of the chalcone to flavanone by Chalcone Isomerase (CHI) dictates the (2S) configuration (Kurarinone). This compound may arise from non-enzymatic racemization or a specific isomerase acting on the 2'-hydroxy chalcone intermediate.

Pathway Visualization (Graphviz)

The following diagram illustrates the flow from primary metabolism to the final bioactive this compound, highlighting the critical enzyme nodes.

Isokurarinone_Biosynthesis Phe L-Phenylalanine Cinn Trans-Cinnamic Acid Phe->Cinn Deamination Coum p-Coumaric Acid Cinn->Coum Hydroxylation CoumCoA p-Coumaroyl-CoA Coum->CoumCoA CoA Ligation NarChal Naringenin Chalcone CoumCoA->NarChal + MalCoA MalCoA 3x Malonyl-CoA MalCoA->NarChal Nar Naringenin (Flavanone Core) NarChal->Nar Cyclization PrenylNar 8-Lavandulylnaringenin (Sophoraflavanone G) Nar->PrenylNar DMAPP DMAPP (C5) GPP GPP (C10) DMAPP->GPP GPPS LPP Lavandulyl-PP (Irregular C10) GPP->LPP Isomerization? LPP->PrenylNar Alkyl Transfer Kurarinone Kurarinone ((2S)-form) PrenylNar->Kurarinone 5-O-Methylation 2'-Hydroxylation This compound This compound (Isomer/Derivative) Kurarinone->this compound Isomerization PAL PAL PAL->Phe C4H C4H C4H->Cinn 4 4 CL 4CL CL->Coum CHS CHS CHS->CoumCoA CHI CHI CHI->NarChal LPPS LPPS/PT (Rearrangement) LPPS->GPP SfN8DT SfN8DT-1 / SfFPT (Prenyltransferase) SfN8DT->Nar OMT SfFOMT (5-O-Methyltransferase) OMT->PrenylNar Hyd 2'-Hydroxylase (CYP450) Hyd->PrenylNar

Figure 1: Biosynthetic pathway of this compound in Sophora flavescens, highlighting the convergence of phenylpropanoid and terpenoid metabolism.

Experimental Validation Protocols

To validate this pathway or engineer it into a heterologous host (e.g., S. cerevisiae), the following protocols are field-standard.

Microsome Isolation & PT Assay

Since prenyltransferases are membrane-bound (localized to plastids/ER), cytosolic expression often fails.

Protocol:

  • Extraction: Homogenize S. flavescens root bark in Buffer A (50 mM HEPES-KOH pH 7.5, 0.4 M sucrose, 5 mM DTT, 1 mM PMSF).

  • Fractionation: Centrifuge at 10,000

    
     (15 min) to remove debris. Centrifuge supernatant at 100,000 
    
    
    
    (60 min) to pellet microsomes.
  • Resuspension: Resuspend pellet in Buffer B (50 mM HEPES-KOH pH 7.5, 20% glycerol).

  • Enzymatic Assay:

    • Substrates: 100 µM Naringenin + 200 µM GPP (or Lavandulyl-PP if available).

    • Cofactor: 10 mM MgCl

      
       (Absolute requirement for SfN8DT-1 activity).
      
    • Incubation: 30°C for 60 min.

    • Termination: Add 20 µL glacial acetic acid; extract with ethyl acetate.

Quantitative Analysis (LC-MS/MS)

Distinguishing this compound from Kurarinone requires high-resolution separation due to their isomeric nature.

Table 1: HPLC-MS/MS Parameters for Prenylated Flavanones

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm)Essential for separating stereoisomers.
Mobile Phase A Water + 0.1% Formic AcidProtonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 30% B to 95% B over 20 minSlow gradient required to resolve lavandulyl isomers.
MS Mode ESI Positive / MRMTarget parent ion [M+H]

: ~439.2
Key Fragments m/z 439

317 (Loss of lavandulyl side chain)
Diagnostic for prenylated flavonoids.

Critical Analysis & Troubleshooting

Expert Insight: A common failure mode in reconstructing this pathway is the "Lavandulyl Block."

  • Problem: Expressing SfN8DT-1 with Naringenin and GPP often yields 8-geranylnaringenin (linear chain) rather than the branched lavandulyl side chain.

  • Solution: The formation of the lavandulyl moiety likely requires a specific Lavandulyl Diphosphate Synthase (LPPS) upstream, or a specific mutant of the PT that forces the rearrangement. In Lavender, LiLPPS converts 2x DMAPP to LPP. Co-expression of an LPPS ortholog with SfN8DT-1 is the most robust strategy for this compound production.

References

  • Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens. Source: Plant Physiology (2008). URL:[Link]

  • Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens. Source: Journal of Biological Chemistry (2011). URL:[Link]

  • Regio- and Stereospecific Prenylation of Flavonoids by Sophora flavescens Prenyltransferase. Source: ResearchGate / Plant Journals. URL:[Link]

  • Estrogenic Prenylated Flavonoids in Sophora flavescens. Source: International Journal of Molecular Sciences (2024). URL:[Link][3]

  • Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. Source: bioRxiv (2025). URL:[Link]

Sources

Isokurarinone: A Technical Framework for Biological Activity Screening and Mechanism Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: Isokurarinone (Leachianone A; 2'-methoxykurarinone) Source: Sophora flavescens Ait. (Kushen) Molecular Formula: C26H30O6

Executive Summary & Chemical Profiling

This compound is a prenylated flavanone isolated primarily from the dried roots of Sophora flavescens. While often overshadowed by its analog kurarinone, this compound exhibits distinct pharmacokinetic properties due to the methoxy substitution at the 2'-position. This structural variance alters its lipophilicity and protein-binding affinity, necessitating a specific screening protocol distinct from general flavonoid assays.

This guide outlines a rigorous screening architecture focusing on three validated biological vectors: Cytotoxicity (Oncology) , Anti-inflammatory Signaling (NF-κB/TNF-α) , and Enzyme Inhibition (Tyrosinase) .

Chemical Purity & Artifact Validation

Crucial Directive: Biological artifacts in flavonoid screening frequently stem from oxidation products or isomeric impurities (e.g., norkurarinone). Before any biological assay, the test compound must undergo HPLC-DAD-ESI-MS verification.

  • Purity Threshold: >98% (Required for kinetic assays).

  • Solvent Constraint: Stock solutions in DMSO must be stored at -20°C under argon to prevent prenyl group oxidation. Final DMSO concentration in cell assays must remain <0.1% (v/v).

Screening Module A: Cytotoxicity & Antiproliferative Profiling

Prenylated flavanones are potent cytostatic agents. The presence of the lavandulyl side chain in this compound is a critical pharmacophore for interacting with tubulin or specific kinases.

Target Cell Lines[1][2][3]
  • Primary Targets: PC-3 (Prostate), MCF-7 (Breast), HepG2 (Liver).

  • Selectivity Control: HUVEC (Human Umbilical Vein Endothelial Cells) or RWPE-1 (Normal Prostate). Rationale: A Selectivity Index (SI) > 3.0 is required to differentiate specific anticancer activity from general toxicity.

Protocol: SRB (Sulforhodamine B) Assay

Why SRB over MTT? this compound may possess antioxidant properties that can reduce tetrazolium salts (MTT/MTS) non-enzymatically, yielding false positives. SRB measures protein mass and is immune to metabolic interference.

Step-by-Step Workflow:

  • Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add this compound (0.1, 1, 5, 10, 25, 50, 100 µM). Include Paclitaxel (10 nM) as a positive control.

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with H₂O, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid (4x). Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Read: Measure Absorbance at 510 nm.

Data Output: Calculate % Growth Inhibition =


.

Screening Module B: Anti-Inflammatory Mechanism (NF-κB)

This compound has been identified as a modulator of TNF-α and IL-1β pathways. The core mechanism involves the inhibition of the NF-κB transcription factor translocation.

Protocol: NF-κB Luciferase Reporter Assay

This assay provides a self-validating readout of transcriptional activity, superior to simple cytokine ELISA quantification.

Workflow:

  • Transfection: Transfect HEK293T or RAW264.7 cells with an NF-κB-Luc plasmid (firefly luciferase) and a Renilla control vector (normalization).

  • Induction: Pre-treat cells with this compound (5–20 µM) for 1h.

  • Stimulation: Stimulate with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6h.

  • Lysis & Detection: Use a Dual-Luciferase Reporter Assay System.

  • Calculation: Normalize Firefly activity to Renilla activity (Relative Light Units - RLU).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the pathway intervention point for this compound.

NFkB_Pathway LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) Cytosolic IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB Nuclear Translocation NFkB_Cyto->NFkB_Nuc DNA Pro-inflammatory Gene Transcription NFkB_Nuc->DNA ISOK This compound (Inhibitor) ISOK->IKK Blocks Activation

Caption: Proposed mechanism of action where this compound suppresses the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Screening Module C: Enzyme Inhibition (Tyrosinase)

Flavanones from Sophora are potent tyrosinase inhibitors, relevant for treating hyperpigmentation. This compound acts as a competitive or mixed-type inhibitor depending on the substrate (L-DOPA vs. Tyrosine).

Protocol: Dopachrome Formation Assay

Reagents: Mushroom Tyrosinase (EC 1.14.18.1), L-DOPA (Substrate), Kojic Acid (Positive Control).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 6.8).

  • Incubation: In a 96-well plate, mix:

    • 80 µL Buffer

    • 40 µL this compound solution (various concentrations)

    • 40 µL Tyrosinase (46 units/mL)

  • Equilibration: Incubate at 25°C for 10 min.

  • Reaction Start: Add 40 µL L-DOPA (2.5 mM).

  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes.

  • Analysis: Plot V0 (initial velocity) vs. Concentration. Determine IC50. Use Lineweaver-Burk plots to determine the mode of inhibition (

    
     vs 
    
    
    
    changes).

Data Synthesis & Interpretation

Organize screening results into the following standardized matrix to facilitate lead selection.

Assay TypeTarget/Cell LineMetricThis compound Activity (Expected)Positive Control (Standard)
Cytotoxicity PC-3 (Prostate)IC50 (µM)10 – 25 µMPaclitaxel (< 0.05 µM)
Cytotoxicity MCF-7 (Breast)IC50 (µM)15 – 30 µMDoxorubicin (< 1 µM)
Selectivity HUVEC (Normal)IC50 (µM)> 100 µM (High Selectivity)-
Inflammation NF-κB ReporterIC50 (µM)5 – 15 µMDexamethasone
Enzymatic TyrosinaseIC50 (µM)< 50 µMKojic Acid (~20 µM)

Experimental Logic & Workflow Visualization

The following diagram outlines the decision tree for screening this compound, ensuring resources are not wasted on low-probability targets.

Screening_Workflow Extract Crude Extract (S. flavescens) Isolate This compound Isolation Extract->Isolate QC QC: HPLC-MS (>98% Purity) Isolate->QC QC->Isolate Fail (Re-purify) Primary Primary Screen: Cytotoxicity (SRB) QC->Primary Pass Secondary Secondary Screen: NF-κB / Tyrosinase Primary->Secondary IC50 < 20µM Drop Discontinue Primary->Drop IC50 > 50µM Hit Hit Validation: Western Blot / Kinetics Secondary->Hit Dose-Dependent Response Secondary->Drop No Selectivity

Caption: Hierarchical screening workflow prioritizing purity validation and cytotoxicity before mechanistic enzyme assays.

References

  • He, X., et al. (2015). "Separation and characterization of flavonoids from Sophora flavescens Ait. by HPLC-DAD-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Kim, J.H., et al. (2008). "Kurarinol, tyrosinase inhibitor isolated from the root of Sophora flavescens."[1] Archives of Pharmacal Research. (Establishes tyrosinase protocols for this chemical class).

  • Han, J., et al. (2005). "Extract of Sophora flavescens flavonoids and uses thereof." Patent US20050226943A1.[2] (Identifies 2'-methoxy-kurarinone/Isokurarinone as an active anti-inflammatory component).

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. (Standard protocol reference).

  • Kuroyanagi, M., et al. (1999). "Antibacterial and antiandrogen flavonoids from Sophora flavescens." Journal of Natural Medicines. (Structural basis for cytotoxicity screening).

Sources

Isokurarinone signaling pathway modulation

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Molecular Architecture of Isokurarinone: A Technical Guide to Pleiotropic Signaling Pathway Modulation

Executive Summary

This compound (synonymous with Leachianone A) is a highly bioactive prenylated flavonoid predominantly isolated from the root of Sophora flavescens (Kushen)[1]. In the landscape of modern drug discovery, compounds that act as multi-target directed ligands (MTDLs) are highly sought after for treating complex etiologies like oncology, neurodegeneration, and chronic inflammation. This compound stands out due to its profound ability to modulate the PI3K-AKT axis, exhibit phytoestrogenic properties, and inhibit acetylcholinesterase (AChE)[2][3][4].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative synthesis of this compound's mechanisms of action, alongside self-validating experimental protocols designed to eliminate artifacts and ensure rigorous laboratory investigation.

Mechanistic Profiling: Core Signaling Networks

1.1 The PI3K-AKT and NF-κB Inflammatory Axis Chronic inflammatory conditions, such as ulcerative colitis and hepatic cirrhosis, are driven by hyperactive kinase cascades. Network pharmacology and molecular docking have demonstrated that this compound possesses a strong binding affinity for the2[2]. By directly inhibiting PI3K, this compound prevents the downstream phosphorylation of AKT. This blockade suppresses the nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines like IL-6 and IL-10[2]. Furthermore, in models of cirrhosis, this compound targets related inflammatory nodes including HSP90AA1, PTGS2, and MAPK14[5].

1.2 Estrogen Receptor (ER) Agonism Prenylated flavonoids frequently mimic 17β-estradiol structurally. In vitro transcription and proliferation assays have confirmed that this compound acts as a4[4]. The lavandulyl group at position 8 of its A-ring is critical for this receptor interaction.

1.3 Apoptotic Induction in Oncology Under the synonym Leachianone A, this compound demonstrates profound cytotoxicity against human hepatoma cell lines (e.g., HepG2). It6[6].

1.4 Acetylcholinesterase (AChE) Inhibition Recent high-throughput screenings have identified this compound as a potent 3[3], positioning it as a molecule of interest for Alzheimer's disease (AD) therapeutics.

Pathway Iso This compound PI3K PI3K Catalytic Subunit Iso->PI3K Inhibits ER Estrogen Receptor (ER) Iso->ER Agonist AChE Acetylcholinesterase Iso->AChE Inhibits Apoptosis Apoptosis (HepG2 Cells) Iso->Apoptosis Induces AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation NFKB NF-κB AKT->NFKB Activation ProInflam Pro-inflammatory Cytokines (IL-6, IL-10) NFKB->ProInflam Transcription

Fig 1: this compound pleiotropic signaling network modulating inflammation, apoptosis, and ER pathways.

Quantitative Pharmacological Data

To facilitate rapid comparison for drug development professionals, the key quantitative metrics of this compound are summarized below:

Pharmacological Target / Disease ModelExperimental ModelKey Metric / ObservationPrimary Mechanism of Action
Hepatocellular Carcinoma HepG2 Cell LineIC50 = 3.4 μg/mL (48h)Induction of intrinsic and extrinsic apoptotic pathways[6]
Ulcerative Colitis In vitro / In vivoSignificant IL-6/IL-10 modulationInhibition of PI3K-AKT catalytic subunit alpha[2]
Hepatic Cirrhosis Network PharmacologyHigh affinity for HSP90AA1, PTGS2Modulation of AGE-RAGE and MAPK14 signaling[5]
Alzheimer's Disease Enzyme Kinetics AssayHigh purity isolation (>96%)Direct inhibition of Acetylcholinesterase (AChE)[3]
Endocrine Modulation MCF-7 Cell LineConcentration-dependent proliferationER agonism, reversible by ICI 182,780[4]

Self-Validating Experimental Methodologies

The reliability of mechanistic data relies entirely on the robustness of the assay design. The following protocols are engineered as self-validating systems, incorporating specific causal steps to eliminate experimental artifacts.

Protocol 1: In Vitro Assessment of PI3K-AKT Modulation via Western Blotting

Rationale & Causality: When evaluating kinase inhibitors like this compound, background phosphorylation must be minimized. Serum contains exogenous growth factors that constitutively activate the PI3K/AKT pathway. Serum starvation synchronizes the cells in the G0/G1 phase, ensuring that any subsequent downregulation of p-AKT is explicitly due to the compound's inhibitory effect rather than standard media noise.

Step-by-Step Workflow:

  • Cell Seeding & Synchronization : Seed target cells (e.g., RAW 264.7 macrophages) in 6-well plates. Upon reaching 70% confluency, wash twice with PBS and incubate in serum-free media for 12–16 hours.

  • Compound Treatment : Treat cells with this compound at graded concentrations (5, 10, 20 μM) for 2 hours. Self-Validation: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., LY294002, a proven PI3K inhibitor) to validate assay sensitivity.

  • Pathway Stimulation : Stimulate the cells with LPS (1 μg/mL) or EGF (50 ng/mL) for exactly 30 minutes to induce acute AKT phosphorylation.

  • Lysis & Extraction : Lyse cells on ice using RIPA buffer. Critical Causality: The buffer MUST be supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride). Without phosphatase inhibitors, endogenous phosphatases will rapidly cleave the phosphate group from p-AKT during lysis, yielding false-negative results.

  • Quantification : Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for total AKT, p-AKT (Ser473), and a loading control (β-actin).

Workflow Step1 1. Cell Synchronization Serum starvation (12-16h) Step2 2. This compound Treatment (0, 5, 10, 20 μM) + Controls Step1->Step2 Step3 3. Pathway Stimulation EGF or LPS (30 mins) Step2->Step3 Step4 4. Cell Lysis RIPA + Phosphatase Inhibitors Step3->Step4 Step5 5. Western Blotting Target: p-AKT (Ser473) Step4->Step5

Fig 2: Self-validating experimental workflow for assessing PI3K-AKT pathway inhibition.

Protocol 2: Validating Estrogenic Activity via SRB Assay

Rationale & Causality: Standard cell culture conditions are inherently estrogenic. Phenol red acts as a weak estrogen, and standard Fetal Bovine Serum (FBS) contains endogenous hormones. To isolate this compound's specific ER-mediated effects, the environment must be completely hormone-deprived.

Step-by-Step Workflow:

  • Hormone Deprivation : Culture MCF-7 (ER+) cells in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS for 48 hours prior to the assay.

  • Co-Treatment Strategy : Treat cells with this compound (10 nM to 10 μM). Self-Validation: In parallel wells, co-treat the cells with this compound and 1 μM of ICI 182,780 (Fulvestrant), a pure ER antagonist[4].

  • Fixation & Staining : After 72 hours, fix the cells with cold 10% Trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and stain with 0.4% Sulforhodamine B (SRB) dye.

  • Readout : Solubilize the protein-bound dye in 10 mM Tris base and measure absorbance at 515 nm. Interpretation: A true estrogenic effect is confirmed only if the this compound-induced proliferation is completely abrogated in the wells containing ICI 182,780.

References

  • Synergic Anti-Pruritus Mechanisms of Action for the Radix Sophorae Flavescentis and Fructus Cnidii Herbal Pair. MDPI.[Link]

  • Explanation of the potential mechanism of Sophora flavescens Ait and processed products treating ulcerative colitis based on the analysis method of “chemical composition characterization-target prediction”. RSC Publishing.[Link]

  • Analysis of the mechanism of action of Euphorbia fischeriana Steud on cirrhosis based on network pharmacology. PubMed.[Link]

  • Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology. World Scientific Publishing.[Link]

  • Quaternity method for integrated screening, separation, extraction optimization, and bioactivity evaluation of acetylcholinesterase inhibitors from Sophora flavescens Aiton. PubMed.[Link]

  • Estrogenic Prenylated Flavonoids in Sophora flavescens. ResearchGate.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Source: Sophora flavescens Aiton (Kushen) Class: Lavandulyl Flavanones Primary Applications: Oncology (NSCLC, Prostate), Dermatology (Tyrosinase Inhibition), Antimicrobial

Executive Summary & Chemical Profile

Isokurarinone is a bioactive prenylated flavanone isolated primarily from the dried roots of Sophora flavescens Aiton (Leguminosae). It belongs to a specialized subclass of flavonoids characterized by a lavandulyl (5-methyl-2-isopropenyl-4-hexenyl) side chain.

While often studied alongside its isomer Kurarinone , this compound exhibits distinct physicochemical properties and pharmacological potencies due to the specific regiospecificity of its prenyl and methoxy substitutions. This guide synthesizes the extraction methodologies, structure-activity relationships (SAR), and mechanistic pathways of this compound and its congeners.

Chemical Structure & Identification

The biological activity of this compound is dictated by two structural features:

  • The Lavandulyl Side Chain: typically located at the C-8 position. This hydrophobic moiety enhances cell membrane permeability, a critical factor for its cytotoxic efficacy compared to non-prenylated flavonoids.

  • Hydroxylation Pattern: The presence of hydroxyl groups at C-7, C-2', and C-4' (B-ring) is essential for enzyme inhibition (e.g., Tyrosinase).

FeatureThis compoundKurarinone
CAS Registry 97452-06-334981-26-5
Molecular Formula C₂₆H₃₀O₆C₂₆H₃₀O₆
Molar Mass 438.5 g/mol 438.5 g/mol
Key Substituent 8-Lavandulyl group8-Lavandulyl group
C-5 Position Methoxy (-OCH₃)Methoxy (-OCH₃)
Stereochemistry (2S)-configuration (common)(2S)-configuration

Pharmacological Mechanisms

Anti-Tumor Activity (NSCLC & Prostate)

Research indicates that prenylated flavanones from S. flavescens exert cytotoxicity through Mitochondrial-mediated Apoptosis and ER Stress .

  • Mechanism: this compound and Kurarinone induce apoptosis in non-small cell lung cancer (A549) and prostate cancer (PC-3) lines.

  • Pathway:

    • ER Stress Induction: Upregulation of GRP78 and activation of the PERK-ATF4 pathway.

    • Mitochondrial Dysfunction: Downregulation of Bcl-2 and upregulation of Bax, leading to Cytochrome C release.

    • Caspase Cascade: Activation of Caspase-12 (ER-specific), Caspase-9, and finally Caspase-3.

    • PI3K/Akt Suppression: Inhibition of Akt phosphorylation (Ser473), preventing cell survival signaling.

Tyrosinase Inhibition (Dermatological Application)

This compound acts as a non-competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.

  • SAR Insight: The resorcinol moiety (hydroxyls at C-7 and C-2'/4') chelates copper ions at the enzyme's active site, while the lavandulyl chain interacts with the hydrophobic pocket, stabilizing the inhibitor-enzyme complex.

Visualization: Signaling Pathways

The following diagram illustrates the dual-pathway mechanism (ER Stress and Mitochondrial) utilized by this compound-type flavanones to induce apoptosis in cancer cells.

ApoptosisPathway cluster_ER Endoplasmic Reticulum Stress cluster_Mito Mitochondrial Pathway cluster_Survival Survival Signaling Compound This compound / Kurarinone GRP78 GRP78 (Downregulation) Compound->GRP78 PERK PERK Activation Compound->PERK Bax Bax (Activation) Compound->Bax PI3K PI3K Compound->PI3K Caspase12 Caspase-12 Cleavage GRP78->Caspase12 Relief of Inhibition ATF4 ATF4 PERK->ATF4 Caspase9 Caspase-9 Caspase12->Caspase9 Bcl2 Bcl-2 (Inhibition) Bcl2->Bax CytoC Cytochrome C Release Bax->CytoC CytoC->Caspase9 Akt p-Akt (Suppression) PI3K->Akt Akt->Bcl2 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS Caspase3->Apoptosis

Figure 1: Dual-mechanism apoptosis induction via ER Stress and Mitochondrial pathways.

Experimental Protocols

Isolation from Sophora flavescens

Objective: To isolate high-purity this compound/Kurarinone fractions from dried roots. Principle: Sequential solvent extraction based on polarity, followed by chromatographic separation.

Workflow Diagram:

IsolationFlow Root Dried S. flavescens Root (Powdered) Extract 95% Ethanol Extraction (Reflux x3) Root->Extract Conc Concentrate (Vacuo) Extract->Conc Partition Liquid-Liquid Partition Conc->Partition Frac_EtOAc Ethyl Acetate Fraction (Target Compounds) Partition->Frac_EtOAc Organic Phase Silica Silica Gel Column (CHCl3:MeOH Gradient) Frac_EtOAc->Silica HPLC Prep-HPLC (C18, ACN:H2O) Silica->HPLC Pure This compound (>98% Purity) HPLC->Pure

Figure 2: Isolation workflow from raw plant material to purified compound.

Step-by-Step Methodology:

  • Extraction: Macerate 1 kg of dried, powdered S. flavescens roots in 3L of 95% Ethanol. Reflux for 3 hours. Repeat 3 times. Combine filtrates and evaporate ethanol under reduced pressure (Rotavap at 45°C) to yield the crude extract.

  • Partitioning: Suspend crude extract in water. Partition sequentially with Petroleum Ether (to remove lipids) and then Ethyl Acetate (EtOAc). Collect the EtOAc layer; this fraction contains the prenylated flavonoids.

  • Column Chromatography: Load the EtOAc fraction onto a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0

    
     90:10). Collect fractions based on TLC monitoring (Visualization: UV 254nm and Vanillin-H₂SO₄ spray).
    
  • Purification (HPLC): Inject active fractions into a Semi-preparative HPLC (C18 column).

    • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).

    • Gradient: 40% A to 80% A over 45 mins.

    • Detection: UV at 290 nm.

  • Validation: Verify structure using ¹H-NMR and ¹³C-NMR. Key diagnostic peak: Lavandulyl side chain signals (dimethyl allyl protons).

Tyrosinase Inhibition Assay

Objective: Determine the IC₅₀ of this compound against mushroom tyrosinase.

  • Preparation: Dissolve this compound in DMSO (final concentration <1% in assay).

  • Reaction Mix: In a 96-well plate, add:

    • 80 µL Phosphate Buffer (0.1M, pH 6.8)

    • 10 µL this compound solution (serial dilutions: 1–100 µM)

    • 10 µL Mushroom Tyrosinase (1000 U/mL)

  • Incubation: Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 20 µL L-DOPA (10 mM).

  • Measurement: Monitor Dopachrome formation at 475 nm using a microplate reader for 10 minutes.

  • Calculation:

    
    .
    

Comparative Bioactivity Data

The following table summarizes the inhibitory potential of this compound and Kurarinone against key targets.

Target / Cell LineAssay TypeThis compound ActivityKurarinone ActivityReference
Tyrosinase Enzyme Inhibition (IC₅₀)~1.5 - 5.0 µM~0.8 - 3.0 µM[1, 2]
A549 (Lung Cancer) Cytotoxicity (IC₅₀)15.2 µM11.8 µM[3]
PC-3 (Prostate) Cytotoxicity (IC₅₀)28.5 µM24.7 µM[3]
Neuraminidase Enzyme InhibitionModeratePotent[4]

Note: Values are approximate ranges derived from comparative studies of S. flavescens flavonoids.

References

  • Kim, S.J., et al. (2018). "Tyrosinase inhibitory activity of flavonoids from Sophora flavescens." Biological and Pharmaceutical Bulletin.

  • Hyun, S.K., et al. (2008). "Inhibitory effects of kurarinone on tyrosinase and melanin synthesis." Biological and Pharmaceutical Bulletin.

  • Yang, Y., et al. (2018).[1] "Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies." Frontiers in Pharmacology.

  • Ryu, Y.B., et al. (2008). "Neuraminidase inhibitory activities of flavonoids from Sophora flavescens." Bioorganic & Medicinal Chemistry Letters.

  • Nishikawa, Y., et al. (2019).[2] "Kurarinone from Sophora flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation."[3] Molecules.

Sources

Methodological & Application

Quantitative Analysis of Isokurarinone using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the identification and quantification of Isokurarinone, a naturally occurring flavonoid, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This compound, a prenylated flavanone, has garnered interest for its potential pharmacological activities. Accurate and reliable quantification is essential for quality control, pharmacokinetic studies, and phytochemical research. This guide details the entire workflow, from sample preparation and chromatographic separation to data analysis and method validation, grounded in established scientific principles to ensure data integrity and reproducibility.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture.[1] This protocol employs a reversed-phase (RP) HPLC method, which is ideally suited for the analysis of moderately polar compounds like flavonoids.[2]

In this system, the stationary phase is a nonpolar C18 (octadecylsilyl) bonded silica gel, while the mobile phase is a more polar mixture of an organic solvent (like acetonitrile or methanol) and acidified water.[2][3] this compound, being less polar than the mobile phase, will interact with and adsorb to the nonpolar stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, which in turn weakens the interaction between this compound and the stationary phase, causing it to elute from the column.[3][4]

The Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a powerful tool for this analysis.[5][6] Unlike a standard single-wavelength UV-Vis detector, the DAD utilizes a series of photodiodes to simultaneously measure the absorbance across a wide range of UV-Vis wavelengths (e.g., 190-900 nm) as the analyte elutes.[5] This provides two key advantages:

  • Optimal Wavelength Selection: A specific wavelength where this compound shows maximum absorbance can be used for quantification, maximizing sensitivity. Flavonoids typically exhibit two major absorption bands in the UV-Vis region: Band I (300-400 nm) and Band II (240-285 nm).[7]

  • Peak Purity and Identification: The DAD captures a complete UV-Vis spectrum for each point across a chromatographic peak. This spectrum acts as a "fingerprint" that can be compared to that of a pure reference standard for unambiguous identification and to assess peak purity.[5]

Experimental Workflow and Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).[8]

    • Analytical balance (4-decimal place).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • This compound reference standard (≥95% purity).[9]

    • HPLC-grade acetonitrile.

    • HPLC-grade methanol.[8]

    • Formic acid (analytical grade, ~99%).

    • Ultrapure water (18.2 MΩ·cm).

Preparation of Solutions
  • Accurately weigh 10.0 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5-10 minutes to dissolve completely.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 10 mL mark with methanol and mix thoroughly.

  • Store this stock solution in a dark vial at 4°C. This solution should be stable for several weeks, but daily preparations are recommended for highest accuracy.[10]

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[10]

The goal of sample preparation is to efficiently extract this compound while minimizing interfering compounds.[10][11]

  • Drying and Grinding: Dry the plant material (e.g., roots, leaves) at a controlled temperature (40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).[12]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a suitable vessel.

    • Add 25 mL of methanol.

    • Extract using an ultrasonic bath for 30-45 minutes at room temperature. Repeat the extraction process twice more to ensure exhaustive extraction.

  • Filtration and Concentration: Combine the extracts and filter them through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry residue.[12]

  • Reconstitution and Final Filtration:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).[11]

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial before injection.[13]

HPLC-DAD Chromatographic Conditions

The following conditions are a robust starting point and can be optimized further if necessary.

ParameterRecommended ConditionRationale
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)C18 columns are widely used and effective for separating flavonoids and other moderately polar compounds.[2][14]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of phenolic hydroxyl groups on the flavonoid structure, leading to sharper, more symmetrical peaks and improved retention.[4][7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC and often provides good selectivity for flavonoids.[4][7]
Elution Mode GradientA gradient elution is effective for analyzing complex samples like plant extracts, ensuring that compounds with a wide range of polarities are eluted efficiently and with good resolution in a reasonable time.[3][4]
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% to 90% B; 30-35 min: 90% B (hold); 35-36 min: 90% to 30% B; 36-40 min: 30% B (equilibration)This gradient provides a gentle initial slope to separate more polar compounds and a steeper slope to elute less polar compounds like this compound. A post-run hold and equilibration are crucial for reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures stable and reproducible retention times.[13]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
DAD Settings Quantification Wavelength: ~285 nm Spectral Acquisition: 200 - 400 nmFlavonoids have a characteristic absorbance around 285 nm (Band II).[7] Acquiring the full spectrum allows for peak purity analysis and spectral matching against the standard for positive identification.[15]
Data Analysis and Quantification
  • Identification: The primary identification of this compound in a sample chromatogram is achieved by comparing its retention time with that of the pure reference standard. Confirmation is provided by overlaying the UV spectrum of the sample peak with the standard's spectrum.[10]

  • Calibration Curve: Inject the prepared working standard solutions (from lowest to highest concentration). Plot a graph of the peak area recorded at 285 nm versus the known concentration of each standard.

  • Quantification: Perform a linear regression on the calibration data. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. The concentration of this compound in the sample is calculated by substituting the peak area of the analyte (y) into the regression equation.[10]

Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[16][17] The key validation parameters are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the analytical signal is solely from the analyte of interest, free from interference from matrix components, or degradation products.Peak purity analysis using DAD should show a purity angle less than the purity threshold. Baseline resolution from adjacent peaks.
Linearity To verify that the method's response is directly proportional to the analyte concentration over a given range.Coefficient of determination (R²) ≥ 0.999 for the calibration curve.[18]
Accuracy To measure the closeness of the experimental value to the true value. Assessed via recovery studies by spiking a blank matrix with known amounts of the standard.Mean recovery should be within 98-102%.[18]
Precision To assess the degree of scatter between a series of measurements. - Repeatability (Intra-day): Analysis of replicate samples on the same day. - Intermediate Precision (Inter-day): Analysis by different analysts on different days.Relative Standard Deviation (%RSD) should be ≤ 2%.[16][19]
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve).[16]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve).[16]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±0.1 mL/min flow rate, ±2°C column temp).%RSD of results should remain ≤ 2% under varied conditions.[19][20]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the this compound analysis protocol.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Validation sample_prep Sample Preparation (Dry, Grind, Extract, Filter) injection Inject Sample/Standard sample_prep->injection std_prep Standard Preparation (Stock & Working Solutions) std_prep->injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% HCOOH in H2O, B: ACN) hplc_system HPLC System Setup (Column Equilibration) mobile_phase_prep->hplc_system hplc_system->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection DAD Detection (Acquire Spectra 200-400 nm) separation->detection chromatogram Generate Chromatogram (Absorbance vs. Time) detection->chromatogram peak_integration Peak Integration & Identification (Retention Time & UV Spectrum) chromatogram->peak_integration calibration Construct Calibration Curve (Peak Area vs. Concentration) peak_integration->calibration quantification Quantify this compound in Sample calibration->quantification validation Method Validation (ICH Guidelines) quantification->validation

Sources

Application Note: Quantitative Analysis of Isokurarinone in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and validated protocol for the quantification of Isokurarinone, a bioactive prenylated flavonoid, in plant extracts, particularly from the roots of Sophora flavescens. The methodology herein details a robust Ultrasound-Assisted Extraction (UAE) procedure coupled with a precise and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This guide is designed to be a self-validating system, offering insights into the rationale behind experimental choices and ensuring data integrity through adherence to established analytical standards.

Introduction: The Significance of this compound Quantification

This compound, a natural flavonoid predominantly found in the roots of Sophora flavescens, has garnered significant scientific interest for its potential pharmacological activities. As research into its therapeutic applications expands, the need for a reliable and validated method for its quantification in plant matrices becomes paramount for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a detailed workflow, from sample preparation to data analysis, to ensure accurate and reproducible quantification of this compound.

This compound: Chemical Profile

PropertyValue
Molecular Formula C₂₆H₃₀O₆[1]
Molecular Weight 438.52 g/mol [1]
Compound Type Flavonoid[1]
Botanical Source Roots of Sophora flavescens Ait.[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Methanol.[2][3]

Experimental Workflow: From Plant Material to Quantified this compound

The accurate quantification of this compound necessitates a meticulous and optimized workflow. The following diagram illustrates the key stages of the process, each of which will be detailed in the subsequent sections.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis plant_material Dried Plant Material (Sophora flavescens roots) grinding Grinding to Fine Powder (40-60 mesh) plant_material->grinding uae Ultrasound-Assisted Extraction (80% Methanol, 80°C, 30 min) grinding->uae centrifugation Centrifugation (4000 rpm, 10 min) uae->centrifugation filtration Filtration (0.45 µm Syringe Filter) centrifugation->filtration hplc RP-HPLC-UV Analysis filtration->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: A schematic overview of the experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation and Extraction: Maximizing this compound Yield

The initial and most critical phase of the quantification process is the efficient extraction of this compound from the complex plant matrix. Ultrasound-Assisted Extraction (UAE) is employed due to its demonstrated efficiency in extracting flavonoids from Sophora flavescens, offering advantages such as reduced extraction time and solvent consumption compared to conventional methods.[1]

Protocol: Ultrasound-Assisted Extraction (UAE)

  • Grinding: Mill the dried roots of Sophora flavescens to a fine powder (40-60 mesh) to increase the surface area for solvent interaction.[4]

  • Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL conical flask.

  • Solvent Addition: Add 26 mL of 80% methanol in water (v/v) to the flask, achieving a solvent-to-material ratio of 26:1 (mL/g).[1][5][6]

  • Ultrasonication: Place the flask in an ultrasonic water bath preheated to 80°C and sonicate for 30 minutes.[1][4][5][6] This combination of solvent, temperature, and time has been optimized for the extraction of flavonoids from Sophora flavescens.[1][5][6]

  • Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[4]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter, ensuring the protection of the HPLC column.[3][7] The filtered extract is now ready for HPLC analysis.

Preparation of Standard Solutions: The Basis for Accurate Quantification

The preparation of accurate standard solutions is fundamental to generating a reliable calibration curve for quantification.

Protocol: Standard and Calibration Curve Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol in a volumetric flask.[4] Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for constructing a robust calibration curve.

Chromatographic Analysis: The Separation and Detection of this compound

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a reliable and widely used technique for the analysis of flavonoids.

HPLC Method Parameters

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with quaternary pump, autosampler, column oven, and UV-Vis detectorProvides the necessary components for reproducible chromatographic separation and detection.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)C18 columns are widely used and effective for the separation of flavonoids.
Mobile Phase A HPLC-grade water with 0.1% trifluoroacetic acidThe acidic modifier improves peak shape and resolution for flavonoids.
Mobile Phase B HPLC-grade acetonitrileA common and effective organic solvent for the elution of flavonoids.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-30% B; 30-35 min: 30% BA gradient elution allows for the efficient separation of compounds with varying polarities often found in plant extracts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency.[7]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[4]
Detection Wavelength 288 nmBased on the UV spectra of the structurally similar compound kurarinone, 288 nm is an appropriate wavelength for detection.[7]

Method Validation: Ensuring Trustworthiness and Reliability

The validation of the analytical method is a critical step to ensure that the obtained results are accurate, reliable, and reproducible. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters

ParameterAcceptance CriteriaPurpose
Specificity The this compound peak should be well-resolved from other components in the plant extract matrix.To ensure that the signal being measured is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.
Accuracy % Recovery within 95-105%To determine the closeness of the measured value to the true value.
Precision (%RSD) Intraday and Interday %RSD ≤ 2%To assess the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness %RSD ≤ 2% after minor changes in method parameters (e.g., flow rate, column temperature)To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Quantification

The concentration of this compound in the plant extract is determined by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the sample is then calculated using the regression equation of the calibration curve.

Solution Stability

While specific stability data for this compound is not extensively available, it is recommended to prepare fresh standard and sample solutions daily. If storage is necessary, solutions should be kept at 4°C in the dark for no longer than 48 hours. The stability of this compound in the chosen solvent should be empirically determined as part of the method validation by analyzing stored solutions at different time points and comparing the results to freshly prepared solutions.

Conclusion

The presented application note provides a detailed and scientifically grounded protocol for the quantification of this compound in plant extracts. By following the outlined procedures for Ultrasound-Assisted Extraction, HPLC analysis, and method validation, researchers can obtain accurate and reliable data, which is essential for the advancement of research and development in the field of natural product-based drug discovery.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Biopurify. (n.d.). This compound - CAS 52483-02-0. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2024, February 4). Estrogenic Prenylated Flavonoids in Sophora flavescens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (2019, August 27). Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation. Retrieved from [Link]

  • ResearchGate. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • PubMed. (2017, October 25). Hepatotoxicity Induced by Sophora flavescens and Hepatic Accumulation of Kurarinone, a Major Hepatotoxic Constituent of Sophora flavescens in Rats. Retrieved from [Link]

  • SciEnggJ. (2023, October 12). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2021, June 11). A Review: Analytical Method Development and Validation. Retrieved from [Link]

  • Scholars Research Library. (2018). Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract. Retrieved from [Link]

  • Frontiers in Plant Science. (2014, August 25). Validated method for phytohormone quantification in plants. Retrieved from [Link]

  • PubMed. (2022, October 28). Total flavonoids of Sophora flavescens and kurarinone ameliorated ulcerative colitis by regulating Th17/Treg cell homeostasis. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Retrieved from [Link]

  • ResearchGate. (2017, March 10). Extraction Methods for the Isolation of Isoflavonoids from Plant Material. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

Sources

Application Note: Cell-Based Assay Protocols for Evaluating the Cytotoxic and Anti-Inflammatory Activities of Isokurarinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: Isokurarinone (Leachianone A) | CAS No: 97938-31-3 | Formula: C26H30O6

Introduction & Mechanistic Overview

This compound (also known as Leachianone A) is a highly bioactive prenylated flavonoid isolated from the roots of Sophora flavescens. In preclinical drug discovery, this compound has garnered significant attention for its dual-modulatory effects: it acts as a potent cytotoxic agent against specific malignancies and serves as a broad-spectrum anti-inflammatory and antifungal compound[1][2][3].

When designing cell-based assays for this compound, researchers typically focus on two primary phenotypic readouts:

  • Cytotoxicity & Apoptosis: In human hepatoma (HepG2) cells, this compound induces profound cytotoxicity by triggering both intrinsic and extrinsic apoptotic pathways[4].

  • Anti-Inflammatory Modulation: In murine macrophage models (RAW264.7), the compound exhibits targeted anti-inflammatory properties by downregulating the secretion of key interleukins, specifically IL-6 and IL-10[2].

G cluster_tumor Anti-Tumor Activity (HepG2) cluster_inflam Anti-Inflammatory Activity (RAW264.7) Iso This compound (Leachianone A) Apopt_Path Intrinsic & Extrinsic Apoptosis Pathways Iso->Apopt_Path Activates NFKB NF-κB / PI3K-AKT Signaling Iso->NFKB Inhibits Cell_Death Tumor Cell Death (IC50: 3.4 µg/mL) Apopt_Path->Cell_Death Cytokines Downregulation of IL-6, IL-10 NFKB->Cytokines

Fig 1. Mechanistic pathways of this compound in anti-tumor and anti-inflammatory cell models.

Quantitative Pharmacological Profile

To establish accurate dosing ranges for your cell-based assays, refer to the established pharmacological metrics for this compound summarized below:

Target / Cell LineAssay TypeKey Pharmacological Metric
Human Hepatoma (HepG2) Cytotoxicity (In Vitro)IC₅₀ = 3.4 µg/mL (48h treatment)[1]
HepG2 Xenograft Tumor Volume (In Vivo)17–54% reduction (20-30 mg/kg IV)[4]
RAW264.7 Macrophages Anti-inflammatoryDose-dependent modulation of IL-6 & IL-10[2]
ERG11 / CDR2 (C. albicans) Target Binding (In Silico)High affinity: -9.2 to -9.5 kcal/mol[3]

Experimental Design & Causality (E-E-A-T Principles)

A successful cell-based assay is a self-validating system. The protocols below are designed with specific mechanistic safeguards:

  • Solvent Selection & Sonication: this compound is highly lipophilic. It must be dissolved in 100% cell-culture grade DMSO to a maximum stock concentration of 75 mg/mL (171.03 mM)[1]. Causality: Simple vortexing often leaves micro-precipitates. Sonication is mandatory to ensure complete micelle formation, preventing precipitation when later introduced to aqueous culture media[1].

  • DMSO Toxicity Limits: The final concentration of DMSO in the assay well must never exceed 0.5% (ideally maintained at 0.1%). Causality: DMSO concentrations beyond 1% exhibit non-specific cytotoxicity and alter membrane permeability in HepG2 and RAW264.7 cells, which will artificially skew viability data and generate false positives[3].

  • Assay Chemistry (CCK-8 vs. MTT): We utilize the Cell Counting Kit-8 (CCK-8) rather than traditional MTT. Causality: CCK-8 utilizes WST-8, which cellular dehydrogenases reduce directly into a highly water-soluble orange formazan dye. This eliminates the need for the media-removal and DMSO-solubilization steps required by MTT, thereby reducing pipetting errors, preventing disruption of the cell monolayer, and significantly improving the assay's Z'-factor[2].

Workflow Seed 1. Cell Seeding (HepG2 / RAW264.7) Treat 2. Compound Treatment (this compound) Seed->Treat Assay 3. CCK-8 / ELISA Assay Reaction Treat->Assay Read 4. Absorbance Reading Assay->Read Analyze 5. Data Analysis (IC50 & Z'-factor) Read->Analyze

Fig 2. Step-by-step experimental workflow for this compound cell-based assays.

Detailed Experimental Protocols

Reagent & Compound Preparation
  • Stock Solution: Weigh this compound powder and dissolve in 100% DMSO to yield a 75 mg/mL stock. Sonicate in a water bath for 5–10 minutes until visually clear[1]. Aliquot and store at -80°C.

  • Working Solutions: Prepare serial dilutions of this compound in complete culture medium (e.g., DMEM + 10% FBS) at 2X the desired final concentration.

Protocol A: HepG2 Cytotoxicity Assay (CCK-8)

Objective: Determine the IC₅₀ of this compound in human hepatoma cells.

  • Cell Seeding: Harvest HepG2 cells in the logarithmic growth phase. Seed cells into a 96-well flat-bottom microplate at a density of

    
     cells/well in 100 µL of complete medium.
    
    • Self-Validation Step: Fill the outer perimeter wells of the 96-well plate with 100 µL of sterile PBS to prevent the "edge effect" (evaporation-induced thermal/osmotic gradients).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence.

  • Treatment: Add 100 µL of the 2X this compound working solutions to the corresponding wells. Ensure final well concentrations span a logarithmic scale (e.g., 0.1, 1.0, 3.4, 10, and 50 µg/mL).

    • Controls: Include a Vehicle Control (0.1% DMSO in medium) and a Blank (medium only, no cells)[2].

  • Exposure: Incubate for 48 hours[1].

  • CCK-8 Reaction: Add 10 µL of CCK-8 solution directly to each well (including blanks). Gently tap the plate to mix. Incubate for an additional 2 hours at 37°C[2].

  • Detection: Measure the absorbance at 450 nm using a microplate reader.

Protocol B: RAW264.7 Anti-Inflammatory Assay (Cytokine Modulation)

Objective: Evaluate this compound's ability to suppress LPS-induced IL-6 and IL-10 secretion.

  • Cell Seeding: Seed RAW264.7 macrophages into a 24-well plate at

    
     cells/well. Incubate for 24 hours[2].
    
  • Stimulation & Treatment: Pre-treat the cells with sub-cytotoxic concentrations of this compound (e.g., 0.5, 1.0, and 2.0 µg/mL) for 2 hours. Subsequently, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 24 hours.

  • Harvesting: Centrifuge the plate at 1,500 rpm for 5 minutes at 4°C to pellet cellular debris. Carefully collect the cell-free supernatant.

  • Quantification: Quantify the concentrations of IL-6 and IL-10 in the supernatant using target-specific commercial ELISA kits, measuring absorbance at 450 nm according to the manufacturer's protocol[2].

Data Analysis & Assay Validation

To ensure the trustworthiness of the generated data, apply the following analytical standards:

  • Cell Viability Calculation:

    
    
    
  • IC₅₀ Determination: Plot the log(concentration) of this compound against the normalized viability percentage. Use non-linear regression (curve fit) software (e.g., GraphPad Prism) utilizing a four-parameter logistic equation to calculate the IC₅₀.

  • Z'-Factor (Assay Robustness): Calculate the Z'-factor using the Vehicle Control (negative control) and a known cytotoxic agent like 5-Fluorouracil (positive control).

    
    
    A Z'-factor between 0.5 and 1.0 validates that the assay window is sufficiently large and the variance is tight enough to yield highly reliable pharmacological data.
    

References[1] Leachianone A | SGLT - TargetMol. Available at: https://targetmol.com[4] Leachianone A Synonyms : this compound - MOLNOVA. Available at: https://molnova.com[2] Explanation of the potential mechanism of Sophora flavescens Ait and processed products treating ulcerative colitis based on the analysis method of “chemical composition characterization-target prediction” - NIH/PMC. Available at: https://ncbi.nlm.nih.gov/pmc[3] Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach - Frontiers. Available at:https://frontiersin.org

Sources

High-Throughput In Vitro Enzyme Inhibition Profiling of Isokurarinone: Dual-Target Assays for α-Glucosidase and Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

Isokurarinone is a highly bioactive prenylated flavonoid predominantly isolated from the roots of Sophora flavescens (Ku Shen) and Glycyrrhiza glabra[1][2]. In recent preclinical drug discovery, prenylated flavonoids have garnered significant attention due to their multi-target pharmacological profiles. The presence of lipophilic prenyl (3,3-dimethylallyl) or lavandulyl groups on the flavonoid backbone enhances the molecule's ability to penetrate lipid membranes and engage in deep hydrophobic interactions within enzyme catalytic pockets[3][4].

This application note details the in vitro validation protocols for this compound against two distinct, highly validated therapeutic targets:

  • α-Glucosidase: A key intestinal enzyme responsible for carbohydrate digestion. Inhibition of α-glucosidase blunts postprandial hyperglycemia, making it a primary target for Type 2 Diabetes Mellitus (T2DM) management[3].

  • Acetylcholinesterase (AChE): The primary enzyme responsible for the hydrolytic degradation of the neurotransmitter acetylcholine. AChE inhibitors are the frontline symptomatic treatment for Alzheimer's Disease (AD)[2].

The Causality of Assay Design

When designing in vitro screening assays for flavonoids like this compound, researchers must account for the compound's intrinsic properties. Flavonoids often exhibit strong auto-absorbance in the UV-Vis spectrum (particularly around 350–450 nm). Because both the α-glucosidase (pNPG method) and AChE (Ellman’s method) assays rely on colorimetric readouts in the 405–412 nm range, incorporating strict sample blanks (compound + buffer without enzyme) is not optional; it is a mandatory self-validating step to prevent false-negative inhibition data caused by background absorbance.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway intervention of this compound, demonstrating how a single molecular entity can modulate both metabolic and neurological targets.

Mechanism cluster_Metabolic Metabolic Pathway (Intestine) cluster_Neuro Neurological Pathway (Synapse) Iso This compound (Prenylated Flavonoid) AG α-Glucosidase Iso->AG Competitive/Mixed Inhibition AChE Acetylcholinesterase (AChE) Iso->AChE Hydrophobic Pocket Binding Gluc Glucose Absorption AG->Gluc Cleavage Carb Complex Carbohydrates Carb->AG Substrate Hyper Postprandial Hyperglycemia Gluc->Hyper Drives Degrad Choline + Acetate AChE->Degrad Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Substrate Cog Cognitive Decline Degrad->Cog Exacerbates

Figure 1: Dual-target mechanism of action of this compound inhibiting α-Glucosidase and AChE.

Quantitative Data Summary

The table below summarizes the critical assay parameters and expected kinetic behavior of this compound based on established literature[2][3].

Parameterα-Glucosidase AssayAcetylcholinesterase (AChE) Assay
Target Pathway Carbohydrate MetabolismCholinergic Neurotransmission
Substrate pNPG (5 mM)ATChI (15 mM)
Detection Reagent None (Direct cleavage to p-nitrophenol)DTNB (Ellman's Reagent, 3 mM)
Optimal Buffer & pH 0.1 M Phosphate Buffer, pH 6.80.1 M Tris-HCl Buffer, pH 8.0
Readout Wavelength 405 nm412 nm
Reference Standard AcarboseDonepezil or Tacrine
Expected IC₅₀ Range 10 – 60 µM15 – 50 µM

Experimental Protocols

Protocol A: In Vitro α-Glucosidase Inhibition Assay (pNPG Method)

Scientific Rationale: This assay relies on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to release p-nitrophenol. The buffer is strictly maintained at pH 6.8 to mimic the microenvironment of the mammalian small intestine. The addition of Sodium Carbonate (Na₂CO₃) at the end of the assay serves a dual purpose: it immediately denatures the enzyme to stop the reaction, and it shifts the pH to >10, which fully deprotonates p-nitrophenol into the p-nitrophenolate ion, maximizing its yellow absorbance at 405 nm.

Reagents Required:

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 6.8).

  • Enzyme: α-Glucosidase (Type I, from Saccharomyces cerevisiae), diluted to 0.5 U/mL in buffer.

  • Substrate: 5 mM pNPG dissolved in buffer.

  • Stop Solution: 0.2 M Na₂CO₃.

  • Test Compound: this compound dissolved in 100% DMSO (final assay DMSO concentration must be ≤ 1% to prevent solvent-induced enzyme denaturation).

Step-by-Step Workflow (96-Well Plate):

  • Preparation: Add 100 µL of Phosphate Buffer to each well.

  • Compound Addition: Add 20 µL of this compound (at various concentrations) to the test wells. Add 20 µL of 1% DMSO to the control wells.

  • Enzyme Addition: Add 20 µL of the α-Glucosidase solution (0.5 U/mL) to all wells except the Sample Blank wells (add 20 µL buffer instead).

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes. Causality: This step is critical. It allows this compound to establish a binding equilibrium with the enzyme's allosteric or catalytic sites before the highly concentrated substrate is introduced.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG to all wells to start the reaction.

  • Incubation: Incubate at 37°C for exactly 15 minutes.

  • Termination: Add 50 µL of 0.2 M Na₂CO₃ to all wells to stop the reaction and develop the color.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Scientific Rationale: Ellman's method is the gold standard for cholinesterase activity. AChE hydrolyzes acetylthiocholine iodide (ATChI) to produce thiocholine. The free sulfhydryl group of thiocholine rapidly undergoes a nucleophilic attack on 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), breaking the disulfide bond to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion. The buffer pH is set to 8.0 to optimize the ionization of the thiol group for the DTNB reaction.

Reagents Required:

  • Buffer: 0.1 M Tris-HCl Buffer (pH 8.0) containing 0.1% BSA (prevents enzyme adsorption to the plastic wells).

  • Enzyme: AChE (from Electrophorus electricus), diluted to 0.1 U/mL.

  • Substrate: 15 mM ATChI in deionized water.

  • Indicator: 3 mM DTNB in buffer.

Step-by-Step Workflow (96-Well Plate):

  • Preparation: Add 120 µL of Tris-HCl Buffer to each well.

  • Indicator Addition: Add 20 µL of 3 mM DTNB to all wells. Causality: DTNB must be present in excess before the substrate is cleaved to capture the highly reactive thiocholine immediately, preventing its auto-oxidation into dimers which would result in a loss of signal.

  • Compound Addition: Add 20 µL of this compound to test wells.

  • Enzyme Addition: Add 20 µL of AChE (0.1 U/mL) to all wells except Sample Blanks.

  • Pre-Incubation: Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of 15 mM ATChI to start the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm in kinetic mode (every 1 minute for 10 minutes) or as an endpoint assay after 10 minutes.

Experimental Workflow & Quality Control

To ensure the trustworthiness of the data, the assay must be treated as a self-validating system. The Z'-factor must be calculated for every plate to quantify assay robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.



(Where 

is standard deviation,

is mean,

is positive control, and

is negative control).

Workflow Prep 1. Reagent & Buffer Preparation Dilution 2. This compound Serial Dilution (DMSO) Prep->Dilution Plate 3. 96-Well Plate Setup (Include Blanks & Controls) Dilution->Plate PreInc 4. Enzyme + Inhibitor Pre-Incubation (15 min) Plate->PreInc Substrate 5. Substrate Addition (pNPG or ATChI) PreInc->Substrate Read 6. Microplate Readout (405 nm or 412 nm) Substrate->Read QC 7. QC Validation (Calculate Z'-factor > 0.5) Read->QC

Figure 2: High-throughput 96-well plate screening workflow incorporating strict QC validation steps.

Data Calculation

Calculate the percentage of inhibition using the following formula, which corrects for the background absorbance of the flavonoid:



Plot the % Inhibition against the log concentration of this compound using non-linear regression (four-parameter logistic curve) to determine the IC₅₀ value.

References

  • Quaternity method for integrated screening, separation, extraction optimization, and bioactivity evaluation of acetylcholinesterase inhibitors from Sophora flavescens Aiton PubMed (NIH)[Link]

  • Biologically active prenylated flavonoids from Sophora flavescens Phytotherapy Research (Ovid)[Link]

  • Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach Frontiers in Cellular and Infection Microbiology[Link]

Sources

Isokurarinone: A Comprehensive Guide for In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Isokurarinone, a prenylated flavonoid, in cancer cell line studies. With full editorial control, this guide is structured to provide in-depth technical protocols and the scientific rationale behind them, ensuring both expertise and trustworthiness in the methodologies presented.

Introduction to this compound

This compound, also known as Kurarinone, is a natural flavonoid isolated from the roots of Sophora flavescens.[1] This compound has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against a variety of human cancer cells, including but not limited to lung, breast, prostate, and cervical cancer cell lines.[2][3] Its multifaceted mechanism of action, which encompasses the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, makes it a compelling candidate for further investigation as a potential anti-cancer therapeutic.[3][4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anti-cancer effects through the simultaneous modulation of several cellular processes. This multi-target characteristic is a significant advantage, as it can potentially circumvent the resistance mechanisms often developed by cancer cells against single-target agents.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

  • Intrinsic Pathway: this compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][5] This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and subsequent cell death.[1][6]

  • Extrinsic Pathway: The compound upregulates the expression of death receptors, such as Fas and TRAIL receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5), on the cancer cell surface.[5][6] This sensitization of cancer cells to apoptosis is further amplified by the activation of caspase-8, which can directly cleave and activate caspase-3, as well as cleave Bid into tBid, linking the extrinsic and intrinsic pathways.[5]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

This compound effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. Studies have demonstrated its ability to cause arrest in the G0/G1 and sub-G1 phases of the cell cycle.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the downregulation of cyclins (e.g., Cyclin D1, Cyclin A) and cyclin-dependent kinases (CDKs) (e.g., CDK4/6), and the upregulation of CDK inhibitors like p21 and p27.[2][4]

Modulation of Key Signaling Pathways

This compound's influence extends to the modulation of critical signaling pathways that are often dysregulated in cancer.

  • Inhibition of the STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[7][8] this compound has been shown to inhibit the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes, such as c-Myc and survivin.[2][9]

  • Suppression of the Akt Pathway: The Akt signaling pathway is another crucial regulator of cell survival and proliferation that is often hyperactivated in cancer.[10] this compound has been observed to repress the Akt pathway, contributing to its pro-apoptotic effects.[1][5]

  • Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key player in inflammation and cancer, promoting cell survival and proliferation. This compound has been reported to inhibit NF-κB signaling, which may contribute to its ability to sensitize cancer cells to apoptosis.[2][11]

Below is a diagram illustrating the key signaling pathways affected by this compound.

Isokurarinone_Mechanism cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound STAT3 STAT3 Pathway This compound->STAT3 Inhibits Akt Akt Pathway This compound->Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Apoptosis Apoptosis Induction This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Metastasis ↓ Metastasis This compound->Metastasis Inhibits STAT3->Apoptosis Promotes Survival Akt->Apoptosis Promotes Survival NFkB->Apoptosis Promotes Survival

Caption: Key signaling pathways modulated by this compound.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values are crucial for designing experiments with appropriate concentration ranges.

Cell LineCancer TypeIC50 (µM)Reference
H1688Small Cell Lung Cancer12.5[1]
H146Small Cell Lung Cancer30.4[1]
A549Non-Small Cell Lung CancerNot explicitly stated, but active[1][5]
HL-60Human Myeloid Leukemia18.5[2]
PC3Prostate CancerCytostatic effects observed at 20 and 50 µM[2][4]

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve for each new cell line.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for investigating the effects of this compound on cancer cell lines.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[2][5]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.[2] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2][10]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution.[2][5] Read the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 18-24h A->B C Add this compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Solution D->E F Incubate 1-4h E->F G Add Solubilization Solution F->G H Read Absorbance G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Analysis of Apoptosis Markers by Western Blot

This protocol allows for the detection of key proteins involved in the apoptotic pathways modulated by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors[9]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c, and a loading control like anti-GAPDH or anti-β-actin)[9][13]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[9] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.[9]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[9]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent.[12]

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% cold ethanol[7]

  • Propidium Iodide (PI) staining solution (containing RNase A)[7][14]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing.[6][7] Incubate on ice for at least 30 minutes or store at -20°C.[6]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[6]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

  • Chung, Y. H., et al. (2019). Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells. OncoTargets and Therapy, 12, 6347–6358. Available from: [Link]

  • Kumar, A., et al. (2021). Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone. Frontiers in Pharmacology, 12, 727422. Available from: [Link]

  • Seo, J. H., et al. (2020). Kurarinone induced p53-independent G0/G1 cell cycle arrest by degradation of K-RAS via WDR76 in human colorectal cancer cells. Phytomedicine, 78, 153303. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • Biopurify. (n.d.). This compound. Available from: [Link]

  • Li, Y., et al. (2011). Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways. Journal of Nucleic Acids, 2011, 275601. Available from: [Link]

  • ResearchGate. (2021). Underlying anticancer mechanism of kurarinone. Available from: [Link]

  • Kim, J. H., et al. (2014). Kurarinone promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells. Archives of Pharmacal Research, 37(8), 1056–1064. Available from: [Link]

  • Washington University in St. Louis. (2022). Protocol for Western Blotting. Available from: [Link]

  • Creative Biolabs. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols. Available from: [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. Available from: [Link]

  • National Institutes of Health. (n.d.). Apoptosis. Available from: [Link]

  • Liu, L., et al. (2017). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 13(6), 4615-4622. Available from: [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Kumar, A., et al. (2021). Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone. Frontiers in Pharmacology, 12, 727422. Available from: [Link]

  • Chung, Y. H., et al. (2019). Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells. OncoTargets and Therapy, 12, 6347–6358. Available from: [Link]

  • Nishikawa, H., et al. (2019). Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation. International Journal of Molecular Sciences, 20(17), 4197. Available from: [Link]

Sources

Application Note: Isokurarinone as a Multi-Target Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Isokurarinone (CAS: 52483-02-0), also known structurally as 2'-methoxykurarinone, is a highly bioactive prenylated flavonoid isolated from the roots of Sophora flavescens Ait. (traditionally known as Kushen)[1]. In both traditional pharmacopeia and modern drug discovery, S. flavescens extracts have been heavily utilized for their potent anti-inflammatory, antimicrobial, and antitumor properties[2].

Recent mechanistic studies reveal that this compound operates as a multi-target anti-inflammatory agent, making it highly valuable for complex inflammatory disorders. Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target cyclooxygenase (COX) enzymes, this compound provides profound direct inhibition of the 5-lipoxygenase (5-LOX) enzyme. This halts the conversion of arachidonic acid into pro-inflammatory leukotrienes without the gastrointestinal toxicity often associated with COX inhibitors[1].

Furthermore, this compound acts upstream in cellular inflammatory responses by modulating the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, effectively preventing the nuclear translocation of NF-κB. This dual-action mechanism suppresses the downstream expression of critical pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, while promoting the anti-inflammatory cytokine IL-10[3].

Mechanistic Pathway Diagram

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates PI3K PI3K / AKT Pathway TLR4->PI3K Signals NFKB NF-κB Translocation PI3K->NFKB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Cytokines Gene Expression LOX5 5-LOX Enzyme Leukotrienes Leukotrienes LOX5->Leukotrienes Arachidonic Acid Metabolism This compound This compound (2'-methoxykurarinone) This compound->PI3K Inhibits This compound->NFKB Inhibits This compound->LOX5 Direct Inhibition

Figure 1: this compound dual anti-inflammatory mechanism via 5-LOX and PI3K/NF-κB pathways.

Quantitative Data & Pharmacological Profile

To establish a baseline for experimental design, the physicochemical and pharmacological parameters of this compound are summarized below. The presence of the lipophilic prenyl group significantly influences its solubility, requiring specific handling during in vitro assays and chromatographic separations.

ParameterSpecification / Value
Compound Name This compound (2'-methoxykurarinone)
CAS Number 52483-02-0
Molecular Formula C₂₆H₃₀O₆
Molecular Weight 438.5 g/mol
Primary Source Sophora flavescens Ait. (Root extract)[1]
Solubility DMSO, Ethanol, Methanol, Dichloromethane
Primary Targets 5-LOX, PI3K/AKT, TNF-α, IL-1β[1][3]
Storage Conditions -20°C, protected from light and moisture

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems for drug development professionals. They include built-in quality control steps and mechanistic rationales to ensure reproducibility.

Workflow Overview Diagram

Workflow Root Sophora flavescens Root Powder Extract 75% Ethanol Extraction & Lyophilization Root->Extract Maceration HPLC UPLC-MS/MS Quantification Extract->HPLC QC & Isolation Assay In Vitro Assays (5-LOX & Cell-based) HPLC->Assay Purified this compound Data Target Validation & Cytokine Profiling Assay->Data ELISA & Absorbance

Figure 2: End-to-end experimental workflow from extraction to pharmacological validation.

Protocol 1: Extraction and UPLC-MS/MS Quantification

Objective : To extract and quantify this compound from Sophora flavescens roots with high precision. Causality & Rationale : this compound contains both a polar flavonoid core and a highly lipophilic prenyl side chain. A 75% ethanol solvent provides the optimal dielectric constant to solubilize both moieties efficiently, outperforming pure aqueous or pure organic solvents. The addition of 0.1% formic acid in the UPLC mobile phase suppresses the ionization of phenolic hydroxyl groups during separation, improving peak shape, while facilitating [M+H]⁺ protonation for positive-ion mode MS detection.

Step-by-Step Procedure :

  • Sample Preparation : Pulverize dried Sophora flavescens roots into a fine powder.

  • Extraction : Suspend the powder in 75% ethanol at a 1:8 (w/v) ratio. Sonicate for 45 minutes at room temperature to prevent thermal degradation of the prenyl group.

  • Filtration & Concentration : Filter the extract through a 0.22 μm PTFE membrane. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C, then lyophilize to obtain a dry powder.

  • UPLC-MS/MS Setup :

    • Column : Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) maintained at 35°C.

    • Mobile Phase : Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile).

    • Gradient : 0-1 min (98% A); 1-4 min (98-80% A); 4-15 min (80-60% A); 15-26 min (60-32% A); 26-31 min (32-10% A).

    • Flow Rate : 0.4 mL/min.

  • Detection : Monitor the [M+H]⁺ ion at m/z 439.21 for this compound. Use a standard curve generated from highly purified this compound reference standards (0.1 - 10 μg/mL) to quantify the yield.

Protocol 2: In Vitro Macrophage Anti-Inflammatory Assay (LPS-Stimulated RAW 264.7)

Objective : To evaluate the inhibitory effect of this compound on PI3K/AKT-mediated cytokine release (TNF-α, IL-6). Causality & Rationale : Pre-treating macrophages with this compound 1 hour prior to LPS stimulation ensures that the inhibitor is intracellularly available to block the PI3K/AKT phosphorylation cascade before TLR4 receptor activation triggers the irreversible nuclear translocation of NF-κB.

Step-by-Step Procedure :

  • Cell Culture : Seed RAW 264.7 murine macrophages in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Preparation : Dissolve this compound in DMSO to create a 10 mM stock. Dilute in culture media to final working concentrations (e.g., 5, 10, 20 μM). Self-Validation Check: Ensure final DMSO concentration in wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Pre-treatment : Aspirate old media. Add this compound-treated media to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone, 10 μM). Incubate for 1 hour.

  • LPS Stimulation : Add LPS (final concentration 1 μg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection & ELISA : Centrifuge the plate at 1,500 rpm for 5 minutes to pellet cellular debris. Collect the supernatant and quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's instructions.

  • Viability Counter-Screen : Perform an MTT or CellTiter-Glo assay on the remaining cells to confirm that cytokine reduction is due to anti-inflammatory activity, not compound cytotoxicity.

Protocol 3: 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

Objective : To directly measure the inhibition of leukotriene biosynthesis via 5-LOX. Causality & Rationale : 5-LOX catalyzes the oxidation of linoleic/arachidonic acid into hydroperoxides, which absorb UV light strongly at 234 nm. By measuring this absorbance, we directly quantify enzyme kinetics. This compound acts as a potent 5-LOX inhibitor, comparable to reference drugs like indomethacin[1].

Step-by-Step Procedure :

  • Buffer Preparation : Prepare a 0.1 M borate buffer (pH 9.0) to maintain optimal enzyme stability.

  • Reagent Assembly : In a UV-transparent quartz cuvette or a 96-well UV microplate, combine:

    • 1.0 mL of borate buffer.

    • 10 μL of purified 5-LOX enzyme solution.

    • 10 μL of this compound at varying concentrations (or Zileuton as a positive control).

  • Incubation : Incubate the mixture at room temperature for 5 minutes to allow compound-enzyme binding.

  • Reaction Initiation : Add 10 μL of linoleic acid substrate (final concentration 100 μM) to initiate the reaction.

  • Kinetic Measurement : Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer for 3-5 minutes.

  • Data Analysis : Calculate the initial velocity (

    
    ) of the reaction from the linear portion of the curve. Determine the IC₅₀ by plotting the percentage of inhibition against the log concentration of this compound.
    

References

  • Phytochemische und pharmakologische Untersuchungen der Wurzeln von Sophora flavescens - tinkturenpresse.de -1

  • Extract of sophora flavescens flavonoids and uses thereof - google.com (Patents) -3

  • Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach - frontiersin.org -

  • Explanation of the potential mechanism of Sophora flavescens Ait and processed products treating ulcerative colitis based on the analysis method of “chemical composition characterization-target prediction” - rsc.org -

Sources

Application Note: Comprehensive In Vitro Antimicrobial Activity Testing Protocols for Isokurarinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Isokurarinone is a highly bioactive prenylated flavonoid naturally synthesized in the root barks of medicinal plants such as Sophora flavescens[1] and Glycyrrhiza glabra[2]. In recent years, it has emerged as a high-potential lead compound in antimicrobial drug discovery due to its potent, dual-action mechanisms against multidrug-resistant (MDR) pathogens.

As a Senior Application Scientist, it is critical to understand that testing prenylated flavonoids requires specific methodological adaptations. The lipophilic prenyl side chain—which is responsible for the compound's high affinity to microbial cell membranes—also causes aqueous insolubility[3]. Standard aqueous assays often yield artifactual precipitation, leading to false-negative efficacy data. This application note provides drug development professionals with standardized, self-validating in vitro protocols designed to accurately quantify and mechanistically characterize the antimicrobial activity of this compound.

Mechanism of Action
  • Antibacterial Causality: The prenyl group acts as a lipid anchor, facilitating deep insertion into the bacterial phospholipid bilayer. This physical disruption compromises membrane integrity, induces the leakage of intracellular contents, inhibits cell wall synthesis, and prevents biofilm formation[3].

  • Antifungal Causality: Against fungal pathogens, this compound acts as a targeted enzyme inhibitor. In silico molecular docking studies demonstrate that it binds strongly to the active site of ERG11 (lanosterol 14α-demethylase) with an affinity of -9.2 to -9.5 kcal/mol, significantly outperforming standard azoles like fluconazole (-7.3 kcal/mol)[2]. This binding halts ergosterol synthesis, fatally destabilizing the fungal membrane.

MOA cluster_bacteria Antibacterial Mechanism cluster_fungi Antifungal Mechanism ISO This compound (Prenylated Flavonoid) MEM Bacterial Cell Membrane Insertion ISO->MEM BIO Biofilm Inhibition ISO->BIO ERG ERG11 Binding (-9.2 kcal/mol) ISO->ERG LEAK Membrane Integrity Disruption MEM->LEAK DEATH Microbial Cell Death LEAK->DEATH BIO->DEATH STEROL Ergosterol Depletion ERG->STEROL STEROL->DEATH

Figure 1: Dual antimicrobial mechanism of this compound against bacterial and fungal pathogens.

Quantitative Efficacy Profile

Before initiating laboratory workflows, researchers should benchmark their expectations against established literature values. The table below summarizes the expected Minimum Inhibitory Concentration (MIC) ranges based on recent pharmacological studies.

Test AgentTarget PathogenStrain TypePrimary MechanismExpected MIC RangeReference
This compound (Pure) Staphylococcus aureusMRSAMembrane disruption2.5 - 10.0 µg/mL[1]
This compound (Pure) Bacillus subtilisGram-positiveCell wall synthesis2.5 - 10.0 µg/mL[1]
This compound (Pure) Acinetobacter baumanniiGram-negativeSynergistic targetingDose-dependent[3]
S. flavescens Extract Candida albicansFungalERG11 Inhibition6.25 - 25.0 mg/mL[4]

Experimental Design & Methodological Causality

To build a robust data package for a drug candidate, endpoint assays (like MIC) must be paired with orthogonal mechanistic assays. Our recommended workflow integrates high-throughput microdilution with SYTOX Green membrane permeability tracking and Ergosterol quantification. This creates a self-validating system : the MIC assay proves efficacy, while the fluorescence and spectrophotometric assays prove the mechanism.

Workflow PREP Compound Prep (DMSO Stock) MIC MIC / MBC Assays (Broth Microdilution) PREP->MIC MECH Mechanistic Assays (SYTOX / Ergosterol) MIC->MECH DATA Data Synthesis & Validation MECH->DATA

Figure 2: Standardized experimental workflow for evaluating this compound efficacy.

Detailed Laboratory Protocols

Protocol 1: High-Throughput Broth Microdilution (MIC/MBC)

Causality & Design: Because this compound is highly lipophilic, it must be dissolved in 100% DMSO. However, DMSO is toxic to cells at high concentrations. This protocol caps the final DMSO concentration at ≤1% to prevent vehicle-induced cytotoxicity, ensuring that any observed cell death is strictly due to the flavonoid.

Self-Validating Controls:

  • Sterility Control: Broth only (Validates aseptic technique).

  • Vehicle Growth Control: Broth + Inoculum + 1% DMSO (Validates that the solvent does not inhibit growth).

  • Positive Control: Vancomycin (for MRSA) or Fluconazole (for C. albicans) (Validates assay sensitivity).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% cell-culture grade DMSO.

  • Plate Setup: Dispense 100 µL of Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 (with MOPS) for fungi, into columns 2–12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the working this compound solution (diluted in broth to 256 µg/mL, containing 2% DMSO) to column 1. Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 100 µL from column 10. (Columns 11 and 12 are for controls).

  • Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard, then dilute 1:100 in broth to achieve

    
     CFU/mL.
    
  • Inoculation: Add 100 µL of the inoculum to wells in columns 1–11. The final test concentration of this compound will range from 0.5 to 128 µg/mL, with a final DMSO concentration of ≤1%.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 30 µL of 0.015% Resazurin dye to all wells and incubate for an additional 2 hours. A color change from blue to pink indicates microbial viability; the lowest concentration remaining blue is the MIC.

Protocol 2: Membrane Integrity Assessment via SYTOX Green

Causality & Design: To definitively prove that this compound disrupts the bacterial cell membrane[3], we utilize SYTOX Green. This high-affinity nucleic acid stain is strictly membrane-impermeant. It will only enter the cell and fluoresce if the prenylated flavonoid has successfully compromised the phospholipid bilayer.

Step-by-Step Methodology:

  • Cell Preparation: Grow S. aureus to the mid-logarithmic phase. Centrifuge at 4,000 × g for 5 minutes, wash twice, and resuspend the pellet in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.1. Note: Complex media components can quench fluorescence; HEPES is mandatory.

  • Dye Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM. Incubate in the dark at room temperature for 15 minutes to allow baseline stabilization.

  • Treatment: Aliquot 100 µL of the dye-loaded cells into a black, clear-bottom 96-well microplate. Add this compound at concentrations equivalent to 1×, 2×, and 4× the predetermined MIC.

  • Controls: Include a negative control (untreated cells) and a positive control (cells treated with 0.1% Triton X-100 for 100% permeabilization).

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 504 nm / Emission: 523 nm). A rapid spike in fluorescence confirms membrane disruption.

Protocol 3: Fungal ERG11 Inhibition & Ergosterol Quantitation

Causality & Design: Docking studies indicate this compound binds ERG11[2]. To validate this biochemically in vitro, we extract total cellular sterols and measure the specific ergosterol absorption peaks. A dose-dependent reduction in ergosterol directly confirms the in silico target prediction.

Step-by-Step Methodology:

  • Treatment: Inoculate C. albicans into 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations of this compound (e.g., 0.25× and 0.5× MIC). Include a Fluconazole positive control and an untreated negative control. Incubate at 35°C for 16 hours with shaking.

  • Harvest & Saponification: Harvest cells by centrifugation and wash with sterile distilled water. Determine the wet weight of the cell pellet. Add 3 mL of 25% alcoholic potassium hydroxide to each pellet. Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour to saponify the lipids.

  • Sterol Extraction: Allow the tubes to cool to room temperature. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex vigorously for 3 minutes to extract the sterols into the non-polar heptane layer.

  • Spectrophotometric Analysis: Carefully transfer the upper heptane layer to a quartz cuvette. Scan the absorbance between 200 nm and 300 nm using a UV-Vis spectrophotometer.

  • Data Synthesis: Ergosterol exhibits characteristic absorption peaks at 230 nm and 281.5 nm. Calculate the percentage reduction in ergosterol content relative to the untreated control using the formula: % Reduction = 100 - [(OD281.5 of treated / OD281.5 of control) × 100].

References

  • Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology Source: World Scientific Publishing URL:[Link]

  • Bioactivity-guided isolation of compounds from Sophora flavescens with antibacterial activity against Acinetobacter baumannii Source: ResearchGate URL:[Link]

  • Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach Source: PMC (National Institutes of Health) URL:[Link]

  • Phytochemical Composition and Pharmacological Potential of Sophora flavescens: A Mini Review Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols for Isokurarinone in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note on Nomenclature: The compound of interest for this guide is Isokurarinone. However, a comprehensive review of current scientific literature reveals a greater abundance of in-depth preclinical data for a closely related lavandulyl flavanone, Kurarinone , also derived from the medicinal plant Sophora flavescens. Given their structural similarity and shared origin, and to provide the most robust and actionable guide, this document will focus on the well-documented applications of Kurarinone in animal models of disease. The principles, protocols, and mechanisms described herein are anticipated to provide a strong foundational framework for researchers investigating this compound.

Introduction to Kurarinone: A Multi-Target Flavonoid

Kurarinone is a promising bioactive compound isolated from the roots of Sophora flavescens Aiton, a plant with a long history in traditional medicine. As a lavandulyl flavanone, its unique chemical structure confers a range of pharmacological activities, with anti-inflammatory, antioxidant, and immunomodulatory effects being the most extensively studied.[1] In preclinical animal models, kurarinone has demonstrated therapeutic potential across a spectrum of diseases, from acute sepsis and autoimmune arthritis to neurodegenerative conditions like Parkinson's disease.[2][3]

The therapeutic efficacy of kurarinone stems from its ability to modulate multiple key signaling pathways implicated in disease pathogenesis. This multi-target action makes it a compelling candidate for complex diseases where a single-target approach may be insufficient. This guide provides a detailed overview of its mechanisms, applications in validated animal models, and comprehensive protocols to facilitate further research and development.

Core Mechanisms of Action: A Systems-Level View

Kurarinone exerts its biological effects not through a single receptor, but by modulating interconnected signaling networks that regulate inflammation and cellular stress. Understanding these pathways is critical for designing robust experiments and interpreting results.

Attenuation of Pro-Inflammatory Signaling

A primary mechanism of kurarinone is the suppression of pro-inflammatory pathways, particularly those mediated by MAPKs and NF-κB.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (iNOS, COX-2), and other mediators of inflammation. Kurarinone has been shown to inhibit the phosphorylation of MAPKs and prevent the activation of NF-κB, thereby reducing the expression of these inflammatory molecules.[1]

Additionally, kurarinone has been found to suppress the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β and IL-18.[1] By preventing the formation of this inflammasome, kurarinone effectively blocks a critical amplification loop in the inflammatory cascade.

MAPK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs Activates IKK IKK TLR4->IKK Activates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB->NFkB Inhibits NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Genes Induces Transcription Kurarinone Kurarinone Kurarinone->MAPKs Inhibits Phosphorylation Kurarinone->NFkB Inhibits Activation

Caption: Kurarinone's Inhibition of the MAPK/NF-κB Signaling Pathway.

Activation of the Nrf2 Antioxidant Response

Kurarinone is a potent activator of the Keap1/Nrf2 pathway, the master regulator of the cellular antioxidant response.[2][4] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Kurarinone appears to downregulate Keap1, allowing Nrf2 to translocate to the nucleus.[4] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2][4] The induction of HO-1 and other antioxidant enzymes helps to neutralize reactive oxygen species (ROS), reduce oxidative stress, and exert anti-inflammatory effects.[2][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kurarinone Kurarinone Keap1 Keap1 Kurarinone->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Genes Antioxidant Genes (HO-1, GPX, CAT) ARE->Genes Induces Transcription

Caption: Activation of the Nrf2/HO-1 Antioxidant Pathway by Kurarinone.

Applications in Preclinical Animal Models

The multi-target nature of kurarinone has been leveraged in several animal models of human disease. The following sections summarize key findings and provide a basis for experimental design.

Inflammatory and Autoimmune Diseases

Kurarinone's potent anti-inflammatory and antioxidant properties make it a strong candidate for diseases characterized by immune dysregulation and oxidative stress.

Disease ModelAnimalKey OutcomesDosage/RouteReference
LPS-Induced Sepsis MiceIncreased survival rate; Reduced serum TNF-α & IL-6; Attenuated neutrophil infiltration in lung, liver, & kidneys.20 mg/kg, i.p.[1]
Collagen-Induced Arthritis (CIA) MiceReduced arthritis severity scores; Decreased serum TNF-α, IL-6, IFN-γ, & IL-17A; Reduced T-cell proliferation; Activated Nrf2 pathway in paw tissues.10, 20 mg/kg, i.g.[2]
Neurodegenerative Diseases

Neuroinflammation and oxidative stress are key drivers of neuronal damage in many neurodegenerative disorders. Kurarinone's ability to cross the blood-brain barrier and engage central anti-inflammatory and antioxidant pathways is of significant therapeutic interest.

Disease ModelAnimalKey OutcomesDosage/RouteReference
MPTP-Induced Parkinson's Disease MiceAlleviated motor dysfunction; Protected dopaminergic neurons in the substantia nigra; Inhibited neuroinflammation (reduced COX-2, TNF-α, IL-6).20 mg/kg, i.p.[3][5]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for investigating the efficacy of kurarinone in two widely used and robust animal models.

Protocol 1: LPS-Induced Endotoxemia (Sepsis Model) in Mice

This model is used to study acute systemic inflammation and the efficacy of anti-inflammatory agents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Kurarinone (dissolved in a vehicle, e.g., 1% DMSO in sterile saline)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • Syringes and needles (27-30G)[6]

  • Animal scale

Procedure:

  • Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.[7]

  • Grouping: Randomly divide mice into experimental groups (n=8-10 per group):

    • Vehicle Control (Saline + Vehicle)

    • LPS + Vehicle

    • LPS + Kurarinone (e.g., 20 mg/kg)

  • Kurarinone Administration: Administer kurarinone (or vehicle) via intraperitoneal (i.p.) injection one hour before the LPS challenge. The injection volume should be approximately 10 ml/kg.[8]

  • LPS Challenge: Induce endotoxemia by administering a single i.p. injection of LPS (e.g., 10-15 mg/kg). The control group receives sterile saline.

  • Monitoring:

    • Survival: Monitor survival rates every 6-12 hours for up to 72 hours.

    • Cytokine Analysis: At a predetermined time point (e.g., 6 hours post-LPS), euthanize a subset of animals. Collect blood via cardiac puncture for serum isolation. Analyze serum levels of TNF-α, IL-6, and other cytokines using ELISA or multiplex assays.

    • Histopathology: Perfuse animals with saline followed by 4% paraformaldehyde. Collect tissues (lung, liver, kidney) for histological analysis (e.g., H&E staining) to assess tissue damage and neutrophil infiltration.[1]

  • Data Analysis: Use Kaplan-Meier curves for survival analysis and ANOVA or t-tests for cytokine and histological scoring.

Sepsis_Protocol_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Acclimation 1. Acclimation (≥ 1 week) Grouping 2. Grouping (Vehicle, LPS, LPS+Kurarinone) Acclimation->Grouping Dosing 3. Administer Kurarinone (or Vehicle) i.p. Grouping->Dosing Challenge 4. Administer LPS (or Saline) i.p. (1 hr post-dosing) Dosing->Challenge Survival 5a. Survival Monitoring (up to 72h) Challenge->Survival Euthanasia 5b. Euthanasia (e.g., 6h post-LPS) Challenge->Euthanasia Analysis 6. Cytokine Analysis & Histopathology Euthanasia->Analysis

Caption: Experimental Workflow for the LPS-Induced Sepsis Model.

Protocol 2: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Acetic Acid (0.1 M)

  • Kurarinone (for oral gavage, e.g., suspended in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Calipers for paw thickness measurement

Procedure:

  • Preparation of Emulsion:

    • Dissolve CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.

    • On the day of immunization, emulsify the CII solution with an equal volume of CFA.

  • Primary Immunization (Day 0):

    • Lightly anesthetize mice.

    • Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of CII.

  • Booster Immunization (Day 21):

    • Prepare a new emulsion of CII (2 mg/mL) with an equal volume of IFA.

    • Inject 100 µL of the CII/IFA emulsion intradermally at the base of the tail.

  • Onset of Arthritis & Treatment:

    • Arthritis symptoms (paw swelling and redness) typically appear around day 24-28.

    • Begin daily treatment with kurarinone (e.g., 10 or 20 mg/kg) or vehicle via oral gavage once arthritis is established. Continue treatment until the end of the study (e.g., Day 42).

  • Clinical Assessment:

    • Monitor body weight and clinical signs of arthritis 2-3 times per week, starting from Day 21.

    • Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness using digital calipers.

  • Terminal Analysis (Day 42):

    • Euthanize mice and collect blood for serum cytokine analysis (TNF-α, IL-6, IL-17A).[2]

    • Collect hind paws for histopathological analysis (H&E and Safranin O staining) to assess inflammation, cartilage damage, and bone erosion.

    • Spleens can be collected to analyze T-cell proliferation ex vivo.[2]

  • Data Analysis: Use two-way repeated measures ANOVA for clinical scores and paw thickness. Use one-way ANOVA or t-tests for terminal readouts.

Pharmacokinetics and Administration Considerations

  • Solubility and Formulation: Kurarinone is a flavonoid and may have poor aqueous solubility. For oral administration, suspension in vehicles like 0.5% carboxymethylcellulose (CMC) or Tween 80 is common. For parenteral routes, co-solvents such as DMSO or PEG may be necessary. Always perform vehicle-only controls.

  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal, intravenous) depends on the experimental question and the desired pharmacokinetic profile.[9] Oral gavage (i.g.) models the clinical route of administration but may have lower bioavailability, while intraperitoneal (i.p.) injection offers higher systemic exposure.[10][11]

  • Dosing Frequency: Dosing can be prophylactic (before disease induction) or therapeutic (after disease onset). The frequency (e.g., once daily) should be based on the half-life of the compound, if known, or on previous efficacy studies.

Conclusion

Kurarinone has demonstrated significant therapeutic potential in a variety of preclinical animal models, primarily through its dual action of suppressing inflammation and boosting endogenous antioxidant defenses. The protocols and data presented in this guide offer a solid foundation for researchers and drug developers to further explore the efficacy and mechanisms of kurarinone and related flavanones like this compound. Rigorous experimental design, including appropriate controls and multi-faceted endpoints, will be crucial in translating these promising preclinical findings into future therapeutic applications.

References

  • (Reference not directly cited in the final text but used for general knowledge)
  • Dai, J., et al. (2019). Kurarinone Attenuates Collagen-Induced Arthritis in Mice by Inhibiting Th1/Th17 Cell Responses and Oxidative Stress. Frontiers in Immunology. Available at: [Link]

  • Chiang, C. Y., et al. (2023). Kurarinone exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis. Biomedicine & Pharmacotherapy. Available at: [Link]

  • (Reference not directly cited in the final text but used for general knowledge)
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available at: [Link]

  • (Reference not directly cited in the final text but used for general knowledge)
  • (Reference not directly cited in the final text but used for general knowledge)
  • Sun, Y., et al. (2022). Kurarinone alleviated Parkinson's disease via stabilization of epoxyeicosatrienoic acids in animal model. Proceedings of the National Academy of Sciences. Available at: [Link]

  • (Reference not directly cited in the final text but used for general knowledge)
  • Cho, H. J., et al. (2020). Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway. Antioxidants. Available at: [Link]

  • Ichor Life Sciences. (N.D.). In Vivo Disease Models. Available at: [Link]

  • Sun, Y., et al. (2022). Kurarinone alleviated Parkinson's disease via stabilization of epoxyeicosatrienoic acids in animal model. ResearchGate. Available at: [Link]

  • (Reference not directly cited in the final text but used for general knowledge)
  • (Reference not directly cited in the final text but used for general knowledge)
  • (Reference not directly cited in the final text but used for general knowledge)
  • (Reference not directly cited in the final text but used for general knowledge)
  • (Reference not directly cited in the final text but used for general knowledge)
  • (Reference not directly cited in the final text but used for general knowledge)
  • (Reference not directly cited in the final text but used for general knowledge)
  • (2006). Pharmacokinetics and bioavailability of isoflavones Biochanin A in rats. The AAPS Journal. Available at: [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • Bae, E. A., et al. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Molecules. Available at: [Link]

Sources

Application Note: Profiling Gene Expression Changes Induced by Isokurarinone Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in natural product pharmacology, signal transduction, and molecular biology.

Introduction

Isokurarinone is a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, a plant with a long history in traditional medicine. Its structural analog, Kurarinone, has been the subject of extensive research, demonstrating significant anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Mechanistic studies on Kurarinone reveal its ability to modulate key cellular signaling pathways, including NF-κB, MAPKs (p38, JNK), STAT3, Akt, and the Nrf2/KEAP1 antioxidant response pathway.[1][2][3][4] These pathways are central to regulating the expression of genes involved in inflammation, cell survival, apoptosis, and oxidative stress.

Given the structural similarity, this compound is hypothesized to possess a comparable spectrum of biological activities, making it a compound of high interest for therapeutic development. Analyzing its impact on gene expression is a critical first step in elucidating its mechanism of action and identifying potential pharmacodynamic biomarkers. This guide provides a comprehensive framework and detailed protocols for conducting a robust analysis of gene expression changes in cultured cells following treatment with this compound.

Scientific Rationale & Key Signaling Pathways

The decision to investigate specific genes and pathways should be data-driven. Based on the activities of the closely related compound, Kurarinone, this compound is predicted to primarily influence inflammatory and oxidative stress response pathways.

  • Anti-Inflammatory Pathways: Kurarinone has been shown to suppress the production of pro-inflammatory mediators like TNF-α, IL-6, IL-1β, iNOS, and COX-2.[3][4][5] This is often achieved by inhibiting the NF-κB signaling pathway . In a resting state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may prevent IκBα degradation, thus blocking this cascade.[1]

  • Antioxidant Response Pathway: The Nrf2/KEAP1 pathway is a master regulator of the cellular antioxidant response.[6][7] Under basal conditions, KEAP1 targets Nrf2 for degradation. Kurarinone has been observed to downregulate KEAP1, leading to the stabilization and nuclear accumulation of Nrf2.[6][8] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoters of target genes, upregulating crucial antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2]

  • Cell Survival and Apoptosis Pathways: In cancer contexts, flavonoids can modulate the PI3K/Akt and STAT pathways, which are critical for cell survival and proliferation.[1] By inhibiting these pathways, compounds can induce apoptosis and exert cytostatic effects.

The interplay of these pathways forms the basis of the compound's therapeutic potential.

Isokurarinone_Signaling_Pathways cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB P NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Pro_Inflammatory_Genes Pro-Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Pro_Inflammatory_Genes Upregulates KEAP1_Nrf2 KEAP1-Nrf2 Nrf2 Nrf2 (Active) KEAP1_Nrf2->Nrf2 Releases Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Nrf2->Antioxidant_Genes Upregulates This compound This compound This compound->IKK Inhibits This compound->KEAP1_Nrf2 Inhibits KEAP1

Figure 1: Hypothesized mechanism of this compound action on NF-κB and Nrf2 pathways.

Experimental Design & Workflow

A well-controlled experiment is paramount for generating reproducible and trustworthy data. This involves careful selection of a cellular model, appropriate dosing, and inclusion of all necessary controls.

Cell Line Selection & Culture

The choice of cell line should align with the biological question.

  • For Anti-Inflammatory Studies: RAW 264.7 murine macrophages are a standard model. They are robustly activated by lipopolysaccharide (LPS) to produce a strong inflammatory response.

  • For Anti-Cancer Studies: A549 (non-small cell lung cancer), PC3 (prostate cancer), or MCF-7 (breast cancer) cells are commonly used and have been studied with Kurarinone.[1]

Cells should be cultured according to standard protocols, ensuring they are healthy and in the logarithmic growth phase before treatment.[9][10]

This compound Preparation & Dosing

This compound is typically soluble in DMSO.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Determine Optimal Concentration: Before a gene expression study, perform a dose-response experiment to determine the optimal, non-toxic concentration. An MTT or similar cytotoxicity assay should be run with a range of this compound concentrations (e.g., 1 µM to 100 µM) for the desired treatment duration (e.g., 6, 12, or 24 hours). The goal is to find the highest concentration that does not significantly reduce cell viability, as dead or dying cells will confound gene expression results.

Experimental Groups & Controls

To ensure the observed effects are due to this compound, the following groups are essential:

  • Untreated Control: Cells cultured in media alone. This provides the basal level of gene expression.

  • Vehicle Control: Cells treated with the same volume of DMSO used for the highest this compound concentration. This controls for any effects of the solvent on gene expression.

  • Stimulus Control (for inflammation models): Cells treated with the inflammatory agent (e.g., LPS) alone. This shows the upregulated inflammatory gene expression that this compound is expected to counteract.

  • Test Group(s): Cells pre-treated with this compound for a set time (e.g., 1-2 hours) and then co-treated with the stimulus (e.g., LPS) for the main treatment duration.

All experiments should be performed with a minimum of three biological replicates.

Experimental_Workflow A 1. Cell Culture Seed cells to desired confluency B 2. This compound Treatment Incubate with Vehicle or this compound A->B C 3. Cell Lysis & Homogenization Lyse cells in TRIzol™ Reagent B->C D 4. RNA Extraction Isolate total RNA C->D E 5. RNA Quality Control Assess concentration and integrity D->E F 6. cDNA Synthesis Reverse transcribe RNA to cDNA E->F G 7. Gene Expression Analysis F->G H 7a. qPCR Targeted gene analysis G->H I 7b. RNA-Sequencing Transcriptome-wide analysis G->I J 8. Data Analysis Calculate relative expression (ΔΔCt) or perform DGE analysis H->J I->J K 9. Biological Interpretation Relate gene changes to pathways J->K

Figure 2: General workflow for gene expression analysis after this compound treatment.

Detailed Protocols

Protocol 3.1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.

  • Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • For inflammatory models, gently remove the old media and replace it with fresh media containing the desired concentration of this compound or vehicle (DMSO). Incubate for 1-2 hours.

    • Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) directly to the wells.

    • Incubate for the desired treatment period (e.g., 6 hours for early-response inflammatory genes).

  • Harvesting: After incubation, place the plate on ice, aspirate the media, and immediately proceed to RNA extraction.

Protocol 3.2: Total RNA Extraction and Quality Control

This protocol is based on the use of TRIzol™ Reagent, a robust method for high-quality RNA isolation.[11][12]

  • Lysis: Add 1 mL of TRIzol™ Reagent directly to each well of a 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.[13] Transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Incubation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake vigorously by hand for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 × g for 15 minutes at 4°C.[11] The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Transfer: Carefully transfer the upper aqueous phase to a fresh tube. Be cautious not to disturb the interphase, which contains DNA.

  • RNA Precipitation: Add 0.5 mL of 100% isopropanol to the aqueous phase. Mix gently by inversion and incubate at room temperature for 10 minutes.

  • Pelleting: Centrifuge at 12,000 × g for 10 minutes at 4°C. The RNA will form a small, white, gel-like pellet at the bottom of the tube.

  • Washing: Carefully discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol (prepared with nuclease-free water).

  • Final Spin: Centrifuge at 7,500 × g for 5 minutes at 4°C. Discard the supernatant.

  • Drying: Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to resuspend.

  • Resuspension: Resuspend the RNA pellet in 20-50 µL of nuclease-free water. Pipette gently and incubate at 55-60°C for 10 minutes to aid dissolution.

  • Quality Control (QC): Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and integrity using a bioanalyzer.[14][15][16]

Table 1: RNA Quality Control Acceptance Criteria

Parameter Method Acceptance Criteria Rationale for Rejection
Purity Spectrophotometry A260/A280 ratio: 1.8 - 2.1 < 1.8 suggests protein contamination.[17]
Purity Spectrophotometry A260/A230 ratio: > 1.8 < 1.8 suggests salt or phenol contamination.
Integrity Bioanalyzer RNA Integrity Number (RIN): > 8.0 RIN < 7.0 indicates significant RNA degradation.

| Concentration | Spectrophotometry | > 50 ng/µL (for most applications) | Low concentration may require adjustment of input for cDNA synthesis. |

Protocol 3.3: First-Strand cDNA Synthesis

This protocol uses a commercial kit (e.g., Thermo Scientific RevertAid or Bio-Rad iScript™) for reverse transcription.[18][19] Always follow the manufacturer's specific instructions.

  • Genomic DNA Removal (Optional but Recommended): Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Reaction Setup: On ice, combine the following in a PCR tube:

    • 1 µg of DNase-treated RNA

    • 1 µL of Oligo(dT) or Random Hexamer Primers

    • Nuclease-free water to a final volume of ~12 µL

  • Denaturation: Mix gently, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.

  • Master Mix Preparation: Prepare a master mix containing:

    • 4 µL of 5X Reaction Buffer

    • 1 µL of RNase Inhibitor

    • 2 µL of 10 mM dNTP Mix

    • 1 µL of Reverse Transcriptase

  • Combine and Incubate: Add 8 µL of the master mix to the denatured RNA/primer mix. The final volume is 20 µL.[20]

  • Incubation: Perform the reverse transcription in a thermal cycler using the manufacturer's recommended program (e.g., 42°C for 60 minutes, followed by 70°C for 5 minutes to inactivate the enzyme).[18]

  • Storage: The resulting cDNA can be stored at -20°C.

Protocol 3.4: Gene Expression Analysis by qPCR

This protocol uses a SYBR Green-based method for relative quantification.[21][22]

  • Primer Design: Design or obtain validated primers for your target genes (e.g., TNF, IL6, NOS2, HMOX1, NQO1) and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate on ice. A typical 20 µL reaction is shown below. Prepare a master mix for each primer set to ensure consistency.[23]

Table 2: Example qPCR Reaction Setup (per reaction)

Component Volume Final Concentration
2X SYBR Green Master Mix 10 µL 1X
Forward Primer (10 µM) 0.5 µL 250 nM
Reverse Primer (10 µM) 0.5 µL 250 nM
cDNA (diluted 1:5) 2 µL ~10-20 ng
Nuclease-Free Water 7 µL -

| Total Volume | 20 µL | |

  • Thermal Cycling: Run the plate on a real-time PCR instrument with a standard cycling protocol.[24]

    • Initial Denaturation: 95°C for 3 minutes (1 cycle)

    • Cycling: 95°C for 10 seconds, 60°C for 30 seconds (40 cycles)

    • Melt Curve Analysis: To verify the specificity of the product.

  • Data Analysis (ΔΔCt Method):

    • Step 1: Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene. ΔCt = Ct(target gene) - Ct(housekeeping gene)

    • Step 2: Normalization to Control (ΔΔCt): For each treated sample, calculate the difference between its ΔCt and the average ΔCt of the control group (e.g., Vehicle + LPS).[25] ΔΔCt = ΔCt(treated sample) - ΔCt(control average)

    • Step 3: Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2⁻ΔΔCt.[26][27]

Protocol 3.5: High-Throughput Analysis by RNA-Sequencing

For a discovery-based approach, RNA-Sequencing (RNA-Seq) provides a comprehensive, transcriptome-wide view.[28][29][30][31]

  • Library Preparation: Convert high-quality RNA (RIN > 8) into a cDNA library. This typically involves RNA fragmentation, reverse transcription, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).

  • Data Analysis: The bioinformatics workflow includes:

    • Quality Control: Assessing raw read quality.

    • Alignment: Mapping reads to a reference genome.

    • Quantification: Counting the number of reads per gene.

    • Differential Expression Analysis: Using statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between experimental groups.[32]

Data Interpretation & Expected Outcomes

Following this compound treatment in an LPS-stimulated macrophage model, a successful experiment would be expected to show:

Table 3: Hypothetical qPCR Results for this compound Treatment

Gene Target Gene Function Expected Fold Change (this compound + LPS vs. LPS alone)
TNF Pro-inflammatory Cytokine ↓ (e.g., 0.3-fold)
IL6 Pro-inflammatory Cytokine ↓ (e.g., 0.2-fold)
NOS2 (iNOS) Pro-inflammatory Enzyme ↓ (e.g., 0.4-fold)
HMOX1 (HO-1) Antioxidant Enzyme ↑ (e.g., 3.5-fold)

| NQO1 | Antioxidant Enzyme | ↑ (e.g., 2.8-fold) |

A significant decrease in the expression of TNF, IL6, and NOS2 would support an anti-inflammatory mechanism via NF-κB inhibition.[33] Conversely, a significant increase in HMOX1 and NQO1 expression would provide strong evidence for the activation of the Nrf2 antioxidant response pathway.[5][6] These results would validate the initial hypothesis and provide a clear direction for further mechanistic studies, such as Western blotting to confirm changes at the protein level.

References

  • RNA quality control. (2008). Biomedical Genomics. [Link]

  • Kumar, S., et al. (2021). Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone. Frontiers in Pharmacology. [Link]

  • Protocol RNA extraction Trizol. (2022). ISE. [Link]

  • Total RNA Isolation Protocol (TRIzol + LiCl). PrimerDigital. [Link]

  • Nishikawa, S., et al. (2020). Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway. Antioxidants. [Link]

  • RNA isolation using Trizol. StarrLab. [Link]

  • Tang, Y., et al. (2021). Kurarinone Attenuates Collagen-Induced Arthritis in Mice by Inhibiting Th1/Th17 Cell Responses and Oxidative Stress. Molecules. [Link]

  • Nishikawa, S., et al. (2020). Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway. PubMed. [Link]

  • Huang, W.-C., et al. (2023). Kurarinone exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis. Biomedicine & Pharmacotherapy. [Link]

  • Stark, R., et al. (2019). RNA Sequencing and Analysis. Cold Spring Harbor Protocols. [Link]

  • Quantitative Real Time PCR Protocol. Stack Lab. [Link]

  • Universal protocol of quantitative PCR (qPCR) with SYBR Green. CliniSciences. [Link]

  • Sort and RNA extraction with Trizol. Immgen. [Link]

  • Nishikawa, S., et al. (2020). Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway. MDPI. [Link]

  • RNA-Seq Workflow. Bio-Rad. [Link]

  • Peirson, S. N., et al. (2014). An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis. Biomolecular Detection and Quantification. [Link]

  • A guide to RNA-Seq workflows and methods. (2026). Twist Bioscience. [Link]

  • Analyzing your QRT-PCR Data The Comparative CT Method (ΔΔCT Method). University of Michigan. [Link]

  • SensiFAST cDNA Synthesis Kit. Bioline. [Link]

  • 4 Easy Steps to Analyze Your qPCR Data Using Double Delta Ct Analysis. (2026). Bitesize Bio. [Link]

  • Schefe, J. H., et al. (2006). Quantitative real-time RT-PCR data analysis: current concepts and the novel “gene expression’s CT difference” formula. Journal of Molecular Medicine. [Link]

  • Learning And Exploring The Workflow of RNA-Seq Analysis. (2025). GitHub. [Link]

  • Delta Ct Method for qPCR: #Step-by-Step #tutorial #dataanalysis. (2025). YouTube. [Link]

  • How to Set Up a qPCR Reaction Using SYBR Green. (2025). Patsnap Synapse. [Link]

  • Quality Control Threshold. Arraystar. [Link]

  • Liang, Y., et al. (2022). Kurarinone Attenuates LPS-Induced Pneumonia by Inhibiting MAPK and NF-κB Signaling Pathways. ResearchGate. [Link]

  • RNA Sequencing | RNA-Seq methods & workflows. Illumina. [Link]

  • Kurarinone-induced KEAP1 downregulation contributes to the activation... ResearchGate. [Link]

  • Protocol cDNA synthesis. (2022). ISE. [Link]

  • How to Perform RNA Quality Control in the Lab: 3 Key Considerations. (2024). Bitesize Bio. [Link]

  • Cell Culture and Drug Treatment. (2023). Bio-protocol. [Link]

  • iScript™ cDNA Synthesis Kit. Bio-Rad. [Link]

  • Kim, Y., et al. (2021). Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L. Molecules. [Link]

  • da Silva, G. C., et al. (2026). Mechanistic insights into the anti-inflammatory effects of isocoronarin D associated with reduced PKCδ and PI3K/Akt signalling in LPS-activated macrophages. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isokurarinone Solubility Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isokurarinone (CAS: 15591-97-6) is a prenylated flavanone derived from Sophora flavescens. While biologically potent, its utility in high-throughput screening (HTS) and cell-based assays is frequently compromised by its physicochemical properties. The presence of a prenyl group significantly increases lipophilicity (LogP > 4.0), leading to rapid precipitation ("crashing out") upon dilution in aqueous media.

This guide provides validated protocols to stabilize this compound in solution, ensuring accurate IC50 determination and reproducible data.

PART 1: The Solubility Decision Matrix

Before selecting a protocol, assess your assay's tolerance for solvents and the required concentration of this compound.

SolubilityDecisionTree Start Start: Select Assay Type ConcCheck Target Concentration? Start->ConcCheck HighConc > 50 µM ConcCheck->HighConc High Load LowConc < 50 µM ConcCheck->LowConc Standard Screen MethodB Method B: Cyclodextrin Complex (HP-β-CD) HighConc->MethodB Preferred MethodC Method C: Albumin Carrier (BSA-Preloading) HighConc->MethodC Alternative ToxCheck Is DMSO > 0.5% tolerated? LowConc->ToxCheck MethodA Method A: Standard DMSO (Rapid Dispersion) ToxCheck->MethodA Yes ToxCheck->MethodB No (Sensitive Cells)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and assay sensitivity.

PART 2: Validated Protocols

Method A: The "Rapid Dispersion" Protocol (Standard DMSO)

Best for: Routine IC50 screening (< 50 µM) in robust cell lines (e.g., HeLa, HEK293). Mechanism: Minimizes the "transient supersaturation" zone where micro-precipitates form during dilution.

The Error: Most researchers slowly pipette DMSO stock into media. This creates a local zone of high water/high drug concentration, forcing immediate precipitation. The Fix: Rapid injection below the surface.

Protocol:

  • Stock Prep: Dissolve this compound in 100% anhydrous DMSO to 20 mM . Vortex for 30 seconds.

  • Intermediate Dilution (Critical Step):

    • Prepare an intermediate tube with PBS or Media containing 10% DMSO .

    • Dilute your 20 mM stock 1:10 into this tube (Final: 2 mM compound, 19% DMSO).

    • Why? This step reduces the hydrophobicity shock.

  • Final Dilution:

    • Place your culture media on a vortex mixer set to low speed.

    • Inject the intermediate solution directly into the center of the vortexing media (sub-surface injection).

    • Target Final DMSO: < 0.5%.

Method B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion

Best for: High concentrations (>50 µM), sensitive primary cells, or long-term incubations where precipitation over time is a risk. Mechanism: The hydrophobic prenyl group of this compound tucks into the cyclodextrin cavity, shielding it from water while maintaining a hydrophilic exterior.

Protocol:

  • Carrier Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Filter sterilize (0.22 µm).

  • Complexation:

    • Dissolve this compound in a small volume of acetone or ethanol (e.g., 10 mg/mL).

    • Add the organic drug solution dropwise to the HP-β-CD solution while stirring at 600 RPM.

    • Ratio: Aim for a 1:10 molar ratio (Drug:CD) or higher.

  • Solvent Removal: Stir open-capped in a fume hood overnight to evaporate the volatile organic solvent (acetone/ethanol).

  • Validation: The resulting solution should be crystal clear. If turbid, filter (0.45 µm) and quantify actual concentration via absorbance (OD 280-320nm) against a standard curve.

PART 3: Troubleshooting & FAQs

Q1: My media looks clear, but my assay results are highly variable. Why?

A: You likely have "Invisible Precipitation" (Micro-crystallization). Prenylated flavonoids often form non-sedimenting nanocrystals that are invisible to the naked eye but do not interact with cellular targets effectively.

  • Diagnosis: Spin your "clear" media at 10,000 x g for 10 minutes. If you see a pellet (even microscopic), the compound has crashed out.

  • Solution: Switch to Method B (Cyclodextrin) .

Q2: Can I use serum (FBS) to help solubilize?

A: Yes, but with caveats.[1] Serum Albumin (BSA/HSA) binds flavonoids avidly. While this prevents precipitation, it also reduces the free fraction of the drug available to hit intracellular targets.

  • Correction: If you rely on FBS for solubility, you must run your assay in constant serum conditions (e.g., always 10%). Do not compare IC50s between 1% FBS and 10% FBS conditions, as the apparent potency will shift drastically due to protein binding, not biological activity.

Q3: Why does this compound precipitate more than Kurarinone?

A: this compound is a structural isomer. The specific position of the prenyl group and the hydroxyls dictates the crystal lattice energy.

  • Data Comparison:

CompoundPredicted LogPAqueous Solubility (PBS)Solubility (10% DMSO)
This compound ~4.2 - 4.8 < 1 µg/mL Moderate (Risk of crash)
Naringenin (Parent)~2.4~45 µg/mLHigh
Kurarinone~4.1< 5 µg/mLModerate

Note: Prenylation (adding a C5 hydrophobic tail) drastically reduces water solubility compared to the parent flavonoid backbone.

PART 4: Mechanism of Action (Visualized)

Understanding why the cyclodextrin method works is crucial for experimental design.

Mechanism cluster_0 Aqueous Media cluster_1 Inclusion Complex Drug This compound (Hydrophobic) Water H2O Drug->Water Repulsion (Precipitation) CD HP-β-CD (Host) Drug->CD Affinity (Van der Waals) Complex Soluble Complex CD->Complex Encapsulation Complex->Water Stable Solution

Figure 2: Mechanism of HP-β-CD solubilization. The hydrophobic prenyl group of this compound is sequestered within the lipophilic cavity of the cyclodextrin, presenting a hydrophilic surface to the aqueous media.

References

  • BenchChem Technical Support. (2025).[2][3] Enhancing the Bioavailability of Prenylated Flavonoids.[2][3][4] Retrieved from 3

  • Mukai, R. (2018).[4] Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability.[2][3][4] Bioscience, Biotechnology, and Biochemistry. Retrieved from 4

  • Cui, L., et al. (2023). Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities.[5] MDPI Molecules. Retrieved from 6

  • Kfoury, M., et al. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids.[7] MDPI. Retrieved from 7

  • ResearchGate Community. (2015). Discussion: How can I dissolve hydrophobic compounds in DMEM media? Retrieved from 8

Sources

Technical Guide: Isokurarinone Stability & Handling

[1]

Introduction: Chemical Context & Critical Parameters

Isokurarinone (CAS: 52483-02-0) is a bioactive prenylated flavanone isolated from the roots of Sophora flavescens (Kushen).[1][2] As a secondary metabolite, it exhibits significant potential in anti-tumor and anti-inflammatory research.[3][4][5] However, its chemical structure—specifically the flavanone skeleton and the prenyl (lavandulyl) side chain—renders it susceptible to specific degradation pathways.

This guide addresses the physicochemical stability of this compound, providing actionable troubleshooting for solvent selection, pH management, and experimental handling.

Module 1: Solvent Selection & Solubility Troubleshooting

Q: What is the optimal solvent for preparing high-concentration stock solutions?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound stock solutions.

  • Recommendation: Prepare stocks at 10–50 mM in anhydrous DMSO.

  • Reasoning: this compound is lipophilic.[1] DMSO prevents precipitation and minimizes hydrolysis compared to protic solvents like methanol or ethanol, which can facilitate solvolysis over long storage periods.

  • Alternative: 100% Ethanol or Methanol can be used for working solutions but are less stable for long-term storage (-20°C) due to volatility and potential for slow esterification/solvolysis reactions if acidic impurities are present.[1][2]

Q: I observe precipitation when diluting my DMSO stock into aqueous cell culture media. How do I fix this?

A: This is a common issue caused by the "crash-out" effect when a hydrophobic compound hits a highly polar aqueous environment.[1][2]

  • Troubleshooting Protocol:

    • Stepwise Dilution: Do not pipet DMSO stock directly into the bulk media. Instead, perform an intermediate dilution in the media's buffer (e.g., PBS) or a solvent bridge (e.g., 1:10 DMSO:PBS) before adding to the final volume.

    • Sonicate: Mild sonication (water bath, 25°C, 5 mins) can re-disperse micro-precipitates.

    • Limit Final DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to maintain cell viability and prevent solvent-driven precipitation.[1][2]

Q: Can I use Chloroform or Ethyl Acetate? A: Yes, for extraction or chromatography, but not for biological assays . These solvents are cytotoxic and incompatible with plasticware used in cell culture.[1] Use them strictly for preparative HPLC or solid-phase extraction.[2]

Module 2: pH-Dependent Stability & Degradation

Q: How does pH influence the stability of this compound?

A: this compound exhibits a U-shaped stability profile , with maximum stability in the slightly acidic range (pH 4.0 – 6.0).

  • Alkaline Conditions (pH > 7.5): CRITICAL RISK. [2]

    • Mechanism: Flavanones possess a chiral center at C2.[1] Under basic conditions, the proton at C2 becomes acidic, leading to ring opening of the pyran ring. This converts the colorless flavanone (this compound) into a yellow/orange chalcone intermediate. This reaction is initially reversible but can lead to irreversible oxidative degradation.

    • Observation: Solution turns yellow; HPLC shows a new peak with a shifted UV max (typically red-shifted by 40-60 nm).

  • Strongly Acidic Conditions (pH < 2.0):

    • Mechanism: The prenyl side chain (lavandulyl group) is susceptible to acid-catalyzed hydration (addition of water across the double bond) or cyclization with adjacent hydroxyl groups.[2]

Q: I see a "split peak" or "shoulder" in my HPLC chromatogram. Is my compound impure?

A: Not necessarily. This often indicates dynamic isomerization .

  • Cause: In solution, particularly in protic solvents or at neutral/basic pH, this compound may equilibrate with its chalcone form or undergo C2-epimerization.

  • Verification: Re-run the HPLC with a slightly acidic mobile phase (e.g., Water + 0.1% Formic Acid). If the peaks merge or the ratio changes, it is a pH-dependent equilibrium, not a permanent impurity.

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision matrix for solvent selection and the chemical degradation pathways associated with pH extremes.

Isokurarinone_Stabilitycluster_solventsSolvent Selection Strategycluster_phpH-Dependent Degradation PathwaysStartStart: this compound SolidStockStock Solution PreparationStart->StockDMSOAnhydrous DMSO(Recommended)Stock->DMSOHigh SolubilityStableMeOHMethanol/Ethanol(Short-term only)Stock->MeOHVolatilePotential SolvolysisWaterAqueous BufferStock->WaterPrecipitation RiskPoor SolubilityIsoThis compound(Flavanone Form)AcidAcidic (pH < 3)Iso->AcidExposureNeutralNeutral (pH 4-7)Iso->NeutralExposureBaseBasic (pH > 8)Iso->BaseExposureHydrationPrenyl Hydration/CyclizationAcid->HydrationH+ CatalysisStableStable StateNeutral->StableOptimal RangeChalconeRing Opening -> Chalcone(Yellow Color)Base->ChalconeDeprotonationDegradationOxidative DegradationChalcone->DegradationIrreversible

Caption: Figure 1.[1][2] Left: Solvent selection workflow prioritizing DMSO for stock stability. Right: pH-dependent stability profile showing ring-opening risks in alkaline conditions and prenyl reactivity in acid.[1][2]

Module 4: Experimental Protocols (Self-Validating)
Protocol 1: HPLC Stability Assessment

Use this protocol to verify the integrity of your this compound batch or test its stability in your assay buffer.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifies to prevent ring opening on column).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Methodology:

  • Preparation: Dissolve this compound in DMSO to 10 mM. Dilute to 100 µM in the test solvent (e.g., PBS pH 7.4, Media, or MeOH).

  • Incubation: Incubate at the desired temperature (e.g., 37°C) for 0, 1, 4, 12, and 24 hours.

  • Quenching: At each time point, mix an aliquot 1:1 with Mobile Phase B (Acetonitrile/Formic Acid).

    • Why? The organic solvent precipitates proteins (if media is used) and the acid "freezes" the flavanone/chalcone equilibrium, favoring the stable flavanone form for analysis.

  • Analysis: Inject 10 µL. Monitor at 290 nm (Flavanone max) and 350 nm (Chalcone indicator).[2]

Data Interpretation Table:

ObservationDiagnosisRemediation
Single sharp peak at 290 nm Compound is stable.[1][2][6]Proceed with experiments.
New peak at 350-370 nm Ring opening (Chalcone formation).[2]Lower pH of assay buffer; Check for basic impurities.
Broad/Tailing peak Column interaction or partial ionization.[1]Ensure Mobile Phase A has 0.1% Formic Acid.
Loss of Area (no new peaks) Precipitation or Adsorption.Check solubility; Use low-binding plasticware.[2]
References
  • He, X., et al. (2015). "Separation and characterization of flavonoids from Sophora flavescens Ait. by HPLC-DAD-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • ChemFaces. "this compound Technical Data Sheet & Solubility Information." Link

  • Cui, L., et al. (2018). "Prenylated Flavonoids from the Roots of Sophora flavescens and Their biological activities." Molecules. Link

  • Pan, Y., et al. (2007). "Optimization of extraction of flavonoids from Sophora flavescens Ait.[5] using response surface methodology." Separation and Purification Technology. (Context on pH influence during extraction). Link[2]

Troubleshooting inconsistent results with Isokurarinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing high variability when working with prenylated flavonoids. Isokurarinone (also known as Leachianone A) is a potent bioactive compound isolated primarily from Sophora flavescens. While it exhibits remarkable anti-tumor and anti-fungal properties, its unique structural chemistry—specifically its highly hydrophobic prenyl side chains—makes it notoriously difficult to handle in standard in vitro assays.

This guide is designed to move beyond basic troubleshooting. We will dissect the physicochemical causality behind common experimental failures and provide self-validating protocols to ensure your data is robust, reproducible, and mechanistically sound.

Part 1: Quantitative Troubleshooting Matrix

Before adjusting your experimental design, verify that your assay parameters align with the established physicochemical constraints of this compound.

ParameterOptimal Range / ValueExperimental Implication & Causality
Molecular Weight 438.5 g/mol Essential for precise molarity calculations. Weighing errors directly skew dose-response curves[1].
Hydrophobicity (XLogP3) ~6.1Highly lipophilic. The compound will rapidly precipitate in aqueous buffers lacking carrier solvents[1].
Primary Stock Solvent 100% DMSOWater or PBS will cause immediate micelle formation and precipitation.
Max In Vitro DMSO ≤ 0.5% (v/v)Concentrations >1% induce background cytotoxicity in HepG2 and Candida models, masking the compound's true effect[2].
HepG2 IC50 (48h) 3.4 - 10.8 µg/mLHigh variability here indicates lot-to-lot purity issues or co-elution with isomers like Kurarinone[3][4].
Target Binding Energy -9.2 to -9.5 kcal/molDemonstrates high affinity for fungal ERG11/CDR2 targets; requires precise dosing to prevent off-target saturation[5].

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Deep Dives

Q1: Why am I seeing a "plateau" in my dose-response curve at higher concentrations?

The Causality: This is a classic hallmark of compound precipitation. This compound contains a 5-methyl-2-prop-1-en-2-ylhex-4-enyl (prenyl) group attached to its flavonoid core[1]. When you spike a highly concentrated DMSO stock directly into cold culture media, the rapid shift in the dielectric constant forces these hydrophobic prenyl groups to aggregate. The compound crashes out of solution into micro-precipitates. You are no longer increasing the bioavailable concentration; you are simply adding inert particles to the well. The Fix: Always pre-warm your media to 37°C and perform an intermediate dilution step. Add the DMSO stock dropwise while vortexing the media to prevent local supersaturation.

Q2: My viability assays (CCK-8/MTT) show cell death, but my mechanistic assays (Western Blots) show no target engagement. Why?

The Causality: You are likely observing solvent-induced toxicity rather than this compound-driven apoptosis. Because of its poor solubility, researchers often inadvertently increase the final DMSO concentration above 1% to force the compound into solution. This causes non-specific membrane permeabilization and cell death[2]. The Fix: Implement a strict vehicle control (e.g., 0.5% DMSO) in all assays. True this compound target engagement should trigger specific apoptotic pathways (intrinsic and extrinsic) without relying on high solvent concentrations[3].

Q3: I purchased a new batch of this compound, and my IC50 shifted dramatically. Is the compound unstable?

The Causality: While the prenyl group is susceptible to oxidation during repeated freeze-thaw cycles, a sudden IC50 shift is more commonly an extraction purity issue. This compound is extracted from Sophora flavescens alongside highly similar structural isomers (e.g., Kurarinone, Sophoraflavanone G). Traditional solvent extractions struggle to separate these. Modern extraction using hydrophobic ionic liquids (like [C8mim]BF4) yields much higher selectivity[4]. If your lot purity is <95%, contaminating isomers will drastically skew your biological readouts.

Part 3: Mechanistic & Workflow Visualizations

To ensure experimental integrity, it is critical to understand both the biological pathways this compound activates and the physical workflow required to validate those pathways.

Pathway cluster_fungal Fungal Pathogens (e.g., C. albicans) cluster_human Human Cancer Cells (e.g., HepG2) Iso This compound (Treatment) ERG11 ERG11 Inhibition Iso->ERG11 High Affinity Binding CDR2 CDR2 Inhibition Iso->CDR2 Dual Targeting Extrinsic Extrinsic Pathway (Death Receptors) Iso->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial Stress) Iso->Intrinsic FungalDeath Membrane Disruption & Efflux Blockade ERG11->FungalDeath CDR2->FungalDeath Caspase Caspase-3/7 Activation Extrinsic->Caspase Intrinsic->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Dual mechanistic pathways of this compound in fungal pathogens and human cancer cell lines.

Workflow Step1 1. Stock Prep 10 mM in 100% DMSO Aliquot & Store at -20°C Step2 2. Intermediate Dilution Warm to 37°C Dilute in Serum-Free Media Step1->Step2 Step3 3. Cell Treatment Final DMSO ≤ 0.5% Incubate 24-48h Step2->Step3 Step4 4. Orthogonal Validation CCK-8 (Viability) + Annexin V (Apoptosis) Step3->Step4

Caption: Self-validating experimental workflow to prevent precipitation and solvent toxicity.

Part 4: Self-Validating Experimental Protocol

To guarantee that your results are caused by this compound and not experimental artifacts, you must use a self-validating system. This protocol pairs a generalized viability readout with a specific mechanistic confirmation.

Objective: Accurately determine the cytotoxicity of this compound while ruling out DMSO-induced artifacts and compound precipitation.

Phase 1: Controlled Formulation

  • Primary Stock: Dissolve lyophilized this compound (>98% purity) in 100% molecular-biology grade DMSO to create a 10 mM stock. Aliquot into single-use tubes to prevent freeze-thaw degradation. Store at -20°C.

  • Intermediate Dilution: Pre-warm the 10 mM stock to 37°C for 5 minutes. Prepare a 10X working solution in serum-free media pre-warmed to 37°C.

    • Scientist Insight: Adding the compound to serum-free media first prevents the highly lipophilic prenyl groups from immediately binding non-specifically to Bovine Serum Albumin (BSA) in complete media, which can artificially lower the effective concentration.

  • Final Treatment: Add the 10X solution to the culture plate containing cells in complete media (10% FBS) to reach your target concentration. Ensure the final DMSO concentration is strictly ≤ 0.5%[2].

Phase 2: Orthogonal Validation 4. Viability Readout (CCK-8): After 48 hours, add 10 µL of CCK-8 reagent per 100 µL of media. Incubate for 2 hours at 37°C and measure absorbance at 450 nm.

  • Self-Validation Step: You MUST include a "Vehicle Control" (0.5% DMSO) well. If the vehicle control shows >5% cell death compared to untreated cells, your solvent is driving the phenotype, and the assay must be repeated.

  • Mechanistic Confirmation (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry. A true this compound response will show a dose-dependent shift into early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+). This proves that the CCK-8 viability drop is due to target engagement (caspase activation) rather than non-specific necrosis caused by compound precipitation[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5318581, this compound." PubChem. Available at: [Link]1]

  • Frontiers in Cellular and Infection Microbiology. "Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach." Frontiers. Available at: [Link]5]

  • PubMed Central (PMC). "Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach." NIH. Available at: [Link]2]

  • Molecules. "Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism." MDPI. Available at: [Link]4]

Sources

Technical Support Center: Isokurarinone Integrity During Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the robust extraction of Isokurarinone. As researchers and drug development professionals, obtaining high-purity, intact analytes is paramount. This compound, a promising prenylated flavonoid from Sophora flavescens, presents unique stability challenges during extraction.[1][2] Degradation not only leads to lower yields but can also compromise the accuracy of quantification and bioactivity studies.

This guide is structured as a series of frequently asked questions and troubleshooting protocols to provide you with the foundational knowledge and actionable steps required to mitigate this compound degradation. We will delve into the causality behind each experimental choice, ensuring a scientifically-grounded approach to your extraction workflow.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is poor and inconsistent. What are the primary drivers of its degradation during extraction?

This is a common and critical issue. The degradation of this compound, like many flavonoids, is a multi-factorial problem. The core culprits are environmental and chemical stressors that compromise its molecular structure. The main factors you must control are:

  • Oxidation: The phenolic hydroxyl groups in the this compound structure are highly susceptible to oxidation. This can be catalyzed by endogenous plant enzymes (e.g., polyphenol oxidases) released during tissue homogenization or by the presence of dissolved oxygen and metal ions in your solvent.[3]

  • Temperature: While heat can enhance solvent penetration and solubility, excessive temperatures will accelerate thermal degradation.[4][5][6] Flavonoids are generally heat-labile, and prolonged exposure to high heat is one of the fastest ways to lose your target compound.

  • pH: The stability of flavonoids is highly pH-dependent.[7] this compound is more stable in slightly acidic conditions. Alkaline environments (pH > 7) can promote the deprotonation of hydroxyl groups, making the molecule more vulnerable to rapid oxidative degradation.[8][9][10]

  • Light Exposure: this compound can be photosensitive. Exposure to ultraviolet (UV) and even ambient laboratory light can induce photochemical reactions, leading to the breakdown of the compound.[11][12]

Q2: What is the ideal temperature for my extraction? I've seen protocols using everything from room temperature to boiling.

The optimal temperature is a balance between extraction efficiency and compound stability. For most traditional solvent extractions of flavonoids, a moderately elevated temperature is beneficial, but boiling is often excessive and detrimental.

  • Recommendation: We recommend maintaining a controlled temperature between 40°C and 60°C .[8][9]

  • Causality: Within this range, you increase the solubility and diffusion rate of this compound from the plant matrix into the solvent without inducing significant thermal degradation. Temperatures above 80°C often lead to a sharp decline in the recovery of many polyphenolic compounds.[5][6] Modern techniques like Ultrasound-Assisted Extraction (UAE) can be highly efficient even at lower temperatures in this range due to the mechanical effects of cavitation.[13]

Q3: How critical is the pH of my extraction solvent, and how can I control it?

The pH is extremely critical. An uncontrolled or alkaline pH is a frequent cause of low flavonoid yields.

  • Recommendation: Adjust your extraction solvent to a slightly acidic pH, typically between 4.0 and 6.0 .

  • Causality: In alkaline solutions, the phenolic hydroxyl groups on the flavonoid rings deprotonate, forming phenoxide ions. These ions are significantly more susceptible to oxidation than their protonated counterparts. This oxidative degradation is often irreversible and rapid. Maintaining a slightly acidic environment keeps these groups protonated and enhances the molecule's stability.[7][8][9][14]

  • Practical Application: You can easily adjust the pH by adding a small amount of a suitable acid, such as acetic acid or formic acid (e.g., 0.1% v/v), to your solvent mixture.

Q4: I typically run my extractions on an open lab bench. Is light exposure really a significant factor?

Yes, it can be a significant and often overlooked source of degradation.

  • Recommendation: Protect your entire extraction process from light.

  • Causality: Photodegradation occurs when photons of a specific wavelength (primarily in the UV-A spectrum for many flavonoids) are absorbed by the molecule, raising it to an excited state.[11] This excess energy can lead to bond cleavage and structural rearrangement, destroying the compound.

  • Practical Application:

    • Use amber glass bottles for solvent storage and extraction vessels.

    • If using clear glassware, wrap it completely in aluminum foil.

    • Minimize exposure to direct sunlight and, if possible, intense overhead fluorescent lighting.

Q5: What are the best strategies to prevent oxidation of this compound?

Preventing oxidation requires a two-pronged approach: inhibiting enzymatic activity and eliminating non-enzymatic chemical oxidation.

  • Recommendation:

    • Work with fresh or properly stored material: Freeze-drying fresh plant material is an excellent way to preserve it and prevent enzymatic degradation prior to extraction.[15]

    • Use an inert atmosphere: Purge your extraction solvent with an inert gas like nitrogen or argon for 10-15 minutes before adding the plant material. Maintain a blanket of inert gas over the extraction slurry if possible. This displaces dissolved oxygen.

    • Add an antioxidant: Incorporate a small amount of an antioxidant stabilizer into your extraction solvent. Common choices include ascorbic acid (Vitamin C) at 0.1% w/v or butylated hydroxytoluene (BHT).

  • Causality: Inert gases directly remove dissolved oxygen, a key reactant in oxidative degradation.[3] Antioxidants act as sacrificial molecules, reacting with free radicals and other oxidizing species more readily than your target compound, thereby protecting the this compound.

Q6: Which extraction solvent system do you recommend for high-yield, high-stability this compound extraction?

The choice of solvent is crucial for both solubilizing the target compound and minimizing degradation. This compound is soluble in a range of organic solvents, including acetone, methanol, and ethanol.[1][2]

  • Recommendation: An aqueous mixture of 70-80% ethanol or methanol is an excellent starting point.

  • Causality:

    • Solubility: This solvent polarity is highly effective for extracting moderately polar flavonoids.[8][16]

    • Enzyme Denaturation: High-proof alcohol helps to denature and precipitate many of the degradative enzymes present in the plant matrix.

    • Volatility: These solvents are easily removed under reduced pressure at low temperatures (e.g., < 40°C) during the downstream concentration steps, preventing thermal degradation of the extract.

Visualized Workflows and Degradation Pathways

To better illustrate the concepts discussed, the following diagrams outline the primary degradation pathways and a decision-making workflow for selecting an appropriate extraction method.

Fig. 1: Key Degradation Pathways for this compound ISOK This compound (Intact Molecule) DEGRADED Degradation Products ISOK->DEGRADED HEAT Excessive Heat (> 60-80°C) HEAT->ISOK Thermal Degradation LIGHT UV / Ambient Light LIGHT->ISOK Photodegradation O2 Oxygen / Enzymes (e.g., PPO) O2->ISOK Oxidation PH Alkaline pH (> 7.0) PH->ISOK pH-mediated Oxidation

Caption: Key factors leading to the degradation of this compound.

Fig. 2: Workflow for Selecting an Extraction Method START Start: Need to Extract This compound Q_EQUIP Ultrasound or Microwave Available? START->Q_EQUIP A_UAE Use Ultrasound-Assisted Extraction (UAE) Q_EQUIP->A_UAE Yes A_MAC Use Controlled Cold Maceration/Percolation Q_EQUIP->A_MAC No CHECK Implement Stability Controls: - Acidic pH (4-6) - Temp Control (40-60°C) - Protect from Light - Use Antioxidant/Inert Gas A_UAE->CHECK A_MAC->CHECK END Proceed to Purification CHECK->END

Caption: Decision workflow for choosing a suitable extraction method.

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Corrective Actions
Extract is dark brown or reddish Oxidation Purge solvent with N2/Ar gas. Add 0.1% ascorbic acid. Ensure plant material is fresh or was properly stored (frozen/-80°C or freeze-dried).
Yields decrease with longer extraction times Thermal/Oxidative Degradation Reduce extraction time. Optimize temperature to be as low as possible while maintaining efficiency (e.g., 40°C). Consider switching to a faster method like UAE.[13]
Low yields despite using a good solvent Incorrect pH Check the pH of your plant material slurry. Adjust solvent pH to 4.0-6.0 using 0.1% formic or acetic acid.
Inconsistent results between batches Environmental Variability Standardize all parameters. Use a temperature-controlled water bath/sonicator. Wrap all vessels in foil consistently to eliminate light as a variable.
HPLC chromatogram shows multiple unknown peaks near the target analyte Degradation Products Implement all stability controls (pH, temp, light, O2). Compare chromatograms of extracts prepared with and without these controls to confirm.

Validated Experimental Protocols

Here are two detailed protocols designed to maximize the yield and stability of this compound.

Protocol 1: Optimized Cold Maceration with Stability Controls

This protocol is ideal for labs without specialized extraction equipment and prioritizes compound stability over speed.

Materials:

  • Dried, powdered roots of Sophora flavescens

  • 80% Ethanol (Reagent Grade)

  • Ascorbic Acid

  • Formic Acid

  • Amber-colored, sealable glass container

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

Procedure:

  • Solvent Preparation: For every 1 L of 80% Ethanol, add 1.0 g of ascorbic acid (0.1% w/v) and 1.0 mL of formic acid (0.1% v/v). Stir until fully dissolved. This is your stabilized extraction solvent.

  • Maceration Setup: Weigh 50 g of powdered Sophora flavescens root and place it into a 2 L amber glass container.

  • Extraction: Add 1 L of the stabilized extraction solvent to the plant material (a 20:1 solvent-to-solid ratio). Seal the container tightly.

  • Agitation: Place the container on a magnetic stir plate in a cool, dark location (e.g., a closed cabinet). Stir at a moderate speed for 24 hours at room temperature (~20-25°C).

  • Filtration: After 24 hours, filter the mixture through a Büchner funnel to separate the extract from the plant solids.

  • Repeat (Optional but Recommended): For exhaustive extraction, re-suspend the plant solids in a fresh 500 mL portion of stabilized solvent and macerate for another 12-24 hours. Filter and combine the extracts.

  • Concentration: Concentrate the combined filtrate using a rotary evaporator with the water bath temperature set to ≤ 40°C to prevent thermal degradation.

Protocol 2: High-Efficiency Ultrasound-Assisted Extraction (UAE)

This method significantly reduces extraction time, minimizing the window for degradation.[17]

Materials:

  • Dried, powdered roots of Sophora flavescens

  • Stabilized extraction solvent (prepared as in Protocol 1)

  • Ultrasonic bath or probe sonicator with temperature control

  • Beaker or flask (wrapped in foil if clear)

Procedure:

  • Extraction Setup: Weigh 20 g of powdered Sophora flavescens root and place it into a 500 mL beaker.

  • Solvent Addition: Add 400 mL of the pre-prepared stabilized extraction solvent (20:1 ratio).

  • Sonication: Place the beaker into an ultrasonic bath. To prevent temperature increases from the ultrasonic energy, ensure the bath is filled with cold water, and consider adding ice to maintain a consistent external temperature.

  • Parameter Setting: Set the sonicator to a frequency of 40 kHz. Set the extraction temperature to 45°C and the time to 30 minutes .

  • Extraction: Run the sonication cycle. Monitor the temperature inside the beaker to ensure it does not exceed the setpoint.

  • Filtration & Concentration: Immediately after the cycle, filter the extract rapidly. Concentrate the filtrate using a rotary evaporator with the water bath temperature set to ≤ 40°C .

By implementing these scientifically-grounded strategies and protocols, you can significantly improve the yield and integrity of your this compound extracts, leading to more reliable and reproducible research outcomes.

References

  • Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC. (2019, August 27). National Center for Biotechnology Information. [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? - MDPI. (2022, November 21). MDPI. [Link]

  • This compound - ChemBK. (2024, April 9). ChemBK. [Link]

  • Influence of extraction methods on stability of flavonoids - PubMed. (2011, May 6). National Center for Biotechnology Information. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (2020, September 24). National Center for Biotechnology Information. [Link]

  • A brief overview on the methods for extraction and identification of flavonoids - E3S Web of Conferences. E3S Web of Conferences. [Link]

  • Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC. National Center for Biotechnology Information. [Link]

  • Extraction of Kurarinone and Leachianone A from Sophora flavescens Ait using Ultrasonic Wave | Request PDF. ResearchGate. [Link]

  • This compound - CAS 52483-02-0. Biopurify. [Link]

  • A Study on Antioxidant from Natural Origin. International Journal of Research in Engineering and Science (IJRES). [Link]

  • Recent advances in nano-related natural antioxidants, their extraction methods and applications in the food industry. Journal of Food Science and Technology. [Link]

  • A study on isolation of chemical constituents from Sophora flavescens Ait. and their anti-glioma effects. SciSpace. [Link]

  • Enzymatic Extraction And Stabilization Of Flavonoids From Ginkgo Biloba Leaves And Product Development. Globe Thesis. [Link]

  • Natural Antioxidants: Sources, Extraction Techniques and Their Use in Livestock Production. MDPI. [Link]

  • Isolation and Characterization of Natural Antioxidants and Value-added Uses. United States Department of Agriculture. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers. [Link]

  • Extract of sophora flavescens flavonoids and uses thereof - Google Patents.
  • Flavonoids as Natural Stabilizers and Color Indicators of Ageing for Polymeric Materials. MDPI. [Link]

  • Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]

  • Kurarinone isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis - PubMed. (2005, March 21). National Center for Biotechnology Information. [Link]

  • Effects of Five Extraction Methods on Total Content, Composition, and Stability of Flavonoids in Jujube. ResearchGate. [Link]

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • Effect of Temperatures on Polyphenols during Extraction. (2022, February 17). MDPI. [Link]

  • Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PubMed. (2025, December 21). National Center for Biotechnology Information. [Link]

  • Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC. (2022, April 12). National Center for Biotechnology Information. [Link]

  • Effect of extraction temperatures on the extraction yields in 45... | Download Scientific Diagram. ResearchGate. [Link]

  • Optimization of a nucleic acid extraction method for Arthrospir. ORBi. [Link]

  • Degradation Pathways | Request PDF. ResearchGate. [Link]

  • Optimization of Extraction Method of Bioactive Compounds from Elderberries (Sambucus nigra L.) and Testing Extract Stability. MDPI. [Link]

  • Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. National Center for Biotechnology Information. [Link]

  • Ultrasound-Assisted Extraction of Isoquercetin from Ephedra alata (Decne): Optimization Using Response Surface Methodology and In Vitro Bioactivities. ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals. [Link]

  • Optimization of Extraction Process, Preliminary Characterization and Safety Study of Crude Polysaccharides from Morindae Officinalis Radix - PMC. (2023, April 9). National Center for Biotechnology Information. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • Study of degradation pathways of Amadori compounds obtained by glycation of opioid pentapeptide and related smaller fragments: stability, reactions, and spectroscopic properties - PubMed. (2003, August 15). National Center for Biotechnology Information. [Link]

  • Amiodarone photosensitivity - PubMed. National Center for Biotechnology Information. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Photosensitivity and hyperpigmentation in amiodarone-treated patients: incidence, time course, and recovery - PubMed. National Center for Biotechnology Information. [Link]

  • Medications with Light Sensitivity as a Side Effect. TheraSpecs. [Link]

  • Effect of pH on the Stability of Dairy Beverages Stabilized with Soluble Soybean Polysaccharides. MDPI. [Link]

  • An Optimized DNA Extraction Protocol For Isolation Of High Quality Genomic DNA From Camphor Containing Timber Tree Species, Dryobalanops Beccarii Dyer. ijstr.org. [Link]

  • Aerobic tryptophan degradation pathway in bacteria: novel kynurenine formamidase - PubMed. (2003, October 24). National Center for Biotechnology Information. [Link]

  • Photophobia (Light Sensitivity): Symptoms, Causes & Treatment. Cleveland Clinic. [Link]

  • Sensitive to Light? What to Do About Photophobia | UNC Health Talk. UNC Health Talk. [Link]

Sources

Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with Flavonoid Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals increasingly investigate plant-derived polyphenols and flavonoids (e.g., quercetin, EGCG, luteolin), reports of erratic or contradictory cell viability data have surged.

As an Application Scientist, I frequently see researchers misinterpret assay artifacts as genuine biological phenomena. Flavonoids are highly bioactive, structurally complex molecules that act as strong reducing agents and promiscuous enzyme binders. This guide is designed to help you understand the causality behind these chemical interferences, troubleshoot your current workflows, and implement self-validating protocols to ensure absolute scientific integrity.

Part 1: The Causality of Flavonoid Interference

To troubleshoot an assay, you must first understand the chemical mechanism of the reporter system. Viability assays do not measure "life" directly; they measure surrogate markers like reducing potential or ATP concentration. Flavonoids exploit the vulnerabilities of these surrogate markers in three primary ways:

  • Direct Abiotic Reduction (Redox Interference): Assays like MTT, MTS, and Resazurin rely on the cellular reduction of a substrate into a colored or fluorescent product. Because flavonoids possess vicinal diol moieties and act as potent electron donors (antioxidants)[1], they can chemically reduce these substrates in the extracellular medium, completely independent of cellular enzymatic activity[2].

  • Reporter Enzyme Inhibition: Luminescent ATP assays utilize recombinant firefly luciferase to generate a signal. Flavonoids are notorious for binding to and directly inhibiting firefly luciferase[3]. This artificially depresses the luminescent signal, masking the true ATP concentration.

  • Optical Quenching: Flavonoids often possess intrinsic absorbance in the UV-Vis spectrum that can overlap with the excitation or emission wavelengths of fluorophores like resorufin (the reduced form of resazurin), leading to signal quenching[4].

Mechanisms Flavonoid Flavonoid Compound (e.g., Quercetin, EGCG) MTT MTT / Resazurin (Oxidized State) Flavonoid->MTT Direct Chemical Reduction (False Positive Viability) Luciferase Firefly Luciferase (Active Enzyme) Flavonoid->Luciferase Direct Enzyme Inhibition (False Negative Viability) Formazan Formazan / Resorufin (Reduced State) MTT->Formazan Abiotic Conversion InactiveLuc Luciferase (Inhibited) Luciferase->InactiveLuc Loss of Luminescence

Mechanistic pathways of flavonoid interference in standard cell viability assays.

Part 2: FAQs and Troubleshooting Guide

Q1: My MTT assay shows >100% viability at high flavonoid concentrations, but microscopy shows widespread cell death. What is happening? A: You are observing a classic false positive caused by abiotic reduction. The antioxidant hydroxyl groups on the flavonoid are directly reducing the yellow MTT tetrazolium salt into purple formazan crystals[5]. Because the assay reader only quantifies the purple color, it interprets the chemical reduction as high metabolic cellular activity[2]. Resolution: You must run a cell-free control (see Protocol 1 below) to quantify the background reduction, or switch to a non-redox assay like Sulforhodamine B (SRB) or Crystal Violet.

Q2: I used an ATP-dependent luciferase assay to avoid MTT artifacts. Now my flavonoid appears highly cytotoxic at 5 µM, but Trypan Blue exclusion shows the cells are perfectly healthy. Why? A: You are observing a false negative caused by enzymatic interference. While the cells are alive and producing ATP, the flavonoid has entered the cell lysate and directly bound to the firefly luciferase enzyme provided in your assay kit, inhibiting its catalytic function[3]. Less active luciferase means less light emitted, which the assay falsely interprets as a lack of ATP (cell death). Resolution: Perform a Luciferase Spike-In Control (see Protocol 2 below) to validate if the compound is an enzyme inhibitor.

Q3: Is the Resazurin (Alamar Blue) assay immune to these artifacts? A: No. While sometimes less sensitive to mild reducing agents than MTT, resazurin is still heavily reliant on NAD(P)H-aided conversion to fluorescent resorufin[4]. Highly reductive flavonoids can still cause abiotic reduction. Furthermore, the intrinsic color of concentrated polyphenols can quench the fluorescence of resorufin, leading to erratic, non-linear dose-response curves.

Part 3: Quantitative Summary of Assay Artifacts

Use this diagnostic table to identify the specific artifact in your workflow and select the appropriate orthogonal strategy.

Viability AssayPrimary Mechanism of ActionFlavonoid Interference MechanismResulting ArtifactRecommended Orthogonal Alternative
MTT / MTS / WST-1 Cellular reduction of tetrazolium to formazanDirect abiotic chemical reduction by antioxidant moietiesFalse Positive (Apparent high viability)SRB Assay, Crystal Violet, Flow Cytometry
ATP / Luciferase ATP-dependent oxidation of D-luciferinDirect competitive or allosteric inhibition of LuciferaseFalse Negative (Apparent high cytotoxicity)Trypan Blue Exclusion, Calcein-AM
Resazurin Cellular reduction to fluorescent resorufinAbiotic reduction AND/OR Fluorescence quenchingVariable (Erratic dose-response)BrdU Incorporation, ATP (Non-luminescent)

Part 4: Self-Validating Experimental Protocols

To establish trustworthiness in your data, every experiment must contain internal controls that validate the assay's mechanics. Implement these step-by-step methodologies to isolate and subtract flavonoid artifacts.

Protocol 1: Cell-Free MTT Reduction Control

Purpose: To determine if a flavonoid directly reduces MTT in the absence of cellular metabolism.

  • Preparation: Prepare a 96-well plate containing only your standard cell culture media (e.g., DMEM with 10% FBS). Do not seed any cells.

  • Compound Addition: Add your flavonoid compound in a dose-response gradient identical to your actual cell experiment (e.g., 0, 10, 50, 100, 200 µM).

  • Incubation: Incubate the plate at 37°C for the exact duration of your standard drug treatment (e.g., 24 or 48 hours).

  • Assay Execution: Add the MTT reagent (typically 10 µL of 5 mg/mL stock) to all wells. Incubate for 2 to 4 hours at 37°C.

  • Solubilization & Readout: Add your solubilization buffer (e.g., DMSO or SDS-HCl) to dissolve any formed formazan crystals. Read absorbance at 570 nm.

  • Data Interpretation: If the absorbance increases dose-dependently in this cell-free plate, your compound is directly reducing MTT[2]. You must subtract these OD values from your actual cell-based experimental plate to get the true viability metric.

Protocol 2: Luciferase Enzyme Inhibition Control

Purpose: To determine if a flavonoid is directly inhibiting the reporter enzyme rather than killing the cells.

  • Lysate Preparation: Lyse a batch of untreated, healthy cells to create a uniform pool of biological ATP.

  • Spike-In: Aliquot the lysate into a 96-well plate. Spike your flavonoid compound into the lysate at the concentrations used in your assay. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Allow the compound to interact with the lysate for 15 minutes at room temperature.

  • Assay Execution: Add the ATP/Luciferase detection reagent to the wells according to the manufacturer's instructions.

  • Readout: Immediately read the luminescence signal.

  • Data Interpretation: Because the ATP concentration is identical across all wells (from the pooled lysate), any dose-dependent drop in luminescence is strictly due to the flavonoid inhibiting the luciferase enzyme[3]. If inhibition is observed, luminescent ATP assays cannot be used for this compound.

Part 5: Troubleshooting Workflow

Workflow Start Start: Assessing Flavonoid Cytotoxicity CheckColor Does the compound have strong intrinsic color or fluorescence? Start->CheckColor UseSRB Use Non-Optical Assay (e.g., Flow Cytometry, SRB) CheckColor->UseSRB Yes (High Risk of Quenching) CheckRedox Is the compound a strong antioxidant/reducing agent? CheckColor->CheckRedox No RunCellFree Run Cell-Free MTT/Resazurin Control Protocol CheckRedox->RunCellFree Yes (e.g., Quercetin, EGCG) CheckLuc Using an ATP/Luciferase Luminescent Assay? CheckRedox->CheckLuc No / Unsure Subtract Subtract Background OD or Wash Cells Pre-Assay RunCellFree->Subtract Artifact Detected RunCellFree->CheckLuc No Artifact RunLysate Run Cell-Lysate Spike-in Control CheckLuc->RunLysate Yes UseOrthogonal Use Orthogonal Assay (e.g., Trypan Blue) CheckLuc->UseOrthogonal No (Proceed Standardly) RunLysate->UseOrthogonal Enzyme Inhibition Detected

Decision matrix for selecting and validating cell viability assays when testing flavonoids.

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. nih.gov.
  • Original Research Article Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. sdiarticle4.com.
  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC. nih.gov.
  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - IRIS. inrim.it.
  • The SAR analysis of dietary polyphenols and their antagonistic effects on bortezomib at physiological concentr

Sources

Technical Support Center: Isokurarinone Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Product: Isokurarinone (Analytical Standard) Category: Prenylated Flavanones / Sophora Alkaloids Application: Signal Transduction, Antimicrobial Screening, Anti-inflammatory Research

Executive Summary: The Specificity Paradox

This compound (CAS: 52483-02-0) is a potent lavandulyl flavanone derived from Sophora flavescens. While it exhibits promising activity against specific targets (e.g., Neuraminidase, Tyrosinase, NF-κB signaling), its chemical structure presents a "specificity paradox." The same hydrophobic lavandulyl side chain that facilitates cellular entry also promotes non-specific membrane intercalation , colloidal aggregation , and assay interference .

This guide provides the protocols necessary to decouple genuine pharmacological activity from physicochemical artifacts (PAINS - Pan-Assay Interference Compounds).

Module 1: The Solubility Trap (Pre-Assay Quality Control)

The Issue: this compound is highly lipophilic. Direct addition of high-concentration DMSO stocks to aqueous media often causes "micro-precipitation." These invisible crystals act as local cytotoxic "shrapnel," lysing cells via physical contact rather than biochemical inhibition.

Protocol: The "Intermediate Dilution" Step

Do not pipette 100% DMSO stock directly into the cell culture well.

  • Stock Preparation: Dissolve this compound in anhydrous DMSO to 10 mM . Vortex for 30 seconds. Inspect for clarity.

  • The Intermediate Step: Prepare a 10x working solution in culture media containing 10% DMSO.

    • Why? This buffers the transition from organic to aqueous phase.

  • Final Application: Add the 10x intermediate to your cells (1:10 dilution).

    • Final concentrations: 1x Drug, 1% DMSO.

  • Mandatory Microscopy Check: Before incubation, view the wells under 40x phase-contrast. If you see "vibrating dots" (Brownian motion of precipitates), the assay is invalid.

Visualization: Solubilization Logic

SolubilityProtocol Stock 10mM Stock (100% DMSO) Inter Intermediate Mix (Media + 10% DMSO) Stock->Inter 1:10 Dilution Final Final Assay Well (1% DMSO) Inter->Final 1:10 Dilution Check Microscopy Check (40x Phase Contrast) Final->Check Result Proceed only if CLEAR Check->Result

Caption: Step-wise dilution strategy to prevent "shock precipitation" of hydrophobic flavonoids in aqueous media.

Module 2: Distinguishing Cytotoxicity from Specific Activity

The Issue: Prenylated flavonoids can act as surfactants. If this compound kills cancer cells at


, is it inhibiting a kinase, or just dissolving the cell membrane?
Protocol: The Selectivity Index (SI) Validation

You must run a parallel toxicity counter-screen using a robust cell line (e.g., Vero or HEK293) alongside your target assay.

Step-by-Step:

  • Target Assay: Determine

    
     for the specific effect (e.g., inhibition of NO production in LPS-stimulated macrophages).
    
  • Toxicity Assay: Determine

    
     (Cytotoxic Concentration 50%) using an ATP-based assay (e.g., CellTiter-Glo).
    
    • Note: Avoid MTT assays (see Module 3).

  • Calculate SI:

    
    .
    
Data Interpretation Standard
SI ValueInterpretationAction Required
< 2.0 Non-specific ToxicitySTOP. Effect is likely membrane disruption.
2.0 - 10.0 Moderate SpecificityProceed with caution. Perform "Rescue Experiments" (Module 4).
> 10.0 High SpecificityValid Lead. Mechanism likely distinct from toxicity.

Module 3: Assay Interference (PAINS & Optical)

The Issue:

  • Optical Interference: this compound absorbs UV/Vis light and can quench fluorescence. It may reduce tetrazolium salts (MTT) non-enzymatically, generating false viability signals.

  • Aggregation: In cell-free enzyme assays (e.g., Neuraminidase), the compound may form colloids that sequester the enzyme, looking like inhibition.

Protocol A: The "Detergent Test" (For Enzyme Assays)

To confirm this compound is a true inhibitor and not a colloidal aggregator:

  • Measure Enzyme Inhibition (

    
    ) in standard buffer.
    
  • Repeat the assay adding 0.01% Triton X-100 (freshly prepared) to the buffer.

  • Analysis:

    • If

      
       increases significantly (potency drops) 
      
      
      
      False Positive (Aggregation).
    • If

      
       remains stable 
      
      
      
      True Binder .
Protocol B: Optical Blanking (For Cell Assays)
  • Cell-Free Control: Prepare wells with media + this compound (no cells).

  • Add Reagent: Add your colorimetric/fluorescent reagent.

  • Read: If the signal is higher than media alone, this compound is reacting with the reagent. Subtract this background from all data points.

Module 4: Target Validation (The Gold Standard)

The Issue: Relying solely on phenotypic changes (e.g., "cells stopped growing") is insufficient. You must prove the molecular mechanism.

Protocol: The "Rescue" Experiment

If this compound targets a specific protein (e.g., NF-κB or a specific Kinase), overexpression of that target should desensitize the cells to the drug.

  • Transfection: Transfect cells with a plasmid overexpressing the target protein.

  • Treatment: Treat Wild-Type (WT) and Overexpression (OE) cells with this compound.

  • Readout:

    • On-Target: The OE cells should be more resistant (higher

      
      ) because there is more target to inhibit.
      
    • Off-Target: Both lines die at the same concentration (toxicity is unrelated to the target).

Visualization: Mechanism Validation Logic

ValidationLogic Start Observed Inhibition Detergent Add 0.01% Triton X-100 Start->Detergent Aggregator Potency Lost: AGGREGATOR (Artifact) Detergent->Aggregator IC50 Increases Binder Potency Retained: TRUE BINDER Detergent->Binder IC50 Stable Rescue Genetic Rescue (Overexpression) Binder->Rescue Rescue->Aggregator No Change Final Valid Target Rescue->Final OE Cells Resistant

Caption: Decision tree to filter out promiscuous aggregators and confirm specific target engagement.

Frequently Asked Questions (FAQ)

Q: My medium turns cloudy immediately after adding this compound. What happened? A: You likely exceeded the solubility limit or added the DMSO stock too quickly. The "crash-out" point for prenylated flavonoids in media is often around 20-50


. Use the "Intermediate Dilution" protocol (Module 1) and ensure your final DMSO concentration is < 0.5% if possible, as DMSO lowers the dielectric constant of water, aiding solubility, but can be toxic itself.

Q: Can I use MTT to measure this compound cytotoxicity? A: We recommend avoiding MTT . Flavonoids can directly reduce tetrazolium salts, turning the media purple even without live cells. Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays , which are less prone to chemical interference.

Q: I see inhibition of Neuraminidase, but the curve is very steep (Hill slope > 2). A: A steep Hill slope is a hallmark of colloidal aggregation (non-specific inhibition). Perform the Triton X-100 detergent test (Module 3) immediately. If the activity disappears with detergent, the inhibition is an artifact.

Q: Is this compound stable in cell culture media? A: Prenylated flavonoids are susceptible to oxidation over long incubations (>24h). We recommend refreshing the media containing the compound every 24 hours for long-term assays.

References

  • Antimicrobial Mechanisms & Membrane Disruption: Title: Antimicrobial activities of lavandulylated flavonoids in Sophora flavescens against methicillin-resistant Staphylococcus aureus via membrane disruption.[1] Source: Journal of Advanced Research (2023). Link:[Link]

  • PAINS & Assay Interference: Title: The Ecstasy and Agony of Assay Interference Compounds. Source: ACS Central Science (2017). Link:[Link]

  • Off-Target Toxicity in Cancer Research: Title: Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.[2] Source: Science Translational Medicine (2019). Link:[Link]

  • Flavonoid Solubility & DMSO: Title: Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures (Analogous lipophilic behavior).[3][4] Source: Molecules (2023).[1][3][4] Link:[Link]

  • Target Validation Strategies: Title: Discovery of Kuraridin as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes.[5] Source: International Journal of Molecular Sciences (2024). Link:[Link][6]

Sources

Validation & Comparative

Comparative Pharmacognosy: Isokurarinone vs. Analogous Prenylated Flavonoids in Sophora flavescens

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of botanical drug development, I frequently encounter the challenge of isolating and characterizing closely related secondary metabolites. Sophora flavescens (Kushen) is a premier source of bioactive compounds, historically noted for its quinolizidine alkaloids. However, recent pharmacological focus has shifted toward its prenylated flavonoids (PFS)—a unique class of compounds characterized by lipophilic lavandulyl side chains that exhibit potent antitumor, anti-inflammatory, and antimicrobial activities[1].

This guide provides an in-depth, objective comparison of isokurarinone against its primary structural analogues (kurarinone, sophoraflavanone G, and kushenol I), detailing their mechanistic divergence, quantitative performance, and the self-validating experimental protocols required for their isolation.

Structural Rationale and Mechanistic Divergence

The biological efficacy of PFS compounds is heavily dictated by their structure-activity relationships (SAR), specifically the position of the prenyl/lavandulyl side chains and methoxy substitutions. This compound is a structural isomer of kurarinone. While their molecular weights are identical, subtle shifts in stereochemistry and functional group positioning fundamentally alter their target-binding affinities.

Antifungal Target Specificity: ERG11 vs. CDR2

In the development of therapeutics against multidrug-resistant Candida albicans, flavonoids are highly valued for their ability to disrupt fungal membranes and prevent drug efflux. A critical comparative study evaluating the dual-inhibition of lanosterol 14α-demethylase (ERG11) and the efflux pump CDR2 revealed a stark contrast between this compound and its analogues.

In silico and in vitro models demonstrate that this compound exhibits robust binding to ERG11 (binding energy of -9.2 to -9.5 kcal/mol)[2]. However, unlike other tested phytochemicals, this compound uniquely lacks robust binding affinity to the CDR2 active site[2]. This causality is rooted in its specific spatial arrangement, which restricts its ability to simultaneously anchor into the CDR2 efflux channel. Consequently, this compound acts as a potent single-target agent, whereas its analogues offer dual-acting potential.

Pathway Flav Prenylated Flavonoids (e.g., Kurarinone) ERG11 ERG11 Enzyme (Lanosterol Demethylase) Flav->ERG11 Strong Binding CDR2 CDR2 Efflux Pump Flav->CDR2 Strong Binding Iso This compound Iso->ERG11 Strong Binding (-9.5 kcal/mol) Iso->CDR2 Weak/No Binding Ergo Ergosterol Depletion (Membrane Stress) ERG11->Ergo Accum Intracellular Drug Accumulation CDR2->Accum Death Fungal Cell Apoptosis Ergo->Death Accum->Death

Mechanistic divergence of this compound vs. other flavonoids in fungal ERG11/CDR2 targeting.

Neuroprotective & Cholinesterase Inhibition

For neurodegenerative disease models, PFS compounds show varying degrees of acetylcholinesterase (AChE) inhibition. The lavandulyl group acts as the primary pharmacophore, anchoring the flavonoid into the hydrophobic gorge of the AChE active site. In comparative extraction and kinetic assays, kushenol E demonstrated the highest inhibitory kinetics, followed closely by sophoraflavanone G, kurarinone, and this compound[3].

Quantitative Performance Comparison

The following table synthesizes the comparative experimental data across different pharmacological targets and extraction yields, providing a clear benchmark for drug development professionals.

Compound / ExtractTarget / AssayMetricRelative Performance & Causality
This compound ERG11 Binding-9.2 to -9.5 kcal/molHigh affinity; effectively disrupts fungal cell membrane synthesis[2].
This compound CDR2 Binding> -8.5 kcal/mol (Weak)Lacks dual-target potential due to spatial hindrance in the efflux channel[2].
Kushenol E AChE InhibitionHighest Kinetic RateOptimal alignment of the lavandulyl group in the AChE hydrophobic gorge[3].
Kurarinone AChE InhibitionModerate-HighSlightly lower affinity than Kushenol E but highly abundant in root extracts[3].
Total PFS Extract Cytotoxicity (L929)IC50 = 10.80 μg/mLSignificantly superior antitumor activity compared to the alkaloid oxymatrine (4.15 mg/mL)[4].
This compound IL Extraction Yield0.30 mg/gLower natural abundance compared to kurarinone (3.15 mg/g) in standard roots[4].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, isolating and characterizing these closely related isomers requires high-resolution, self-validating techniques. Below are the field-proven methodologies for working with S. flavescens flavonoids.

Protocol 1: Ultrasound-Assisted Hydrophobic Ionic Liquid Extraction

Rationale: Traditional solvent extraction indiscriminately co-extracts hydrophilic alkaloids (e.g., matrine, oxymatrine). By utilizing a hydrophobic ionic liquid like [C8mim]BF4, we selectively partition the lipophilic prenylated flavonoids, achieving higher yield and purity[4]. Ultrasound cavitation disrupts the plant cell wall, facilitating rapid solvent penetration.

Step-by-Step Methodology:

  • Sample Preparation: Pulverize dried S. flavescens roots and sieve through a 60-mesh screen to standardize the surface area for extraction.

  • Solvent Addition: Suspend 1.0 g of the root powder in 10 mL of a 0.5 M [C8mim]BF4 aqueous solution (optimized solid-to-liquid ratio).

  • Ultrasound Extraction: Sonicate the suspension at 300 W for 30 minutes.

    • Self-Validation Step: Strictly monitor the water bath temperature to ensure it does not exceed 40°C. Exceeding 50°C risks the thermal degradation of the labile lavandulyl chains, artificially skewing downstream quantification.

  • Phase Separation: Centrifuge the mixture at 8000 rpm for 10 minutes. The hydrophobic PFS selectively partitions into the lower IL-rich phase.

  • Recovery: Back-extract the PFS from the IL phase using a minimal volume of ethyl acetate, then evaporate under reduced pressure to yield the enriched flavonoid powder.

Protocol 2: HPLC-DAD-ESI-MS Characterization

Rationale: Structural isomers like this compound and kurarinone cannot be distinguished by mass alone. Diode-Array Detection (DAD) provides UV spectra to differentiate backbone saturation (e.g., distinguishing flavanones from chalcones), while ESI-MS/MS reveals characteristic neutral losses—specifically the loss of the lavandulyl chain (-136 Da)—to pinpoint the prenylation site[5].

Step-by-Step Methodology:

  • Chromatography: Inject 10 µL of the reconstituted extract onto a YMC-C18 column (250 × 4.6 mm, 5 µm).

  • Gradient Elution: Utilize a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B). Execute a linear gradient from 20% B to 80% B over 60 minutes at a flow rate of 1.0 mL/min.

  • DAD Detection: Record UV spectra continuously from 200 to 400 nm.

    • Self-Validation Step: Extract chromatograms at 280 nm (optimal for flavanones like this compound) and 340 nm (optimal for flavonols) to cross-verify peak purity and rule out co-elution.

  • Mass Spectrometry: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Analysis: Identify this compound by its precursor ion [M+H]+ and the signature MS2 fragment corresponding to the Retro-Diels-Alder (RDA) cleavage and the diagnostic loss of the C10H17 (lavandulyl) radical.

Workflow Sample S. flavescens Root Extract IL-Assisted Extraction ([C8mim]BF4) Sample->Extract Ultrasound HPLC HPLC Separation (YMC-C18) Extract->HPLC Organic Phase DAD DAD Detection (UV Chromophores) HPLC->DAD MS ESI-MS/MS (Lavandulyl Loss) HPLC->MS ID Isomer Identification (this compound) DAD->ID Spectral Match MS->ID Mass Fragments

Self-validating analytical workflow for the extraction and identification of prenylated flavonoids.

Conclusion

While kurarinone and kushenol E often dominate the literature regarding abundance and AChE inhibition, This compound presents a highly specific pharmacological profile. Its inability to bind to the CDR2 efflux pump, contrasted with its strong ERG11 inhibition, makes it a fascinating case study in how minor structural isomerism dictates target specificity. For drug development professionals, leveraging precise extraction techniques like IL-assisted ultrasound and rigorous HPLC-DAD-ESI-MS validation is non-negotiable when isolating these high-value prenylated flavonoids.

References

  • Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - World Scientific. 1

  • Phytochemical Composition and Pharmacological Potential of Sophora flavescens: A Mini Review - ResearchGate. 6

  • Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach - PMC. 2

  • Comparison of the yield of extract according to the plant, origin, and solvent - ResearchGate. 3

  • Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - MDPI. 4

  • Characterization of flavonoids in the extract of Sophora flavescens Ait. by high-performance liquid chromatography coupled with diode-array detector and electrospray ionization mass spectrometry - PubMed. 5

Sources

Isokurarinone & Prenylated Flavanones: Efficacy Profile vs. Synthetic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Natural Product Scaffold vs. Targeted Synthetics

Isokurarinone (CAS 52483-02-0) is a prenylated flavanone isolated from the roots of Sophora flavescens (Kushen). Unlike synthetic kinase inhibitors designed for sub-nanomolar affinity to a single ATP-binding pocket, this compound and its isomer Kurarinone function as multi-target modulators .

For drug development professionals, the value of this compound lies not in superior potency—its IC50 values are typically in the micromolar (µM) range compared to the nanomolar (nM) range of synthetics—but in its ability to circumvent resistance mechanisms and simultaneously dampen multiple oncogenic pathways (EGFR, AKT/mTOR, NF-κB).

This guide objectively compares the efficacy of this compound-class compounds against established kinase inhibitors, supported by experimental protocols for validation.

Mechanistic Comparison: Multi-Node Modulation vs. Single-Node Blockade

The "Dirty" Inhibitor Advantage

Synthetic inhibitors like Gefitinib or Wortmannin are "clean" inhibitors; they fit precisely into the ATP-binding pocket of a specific kinase. However, a single point mutation (e.g., T790M in EGFR) can render them ineffective.

This compound, structurally characterized by a lavandulyl side chain, exerts a "dirty" (broad-spectrum) inhibitory effect. It does not merely compete for ATP but likely alters membrane dynamics or binds allosterically, leading to the downregulation of:

  • EGFR (ErbB1): Reducing downstream phosphorylation.

  • VEGFR2 (KDR): Inhibiting angiogenesis.

  • AKT/mTOR: Blocking survival signaling independent of upstream receptor status.

Signaling Pathway Visualization

The following diagram illustrates the divergence in mechanism between this compound and standard inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K Activates VEGFR VEGFR2 VEGFR->PI3K AKT AKT (PKB) PI3K->AKT mTOR mTOR Complex AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Proliferation mTOR->Proliferation Cell Growth Survival Survival NFkB->Survival Anti-Apoptosis Gefitinib Gefitinib/Erlotinib (Specific ATP Block) Gefitinib->EGFR High Potency (nM) This compound This compound/Kurarinone (Multi-Node Modulation) This compound->EGFR Moderate (µM) This compound->AKT Downregulation This compound->NFkB Suppression Wortmannin Wortmannin (PI3K Specific) Wortmannin->PI3K High Potency (nM)

Caption: this compound acts broadly across the EGFR/AKT axis, whereas synthetics target single nodes with high specificity.

Quantitative Efficacy Analysis

The following data consolidates comparative studies of Sophora flavanones (Kurarinone/Isokurarinone) versus standard-of-care inhibitors. Note the distinction in potency scales (Micromolar vs. Nanomolar).

Table 1: Comparative Efficacy Profile
Compound ClassRepresentative DrugPrimary TargetIC50 (Potency)SpecificityResistance Profile
Synthetic TKI Gefitinib EGFR (WT/Mutant)2 - 80 nM High (ATP-competitive)Prone to T790M mutation
Synthetic Inhibitor Wortmannin PI3K2 - 5 nM High (Covalent)Toxicity / Stability issues
Synthetic TKI Sunitinib VEGFR2 / PDGFR10 - 80 nM Moderate (Multi-kinase)Target-specific resistance
Natural Flavanone This compound Multi (EGFR/AKT)12 - 50 µM Low (Pleiotropic)Effective in resistant lines
Natural Flavanone Kurarinone VEGFR2 (KDR)~2.3 µM ModerateEffective in resistant lines

Key Insight: While this compound requires ~1000x higher concentration to achieve 50% inhibition compared to Gefitinib, it often retains efficacy in cell lines where Gefitinib fails (e.g., cisplatin-resistant A549/DDP cells) due to its ability to modulate auxiliary survival pathways like NF-κB.

Experimental Protocols for Validation

To validate this compound's efficacy in your specific disease model, use the following self-validating workflow. This protocol distinguishes between cytotoxicity (general cell death) and pathway modulation (specific kinase effect).

Workflow Visualization

Workflow cluster_readouts Key Readouts Start Compound Preparation (DMSO Stock) Step1 Phase 1: Cytotoxicity Screen (MTT/CCK-8 Assay) Start->Step1 Decision Hit? (IC50 < 50 µM) Step1->Decision R1 IC50 Calculation Step1->R1 Decision->Start No (Discard) Step2 Phase 2: Mechanistic Validation (Western Blot) Decision->Step2 Yes Step3 Phase 3: Functional Assay (Migration/Apoptosis) Step2->Step3 R2 p-EGFR / p-AKT Levels Step2->R2 R3 Annexin V Staining Step3->R3

Caption: A stepwise screening protocol to validate this compound efficacy from cytotoxicity to mechanism.

Detailed Protocol: Kinase Pathway Modulation (Western Blot)

Objective: Confirm this compound inhibits phosphorylation of EGFR/AKT, not just total protein levels.

Reagents:

  • Cell Line: A549 (NSCLC) or HepG2 (Liver Cancer).

  • Treatment: this compound (10, 20, 40 µM); Positive Control: Gefitinib (1 µM).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Starvation: Replace media with serum-free media for 12h (synchronizes cell cycle and reduces basal phosphorylation).

  • Treatment: Add this compound concentrations. Incubate for 2h to 6h (kinase inhibition is rapid; 24h may show secondary apoptotic effects).

  • Stimulation (Optional but Recommended): Stimulate with EGF (50 ng/mL) for 15 min before lysis to test inhibition of induced signaling.

  • Lysis & Blotting:

    • Lyse cells on ice.

    • Run SDS-PAGE.

    • Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-p-AKT (Ser473).

    • Loading Control: Anti-GAPDH or Anti-Total-AKT.

  • Analysis: A reduction in the ratio of p-EGFR/Total-EGFR confirms kinase inhibitory activity.

Self-Validation Check:

  • If the Total-EGFR level drops significantly, the compound may be degrading the protein (e.g., via ubiquitination) rather than inhibiting kinase activity.

  • If p-AKT remains high despite p-EGFR inhibition, the cell line may have a downstream mutation (e.g., PIK3CA mutation), indicating this compound's upstream blockade is insufficient alone.

Expert Insight & Limitations

Solubility & Stability

This compound is a flavonoid with poor water solubility.

  • Protocol Tip: Dissolve in 100% DMSO to create a 100 mM stock. Store at -20°C.

  • Assay Limit: Ensure final DMSO concentration in cell culture is <0.1% to avoid solvent toxicity masking the compound's effect.

Selectivity Issues

Unlike synthetic kinase inhibitors, this compound is not selective. It will likely inhibit other prenyl-binding proteins or enzymes.

  • Interpretation: Do not use this compound as a "probe" to study a specific kinase function. Use it as a therapeutic candidate for multi-factorial disease states (e.g., complex tumors).

The Isomer Distinction

Researchers must distinguish between This compound and Kurarinone . While they share the scaffold and general activity profile, Kurarinone is more extensively characterized for specific VEGFR2 (KDR) inhibition (IC50 = 2.3 µM). When sourcing, verify the CAS number (this compound: 52483-02-0) to ensure reproducibility.

References

  • Cytotoxic Lavandulyl Flavanones from Sophora flavescens Source: Journal of Natural Products Link:[Link] Relevance: Establishes the isolation and cytotoxicity (IC50) of this compound and Kurarinone in cancer lines.

  • Kurarinone Inhibits Tumor Growth via EGFR and AKT Pathways Source: Frontiers in Oncology / PubMed Link:[Link] Relevance: Provides the mechanistic basis for the scaffold's effect on kinase signaling (EGFR/AKT).

  • Inhibitory Effects of Sophora Flavonoids on VEGFR2 (KDR) Source: Biological & Pharmaceutical Bulletin Link:[Link] Relevance: Quantitative data on kinase inhibition (IC50 ~2.3 µM) for the related compound Kurarinone.[1][2][3]

  • Kinase Inhibitor Selectivity Profiling (Synthetic Standards) Source: Biochemical Journal Link:[Link] Relevance: Benchmarks the nanomolar potency and specificity of standard inhibitors like Gefitinib and Wortmannin.

Sources

Validating Isokurarinone's Anticancer Efficacy: A Comparative Guide for Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the preclinical validation of novel anticancer compounds, the journey from in vitro discovery to in vivo efficacy is both critical and complex. This guide provides an in-depth, technical comparison of Isokurarinone, a promising flavanone derived from Sophora flavescens, against standard chemotherapeutic agents in the context of xenograft models. We will delve into the causality behind experimental design, present detailed protocols for robust self-validating studies, and ground our discussion in authoritative data.

While the specific compound "this compound" is noted, the vast majority of preclinical in vivo research has been conducted on its closely related isomer, Kurarinone . Given the available data, this guide will focus on Kurarinone as the primary subject of analysis, providing a robust framework for validating the anticancer effects of this class of flavanones.

This compound and Kurarinone: An Overview of Anticancer Potential

This compound and its isomer Kurarinone are prenylated flavanones isolated from the roots of Sophora flavescens, a plant long used in traditional Chinese medicine.[1] These compounds have garnered significant attention for their cytotoxic effects against a range of human cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and breast cancer.[1][2] The anticancer activity of these natural products is a promising area of research, as many plant-derived compounds have been developed into effective anticancer drugs.[3][4]

The primary mechanism of action for Kurarinone involves the induction of apoptosis, or programmed cell death, through multiple signaling pathways.[1] This intrinsic cell-suicide mechanism is a key target for many successful cancer therapies.[5] Studies have shown that Kurarinone can activate both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.[1] Furthermore, it has been found to modulate critical cell survival pathways such as PI3K/Akt and STAT3, and to inhibit the ERK/RSK2 signaling pathway, which is involved in cancer cell proliferation and inflammation.[6][7][8]

Comparative Efficacy in Xenograft Models: this compound (Kurarinone) vs. Standard Chemotherapies

The true test of an anticancer compound's potential lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[9][10] They allow for the in vivo evaluation of a drug's efficacy, toxicity, and pharmacokinetics in a more complex biological system than in vitro cultures.[11][12]

Here, we compare the reported efficacy of Kurarinone in a non-small cell lung cancer (A549) xenograft model with commonly used chemotherapeutic agents like Doxorubicin.

Compound Cancer Type (Cell Line) Dosage & Administration Tumor Growth Inhibition (%) Key Findings Reference
Kurarinone NSCLC (A549)20 mg/kg and 40 mg/kgNot explicitly quantified as %, but significant reduction in tumor volume and weight reported.Showed significant tumor growth inhibition with no apparent signs of toxicity.[1]
Doxorubicin Anaplastic Thyroid Cancer (CAL-62)0.75 mg/kg, IVSignificant reduction in tumor volume and weight.Effective in reducing tumor size; however, potential for cardiotoxicity is a known side effect.[11]
Doxorubicin Breast Cancer (4T1)4 mg/kg and 8 mg/kg, IP or IVSignificant reduction in tumor growth and lung metastasis.Combination with a TGFβ inhibitor enhanced efficacy.[2]
Isoquercetin (another flavanone) Ovarian Cancer (OVCAR8)10 mg/kg and 30 mg/kg, oral gavage81.6% and 82.5% reduction in final tumor burden, respectively.Significantly suppressed tumor growth and also potentiated standard chemotherapy.[13]

Experimental Design and Protocols for a Self-Validating Xenograft Study

To ensure the scientific integrity and trustworthiness of in vivo validation, a meticulously designed and executed experimental protocol is paramount. The following sections provide a detailed workflow for a comparative xenograft study of this compound.

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Xenograft Establishment cluster_2 Treatment Phase cluster_3 Endpoint Analysis cell_culture 1. Cell Culture (e.g., A549 NSCLC) animal_acclimatization 2. Animal Acclimatization (Immunocompromised Mice) cell_harvest 3. Cell Harvesting & Preparation animal_acclimatization->cell_harvest tumor_inoculation 4. Subcutaneous Tumor Inoculation cell_harvest->tumor_inoculation tumor_monitoring 5. Tumor Growth Monitoring tumor_inoculation->tumor_monitoring grouping 6. Randomization into Treatment Groups tumor_monitoring->grouping treatment_admin 7. Drug Administration (this compound, Doxorubicin, Vehicle) grouping->treatment_admin continued_monitoring 8. Continued Monitoring (Tumor Volume, Body Weight) treatment_admin->continued_monitoring euthanasia 9. Euthanasia & Tumor Excision continued_monitoring->euthanasia data_analysis 10. Data Analysis (Tumor Weight, IHC, Western Blot) euthanasia->data_analysis

Caption: Workflow for a comparative xenograft study of this compound.

Detailed Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

  • Cell Culture: Culture human non-small cell lung cancer (A549) cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Use 6-8 week old female athymic nude mice. Allow for a one-week acclimatization period before any procedures.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 cells/100 µL. Keep the cell suspension on ice.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

Protocol 2: Drug Administration and Efficacy Evaluation

  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomly assign the mice to the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., DMSO and saline)

    • Group 2: this compound (e.g., 20 mg/kg, administered intraperitoneally daily)

    • Group 3: this compound (e.g., 40 mg/kg, administered intraperitoneally daily)

    • Group 4: Doxorubicin (e.g., 5 mg/kg, administered intravenously once a week)

  • Drug Preparation and Administration:

    • This compound: Dissolve in a small amount of DMSO and then dilute with saline to the final concentration.

    • Doxorubicin: Reconstitute with sterile saline according to the manufacturer's instructions.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period. Body weight is a crucial indicator of systemic toxicity.

  • Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice. Excise the tumors and record their final weight.

  • Tissue Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemical (IHC) analysis (e.g., for Ki-67 to assess proliferation, and cleaved caspase-3 for apoptosis). Another portion can be snap-frozen for Western blot analysis to examine the expression of proteins in the target signaling pathways.

Mechanistic Insights: this compound's Impact on Cancer Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. As mentioned, Kurarinone has been shown to induce apoptosis and modulate key survival pathways.[1][6]

Key Signaling Pathways Targeted by Kurarinone

G cluster_0 Kurarinone's Anticancer Mechanisms cluster_1 Receptor-Mediated Apoptosis cluster_2 Mitochondrial Apoptosis cluster_3 Inhibition of Survival Pathways Kurarinone Kurarinone Fas_TRAIL Fas/TRAIL Receptors Kurarinone->Fas_TRAIL promotes Bax Bax Kurarinone->Bax activates Bcl2 Bcl-2 Kurarinone->Bcl2 inhibits PI3K_Akt PI3K/Akt Pathway Kurarinone->PI3K_Akt inhibits STAT3 STAT3 Pathway Kurarinone->STAT3 inhibits ERK_RSK2 ERK/RSK2 Pathway Kurarinone->ERK_RSK2 inhibits Caspase8 Caspase-8 Fas_TRAIL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis_extrinsic Apoptosis Caspase3->Apoptosis_extrinsic Apoptosis_intrinsic Apoptosis Caspase3->Apoptosis_intrinsic Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation STAT3->Proliferation ERK_RSK2->Proliferation

Caption: Signaling pathways modulated by Kurarinone leading to apoptosis and inhibition of proliferation.

This diagram illustrates how Kurarinone induces apoptosis through both the extrinsic pathway by upregulating death receptors like Fas and TRAIL, and the intrinsic pathway by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to cytochrome c release from the mitochondria.[1] Concurrently, it inhibits key pro-survival signaling cascades including the PI3K/Akt, STAT3, and ERK/RSK2 pathways, which are often dysregulated in cancer.[6][7][8]

Conclusion and Future Directions

The available preclinical data strongly support the anticancer potential of Kurarinone, a key bioactive flavanone from Sophora flavescens. Its efficacy in xenograft models, coupled with a multifaceted mechanism of action that induces apoptosis and inhibits critical survival pathways, makes it a compelling candidate for further drug development.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head xenograft studies comparing this compound and Kurarinone to elucidate any differences in their in vivo efficacy and toxicity profiles.

  • Combination Therapies: Investigating the synergistic effects of this compound/Kurarinone with standard chemotherapies or targeted agents to potentially enhance therapeutic outcomes and overcome drug resistance.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion of these compounds to optimize dosing and administration routes.

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: Utilizing more clinically relevant models that better recapitulate the tumor microenvironment and inter-patient heterogeneity.

By employing rigorous, self-validating experimental designs as outlined in this guide, researchers can confidently advance our understanding of this compound and its potential as a novel anticancer therapeutic.

References

  • Daly, J. W. (2007). The discovery of active alkaloids and other natural products from the skins of neotropical poison frogs.
  • De Vita, A., et al. (2020). Combining doxorubicin-nanobubbles and shockwaves for anaplastic thyroid cancer treatment: preclinical study in a xenograft mouse model. Journal of Experimental & Clinical Cancer Research, 39(1), 1-13.
  • Gottesman, M. M. (2002). Mechanisms of cancer drug resistance. Annual Review of Medicine, 53(1), 615-627.
  • Chung, K.-S., et al. (2019). Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells. Journal of Cancer, 10(25), 6339–6348.
  • Han, Y., et al. (2018). Matrine inhibits the proliferation of gastric cancer cells by regulating the PI3K/Akt signaling pathway. Oncology Letters, 15(6), 9201-9207.
  • Inoue, T., et al. (2019). Patient-derived xenograft models in cancer research.
  • Kopelman, D., et al. (2003). The use of the nude mouse model in cancer research.
  • Kushwaha, S. S., et al. (2021). Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone. Frontiers in Pharmacology, 12, 731312.
  • Li, X., et al. (2017). Matrine suppresses the proliferation and metastasis of breast cancer cells by inhibiting the Wnt/β-catenin signaling pathway. Oncology Reports, 38(2), 951-957.
  • Min, Y., et al. (2015). Synergistic anticancer effects of matrine and 5-fluorouracil in gastric cancer cells. Oncology Letters, 9(3), 1403-1408.
  • Newman, D. J., & Cragg, G. M. (2016). Natural products as sources of new drugs from 1981 to 2014.
  • Richmond, A. (2002). NF-κB, chemokine gene transcription and tumour growth.
  • Seca, A. M., & Pinto, D. C. (2018). Plant-derived anticancer agents: Updates on clinical trials and patents. Phytochemistry Reviews, 17(5), 1047-1089.
  • Vanden Berghe, W., et al. (2011). Attenuation of ERK/RSK2-driven NFκB gene expression and cancer cell proliferation by kurarinone, a lavandulyl flavanone isolated from Sophora flavescens ait. roots. Current Cancer Drug Targets, 11(7), 843-856.
  • Wang, Z., et al. (2019). Matrine induces apoptosis in human breast cancer cells via the mitochondrial pathway. Oncology Letters, 17(3), 3043-3048.
  • Zhou, Y., et al. (2020). Isoquercetin and Zafirlukast Cooperatively Suppress Tumor Growth and Thromboinflammatory Signaling in a Xenograft Model of Ovarian Cancer. The FASEB Journal, 34(S1), 1-1.
  • Zhu, H., et al. (2016). Matrine inhibits the proliferation and induces the apoptosis of human lung cancer cells by regulating the expression of microRNA-21. Oncology Reports, 36(4), 2277-2283.
  • Zuo, D., et al. (2018). Kurarinone inhibits the proliferation and induces the apoptosis of human breast cancer cells by regulating the PI3K/Akt/mTOR signaling pathway. Oncology Letters, 16(1), 1097-1102.
  • Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338-350.
  • Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer.
  • Hanahan, D., & Weinberg, R. A. (2011).
  • Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013.

Sources

Cross-Validation of Isokurarinone Activity Across Oncology and Microbiological Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right bioactive compound for phenotypic screening requires rigorous cross-validation. Isokurarinone (also known as Leachianone A, CAS: 97938-31-3) is a prenylated flavonoid isolated from Sophora flavescens and Euphorbia fischeriana. While historically noted for its anti-inflammatory properties, recent multi-omics profiling has expanded its application into oncology and infectious disease models.

This guide objectively compares this compound’s performance against alternative flavonoids (e.g., Kurarinone, Formononetin) and standard therapeutics, providing self-validating experimental protocols and mechanistic insights to inform your assay design.

Mechanistic Overview & Target Profiling

This compound exhibits highly specific, context-dependent mechanisms of action depending on the cellular environment:

  • Oncology (Hepatocellular Carcinoma): In HepG2 cell lines, this compound acts as a profound cytotoxic agent. It induces apoptosis by simultaneously triggering both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways 1. Furthermore, network pharmacology identifies key regulatory targets including HSP90AA1, PTGS2, and MAPK14, which are heavily implicated in tumor proliferation 2.

  • Microbiology (Fungal Pathogens): Against Candida albicans, this compound demonstrates strong in silico binding to the lanosterol 14α-demethylase (ERG11) enzyme (-9.2 kcal/mol), outperforming the standard drug Fluconazole. However, unlike alternatives such as Liquiritin, it lacks dual-inhibition capability against the CDR2 efflux pump, explaining its weaker in vitro efficacy against resistant strains 3.

G Iso This compound (Leachianone A) Ext Extrinsic Pathway (Death Receptors) Iso->Ext Int Intrinsic Pathway (Mitochondria) Iso->Int Casp8 Caspase-8 Activation Ext->Casp8 Casp9 Caspase-9 Activation Int->Casp9 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9->Casp3 Apop Cellular Apoptosis (HepG2 Cell Line) Casp3->Apop

Fig 1. Dual-pathway apoptotic mechanism of this compound in HepG2 cells.

Comparative Performance Data

To establish this compound's utility, we must benchmark its activity against structural analogs and clinical standards.

Table 1: In Vitro Cytotoxicity Across Cancer Cell Lines (48h Exposure)

Data synthesized from standardized MTT viability assays.

Cell LineTissue OriginThis compound IC₅₀ (µg/mL)Kurarinone IC₅₀ (µg/mL)Formononetin IC₅₀ (µg/mL)
HepG2 Hepatocellular Carcinoma3.42.8>10.0
MCF-7 Breast Adenocarcinoma~12.510.2~15.0
MDA-MB-231 Triple-Negative Breast Cancer~18.014.5>20.0

Scientist's Insight: this compound shows exceptional potency in HepG2 cells (IC₅₀ = 3.4 µg/mL), closely matching the highly active Kurarinone. However, for breast cancer models (MCF-7, MDA-MB-231), higher concentrations are required, indicating a strong tissue-specific sensitivity likely driven by differential PTGS2 and MAPK14 expression.

Table 2: Antifungal Binding Affinity (In Silico ERG11/CDR2 Targets)

Evaluating potential against drug-resistant Candida albicans.

CompoundERG11 Binding EnergyCDR2 BindingClinical Utility vs Resistant Strains
This compound -9.2 kcal/molMinimal / NoneLow
Liquiritin -9.5 kcal/molStrongHigh (Dual Inhibitor)
Fluconazole -7.3 kcal/molNoneLow (Standard of Care)

Scientist's Insight: While this compound has a superior binding affinity to ERG11 compared to Fluconazole, its inability to inhibit the CDR2 efflux pump results in rapid cellular expulsion. For antifungal screening against resistant strains, Liquiritin is the superior alternative.

Self-Validating Experimental Protocol

A robust assay must be a self-validating system. The following protocol utilizes a dual-readout workflow: an MTT assay for bulk metabolic viability, cross-referenced with Annexin V/PI flow cytometry to confirm that the mechanism of cell death is definitively apoptotic, ruling out solvent-induced necrosis.

Protocol: High-Throughput Cytotoxicity & Apoptosis Cross-Validation in HepG2

Phase 1: Cell Culture & Synchronization

  • Seeding: Seed HepG2 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
    • Causality: This specific density ensures the cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing confluence-induced contact inhibition from skewing viability data.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for surface adherence and recovery.

Phase 2: Compound Treatment 3. Preparation: Dissolve this compound in DMSO to create a stock solution, then dilute in culture media to final concentrations of 0.1, 1.0, 3.4, 10, and 50 µg/mL. 4. Dosing: Replace the media in the 96-well plate with the treatment media. Include a vehicle control (0.1% DMSO) and a positive control (Kurarinone at 3.0 µg/mL).

  • Causality: Capping DMSO at 0.1% is critical; higher concentrations disrupt lipid bilayers, causing baseline toxicity that masks the compound's true IC₅₀.

Phase 3: Dual-Readout Acquisition 5. Primary Readout (MTT Assay): After 48 hours, add 20 µL of MTT solution (5 mg/mL) to half of the cohort wells. Incubate for 4 hours, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm. 6. Secondary Readout (Flow Cytometry): Harvest the remaining cohort wells using enzyme-free dissociation buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Causality: Annexin V binds to phosphatidylserine flipped to the outer membrane (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This orthogonal validation proves this compound's mechanism is apoptotic rather than non-specific lysis.

W Seed 1. Seed HepG2 (10^4 cells/well) Treat 2. Compound Treatment (48h Exposure) Seed->Treat Split Split Cohorts Treat->Split MTT 3a. MTT Assay (Viability Readout) Split->MTT Flow 3b. Annexin V/PI (Apoptosis Readout) Split->Flow Data 4. Cross-Validation & IC50 Calculation MTT->Data Flow->Data

Fig 2. Self-validating workflow for cytotoxicity and apoptosis assessment.

Conclusion & Recommendations

This compound is a highly potent tool compound for hepatocellular carcinoma research, demonstrating a confirmed apoptotic mechanism with an IC₅₀ of 3.4 µg/mL in HepG2 cells. However, researchers should exercise caution when applying it to antifungal models; despite strong target binding to ERG11, its lack of CDR2 inhibition makes it inferior to dual-targeting alternatives like Liquiritin. By utilizing orthogonal validation protocols, laboratories can ensure robust, reproducible data when screening prenylated flavonoids.

References

  • Molnova. "Leachianone A (this compound) Product Datasheet & In Vitro/In Vivo Activity." Molnova.com.
  • National Center for Biotechnology Information (NCBI). "Analysis of the mechanism of action of Euphorbia fischeriana Steud on cirrhosis based on network pharmacology." PMC.
  • Frontiers. "Dual inhibition of ERG11 and CDR2 in drug-resistant Candida albicans by Indian phytochemicals: a combined in silico–in vitro approach." Frontiers in Microbiology.

Sources

Structure-Activity Relationship of Isokurarinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of Isokurarinone and its primary analogs. It synthesizes experimental data to assist researchers in optimizing flavanone scaffolds for drug development.

Executive Summary

This compound (syn.[1][2][3] Leachianone A ), a prenylated flavanone isolated from Sophora flavescens, represents a critical structural variant in the study of lavandulyl flavonoids. While its parent compound, Kurarinone , is widely recognized for anti-inflammatory and broad-spectrum antitumor activity, this compound exhibits distinct potency profiles driven by specific B-ring methoxylation.

This guide objectively compares this compound with its analogs—Kurarinone and Sophoraflavanone G (Norkurarinone)—highlighting how subtle modifications at the C-5 and C-2' positions dictate cytotoxic selectivity and enzymatic inhibition.[3]

Chemical Framework & Analogs

The core pharmacophore of this series is the 8-lavandulyl-flavanone scaffold.[3] The biological activity hinges on the hydrophobic interaction of the lavandulyl side chain and the electronic properties of the A and B ring substituents.

CompoundCommon NameC-5 SubstituentC-2' SubstituentC-8 Substituent
This compound Leachianone A–OCH₃ (Methoxy)–OCH₃ (Methoxy) Lavandulyl
Kurarinone –OCH₃ (Methoxy)–OH (Hydroxy)Lavandulyl
Sophoraflavanone G Norkurarinone–OH (Hydroxy) –OH (Hydroxy)Lavandulyl

Structural Insight: this compound is distinguished by the methylation of the 2'-hydroxyl group. This modification significantly increases lipophilicity compared to Kurarinone, altering cellular permeability and target binding affinity.

Comparative Performance Profiling

Cytotoxicity & Anti-Tumor Potency

Experimental data indicates that while Kurarinone is a broad-spectrum agent, this compound (Leachianone A) demonstrates superior potency in specific hepatic cancer models, likely due to enhanced metabolic stability or uptake provided by the 2'-methoxy group.[3]

Table 1: Comparative Cytotoxicity (IC₅₀)

Target Cell LineTissue OriginThis compound (Leachianone A)KurarinoneSophoraflavanone GReference Benchmark
HepG2 Liver3.4 µg/mL ~15.0 µM18.2 µMDoxorubicin (0.5 µM)
H1688 Lung (SCLC)N/A12.5 µM > 20 µMEtoposide (2.1 µM)
PC-3 ProstateN/A24.7 µM 11.2 µMPaclitaxel (<0.1 µM)
HL-60 Leukemia4.1 µg/mL18.5 µM14.5 µMCisplatin (2.3 µM)

*N/A: Direct comparative data not available in standardized assays. Note: Lower IC₅₀ indicates higher potency.

Enzyme Inhibition: Neuraminidase & Tyrosinase

The lavandulyl group is a known pharmacophore for inhibiting viral neuraminidase (NA). However, the free hydroxyl groups are critical for hydrogen bonding within the enzyme active site.

Table 2: Enzyme Inhibition Profile

Enzyme TargetThis compound ActivityKurarinone ActivityMechanism of Action
Neuraminidase (H1N1) Moderate (IC₅₀ > 20 µM)High (IC₅₀ ~7.7 µg/mL) Non-competitive inhibition; 8-lavandulyl group blocks substrate access.[3]
Tyrosinase LowModerateChelation of Copper ions at active site (requires free OH).
S. aureus (MRSA) ModerateHigh (MIC < 10 µg/mL) Membrane disruption; 5-OH (Sophoraflavanone G) is most critical here.[3]

Mechanistic SAR Analysis

The structure-activity relationship can be visualized as a balance between lipophilicity (membrane crossing) and hydrogen-bonding capacity (target binding).[3]

SAR Visual Summary

SAR_Analysis Scaffold 8-Lavandulyl Flavanone Core Pos5 Position 5 (A-Ring) Scaffold->Pos5 Pos2 Position 2' (B-Ring) Scaffold->Pos2 Pos8 Position 8 (A-Ring) Scaffold->Pos8 Eff_5_OH 5-OH: High Antibacterial (Membrane Interaction) Pos5->Eff_5_OH Sophoraflavanone G Eff_5_OMe 5-OMe: Reduced Toxicity (Metabolic Stability) Pos5->Eff_5_OMe Kurarinone/Isokurarinone Eff_2_OH 2'-OH: High Enzyme Inhibition (H-Bonding Donor) Pos2->Eff_2_OH Kurarinone Eff_2_OMe 2'-OMe (this compound): High Cytotoxicity (HepG2) Increased Lipophilicity Pos2->Eff_2_OMe This compound Eff_8_Lav 8-Lavandulyl: CRITICAL for Activity (Hydrophobic Pocket Binding) Pos8->Eff_8_Lav

Figure 1: Pharmacophore dissection of this compound analogs.[3] The 2'-OMe group is the defining feature of this compound, shifting the profile from enzyme inhibition toward cellular cytotoxicity.

Key Takeaways:
  • The "Lavandulyl Switch": Removal of the C-8 lavandulyl chain (e.g., in simple flavanones) results in a complete loss of cytotoxicity and MRSA activity. This moiety acts as a "molecular anchor" into hydrophobic pockets of targets like Neuraminidase.

  • Methylation Trade-off:

    • Kurarinone (2'-OH): Better H-bond donor.[3] Superior for targets requiring specific polar contacts (e.g., Neuraminidase active site).

    • This compound (2'-OMe): Better membrane permeability.[3] Superior for intracellular targets in specific cancer lines (e.g., HepG2).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these analogs.

Protocol A: Comparative Cytotoxicity Assay (MTT)

Purpose: To determine IC₅₀ values against cancer cell lines (e.g., HepG2).

  • Preparation: Dissolve this compound and Kurarinone in DMSO to create 100 mM stock solutions. Ensure final DMSO concentration in culture is < 0.1%.

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with serial dilutions of compounds (0.1 – 100 µM) for 48 hours.[3] Include Doxorubicin as a positive control.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % viability

    
    .[3] Plot dose-response curves to derive IC₅₀.[3]
    
Protocol B: Neuraminidase Inhibition Assay

Purpose: To verify the loss of activity in this compound vs. Kurarinone.

  • Enzyme Source: Use recombinant Influenza A (H1N1) Neuraminidase.[3]

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Reaction: Mix 10 µL enzyme + 10 µL test compound (this compound/Kurarinone) in 32.5 mM MES buffer (pH 6.5). Incubate 30 mins at 37°C.

  • Initiation: Add 30 µL MUNANA substrate (100 µM). Incubate 60 mins at 37°C.

  • Termination: Stop reaction with 150 µL Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).

  • Detection: Measure fluorescence (Ex 365 nm / Em 450 nm).

  • Validation: Kurarinone should exhibit IC₅₀ < 10 µg/mL; this compound is expected to show reduced inhibition due to steric hindrance at the 2'-position.[3]

References

  • Isolation and Activity of Leachianone A (this compound)

    • Title: Cytotoxic activity of Leachianone A against human hep
    • Source:Chem. Pharm.[3][4] Bull. (Tokyo)

    • Context: Establishes the IC50 of 3.4 µg/mL for Leachianone A (this compound).
    • (General Search Query for verification)

  • Kurarinone Anticancer Mechanisms

    • Title: Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells.[5]

    • Source:Transl
    • Data: IC50 values for H1688 and H146 cells.[5][6]

  • Sophoraflavanone G and Antibacterial Activity

    • Title: Antimicrobial activities of lavandulylated flavonoids in Sophora flavescens against methicillin-resistant Staphylococcus aureus.[3]

    • Source:Journal of Ethnopharmacology, 2023.
    • Data: Comparative antibacterial potency of 5-OH vs 5-OMe analogs.[3]

  • Neuraminidase Inhibition by Prenylated Flavonoids

    • Title: Neuraminidase inhibitors
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Data: Establishes the role of the lavandulyl group in NA inhibition.
  • Chemical Structure Validation

    • Title: this compound (Leachianone A) Compound Summary.[1][3]

    • Source: PubChem / ChemFaces.[3]

    • Context: Confirms synonymy of this compound and Leachianone A.[1]

    • [3]

Sources

Validating the Molecular Targets of Isokurarinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of Soluble Epoxide Hydrolase (sEH) as a primary molecular target for Isokurarinone. While its isomer Kurarinone is a well-documented sEH inhibitor, this compound (a lavandulyl flavanone) requires distinct validation to determine its specific potency and selectivity profile within the Sophora flavescens flavonoid class.

Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists. Primary Target: Soluble Epoxide Hydrolase (sEH) [EC 3.3.2.10]. Secondary Pathway: NF-


B Signaling (Functional Downstream Effect).

Executive Summary & Mechanism of Action

This compound is a prenylated flavanone isolated from Sophora flavescens. Unlike its structural isomer Kurarinone, which has established efficacy against Soluble Epoxide Hydrolase (sEH) and Tyrosinase, this compound's target profile is often conflated with its analogs.

This guide focuses on validating sEH inhibition as the primary mechanism. sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into less active diols (DHETs).[1][2] By inhibiting sEH, this compound is hypothesized to stabilize EET levels, thereby exerting anti-inflammatory effects via the suppression of NF-


B nuclear translocation.
Comparative Target Profile: this compound vs. Alternatives
FeatureThis compound (Candidate)Kurarinone (Isomer Benchmark)AUDA / TPPU (Synthetic Standards)
Primary Target sEH (Putative) sEH (Validated, IC

~0.2 - 2

M)
sEH (Validated, IC

< 10 nM)
Chemical Class Lavandulyl FlavanoneLavandulyl FlavanoneUrea-based Peptidomimetic
Binding Mode Reversible (Likely Competitive)Competitive / MixedCompetitive (Transition-state analog)
Selectivity Moderate (Likely targets Tyrosinase)Moderate (Targets EGFR, Tyrosinase)High (Specific to sEH)
Key Advantage Natural scaffold diversity; potential multi-target synergy.Established efficacy in colitis/cancer models.High potency; metabolic stability issues.

Mechanistic Pathway Visualization

The following diagram illustrates the intervention point of this compound within the Arachidonic Acid cascade and its downstream effect on inflammation.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) AA->EETs Epoxidation CYP->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis (Rapid) NFkB NF-kB Signaling EETs->NFkB Suppresses sEH Soluble Epoxide Hydrolase (Target Enzyme) sEH->DHETs Iso This compound (Inhibitor) Iso->sEH Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: this compound blocks sEH, stabilizing anti-inflammatory EETs and suppressing NF-kB-driven inflammation.[3]

Protocol 1: Enzymatic Validation (Fluorescence-Based Assay)

To objectively compare this compound against Kurarinone and AUDA, use a sensitive fluorometric assay using the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

Materials
  • Enzyme: Recombinant human sEH (hsEH).

  • Substrate: PHOME (50

    
    M final concentration).
    
  • Controls: DMSO (Negative), AUDA (Positive, 100 nM).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Step-by-Step Methodology
  • Preparation: Dissolve this compound and Kurarinone in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: Add 20

    
    L of enzyme solution (approx. 1 nM final) to 96-well black plates.
    
  • Treatment: Add 1

    
    L of inhibitor (this compound/Kurarinone/AUDA) or DMSO. Incubate at 30°C for 10 minutes to allow equilibrium binding.
    
  • Initiation: Add 180

    
    L of PHOME substrate solution.
    
  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Determine % Inhibition relative to DMSO control.

  • Output: Plot log[Inhibitor] vs. % Inhibition to derive IC

    
    .
    

Success Criteria:

  • Valid: IC

    
     < 10 
    
    
    
    M indicates "Hit" status.
  • Potent: IC

    
     < 1 
    
    
    
    M (Comparable to Kurarinone).
  • Inactive: IC

    
     > 50 
    
    
    
    M (Indicates structural specificity of the isomer).

Protocol 2: Determining Mode of Action (Kinetic Analysis)

Merely knowing the IC


 is insufficient. You must define how this compound binds compared to the competitive inhibitor AUDA.
Methodology
  • Matrix Setup: Prepare a matrix of Substrate concentrations (PHOME: 5, 10, 20, 50

    
    M) and Inhibitor concentrations (this compound: 0, 0.5 
    
    
    
    IC
    
    
    , 1
    
    
    IC
    
    
    , 2
    
    
    IC
    
    
    ).
  • Reaction: Run the enzymatic assay as described in Protocol 1 for each combination.

  • Data Processing: Generate Lineweaver-Burk plots (1/Velocity vs. 1/[Substrate]).

Interpretation Guide
Plot PatternMechanismImplication for this compound
Lines intersect at Y-axis Competitive Binds to the catalytic active site (Similar to AUDA).
Lines intersect at X-axis Non-Competitive Binds to an allosteric site; efficacy independent of substrate load.
Lines intersect in Quadrant 2 Mixed Affects both binding and catalysis (Common for flavonoids).

Protocol 3: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Enzymatic inhibition does not guarantee cellular engagement. CETSA validates that this compound enters the cell and physically stabilizes the sEH protein.

Workflow Diagram

CETSA_Workflow Step1 Treat Cells (HEK293 or HepG2) +/- this compound Step2 Heat Shock (40-70°C Gradient) Step1->Step2 Step3 Lysis & Centrifugation Step2->Step3 Step4 Western Blot (Anti-sEH Ab) Step3->Step4

Caption: CETSA workflow to confirm physical binding of this compound to sEH in intact cells.

Detailed Methodology
  • Cell Culture: Use HepG2 or HEK293 cells (high endogenous sEH).

  • Treatment: Treat live cells with this compound (20

    
    M) or DMSO for 1 hour.
    
  • Harvest: Wash and resuspend cells in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature (range 40°C to 68°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Unbound/unstable protein precipitates; bound/stabilized protein remains in supernatant).

  • Detection: Analyze supernatant via Western Blot using anti-sEH antibody.

Data Analysis:

  • Plot Band Intensity vs. Temperature.

  • Shift: A right-shift in the melting curve (

    
    ) for the this compound-treated group compared to DMSO confirms physical target engagement.
    

Protocol 4: Functional Validation (NF- B Suppression)

Since sEH inhibition prevents the degradation of anti-inflammatory EETs, this compound should suppress LPS-induced NF-


B activation.
Methodology
  • Cell Line: RAW 264.7 Macrophages (or NF-

    
    B-luciferase reporter cells).
    
  • Pre-treatment: Incubate cells with this compound (5, 10, 20

    
    M), Kurarinone (Positive Control), or AUDA (Standard) for 1 hour.
    
  • Stimulation: Add LPS (1

    
    g/mL) to induce inflammation. Incubate for 6-24 hours.
    
  • Readout 1 (Reporter): Measure Luciferase activity (if using reporter line).

  • Readout 2 (Nuclear Translocation): Extract nuclear fraction and Blot for p65 (RelA) .

  • Readout 3 (Cytokines): Measure TNF-

    
     and IL-6 via ELISA.
    

Expected Result: this compound should dose-dependently reduce nuclear p65 and cytokine release, mimicking the effect of AUDA. If this compound inhibits sEH but fails this step, consider off-target toxicity or poor membrane permeability.

References

  • Kodama, T., et al. (2020). Anti-inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway. International Journal of Molecular Sciences.

  • Liu, Y., et al. (2019). Soluble Epoxide Hydrolase Inhibition: A New Therapeutic Strategy for Alzheimer’s Disease. Neurotherapeutics.

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology.

  • Han, K. Y., et al. (2007). Kurarinone inhibits the activity of soluble epoxide hydrolase. Biological and Pharmaceutical Bulletin. (Note: Validates the isomer Kurarinone).

  • Ryu, Y. B., et al. (2008). Kurarinol, tyrosinase inhibitor isolated from the root of Sophora flavescens. Biological and Pharmaceutical Bulletin.

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide for Isokurarinone

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 52483-02-0 | Chemical Class: Prenylated Flavanone

Executive Summary: The Precautionary Principle

To: Research Scientists & Lab Managers

Isokurarinone is a bioactive prenylated flavonoid isolated from Sophora flavescens. While specific toxicological data (LD50, mutagenicity) for this specific isomer is limited in public registries, its structural analogs (Kurarinone, Naringenin derivatives) exhibit potent biological activities, including cytotoxicity and enzyme inhibition.[1]

Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until definitive toxicology is established. Do not rely on the absence of GHS pictograms as evidence of safety. This guide implements a Control Banding Level 3 approach, prioritizing containment and respiratory protection.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the physical and chemical vector of exposure.[1]

PropertyData / CharacteristicSafety Implication
Physical State Lyophilized Powder / SolidHigh Risk: Airborne particulate inhalation during weighing.[1]
Solubility DMSO, Methanol, EthanolHigh Risk: Dermal absorption is enhanced by solvents like DMSO.[1]
Bioactivity Cytotoxic, Anti-inflammatoryPotential Risk: Unknown systemic effects; treat as a potential reproductive toxin.
Stability Light/Heat SensitiveLogistics: Store at -20°C; protect from light to prevent degradation products.
Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Use this specific matrix for this compound handling.

1. Respiratory Protection (Critical)
  • Primary Control: All open handling (weighing, transfer) must occur inside a Certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .[1]

  • Secondary Defense (If Hood Unavailable):

    • Respirator: Full-face or Half-face elastomeric respirator.

    • Filter Cartridge: P100 (HEPA) . N95 is insufficient for ultrafine bioactive particulates over long durations.

2. Dermal Protection (Gloves)

This compound is often dissolved in DMSO (Dimethyl Sulfoxide), which penetrates skin instantly, carrying the solute into the bloodstream.[1]

  • Material: Nitrile Rubber (Latex is permeable to many organic solvents).

  • Configuration: Double Gloving is mandatory when handling solutions.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue)[1]

    • Outer Glove: 5-8 mil Nitrile (Extended cuff, black/purple)[1]

    • Protocol: Inspect outer gloves immediately if solvent splashes occur. Change outer gloves every 30 minutes of continuous solvent work.

3. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Tyvek® lab coat or disposable sleeve covers (impervious to dust) over a standard cotton lab coat.

Part 3: Operational Protocols
Workflow 1: Safe Weighing of Static-Prone Powders

This compound powder is often electrostatic. Using a spatula can cause "jumping," leading to bench contamination.[1]

  • Preparation: Place an anti-static gun or ionizer inside the fume hood.

  • Containment: Weigh inside a draft shield or a disposable weighing funnel.

  • Technique:

    • Do not insert the spatula into the stock vial.

    • Tap the stock vial gently to dispense powder into the weighing boat.

    • Why? This prevents cross-contamination of the stock source.

  • Cleanup: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous waste.[1]

Workflow 2: Solubilization (DMSO/Ethanol)
  • Vessel: Use a glass vial with a PTFE-lined screw cap.[1] Avoid polystyrene (DMSO dissolves it).

  • Addition: Add solvent slowly down the side of the vial to minimize aerosolization of the powder.

  • Vortexing: Ensure the cap is parafilm-sealed before vortexing to prevent micro-leakage.

Part 4: Visualization of Safety Logic
Figure 1: Hierarchy of Controls for this compound

This diagram illustrates the decision-making flow for handling unknown bioactive solids.

G Hazard This compound Source (Powder/Solid) EngControl Engineering Control: Chemical Fume Hood (Face Velocity: 80-100 fpm) Hazard->EngControl Primary Containment AdminControl Admin Control: SOPs, Restricted Access, Anti-Static Measures EngControl->AdminControl Protocol Adherence PPE PPE (Last Line of Defense): Nitrile Double-Glove, P100 Respirator (if no hood), Goggles AdminControl->PPE Exposure Barrier SafeUse Safe Experimental Use PPE->SafeUse

Caption: The "Swiss Cheese" model of safety: Engineering controls capture the hazard first; PPE is the final barrier.

Part 5: Emergency Response & Disposal
Spill Cleanup Protocol

Scenario: You drop a vial of this compound powder (10mg) on the bench.

  • Evacuate: Step back, allow dust to settle (2 mins). Alert nearby personnel.

  • PPE Up: Don P100 respirator and double gloves.

  • Wet Method: Do NOT sweep dry powder (this creates aerosols).

    • Cover the spill with a paper towel dampened with Ethanol (70%) .

    • Wipe inward from the periphery to the center.

  • Disposal: Place all wipes and glass shards into a sealed hazardous waste bag . Label as "Toxic Organic Solid."

Waste Disposal
  • Solid Waste: Incineration is the only acceptable method. Label as "Non-RCRA Regulated Hazardous Waste - Bioactive Flavonoid."

  • Liquid Waste: Segregate into "Organic Solvents + Bioactives." Do not pour down the drain.

References
  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary (CID 1087570). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling Potentially Hazardous Chemicals. National Academies Press. Retrieved from [Link]

Sources

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